molecular formula C11H11N3O B1466882 3-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 1482262-91-8

3-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B1466882
CAS No.: 1482262-91-8
M. Wt: 201.22 g/mol
InChI Key: YAXSYIQGNIJEKW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyrazin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . It features a pyrazinamine core structure substituted with a 4-methoxyphenyl group at the 3-position, making it a valuable chemical intermediate for pharmaceutical research and development . Researchers value this compound as a potential building block in medicinal chemistry, particularly for constructing more complex molecules with potential biological activity. Its structure is related to other pyrazin-2-amine derivatives, which are a class of compounds studied for their diverse pharmacological properties . The methoxyphenyl moiety may influence the compound's electronic properties and binding affinity, making it a candidate for creating targeted libraries in drug discovery projects. This product is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

3-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXSYIQGNIJEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties and stability of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and stability of 3-(4-Methoxyphenyl)pyrazin-2-amine (CAS 1482262-91-8).

Chemical Properties, Synthesis, and Stability Profile

Executive Summary

This compound is a critical heteroaromatic scaffold frequently utilized in the design of kinase inhibitors (e.g., Syk, JAK family) and other bioactive small molecules. Its structural core—an electron-deficient pyrazine ring fused with an electron-rich 4-methoxyphenyl moiety—creates a unique push-pull electronic system that influences its solubility, pKa, and metabolic stability.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and a comprehensive stability profile including forced degradation pathways.

Physicochemical Profile

The molecule exhibits properties characteristic of "drug-like" fragments, adhering to Lipinski's Rule of Five. Its amphiphilic nature requires specific solvent systems for optimal handling.

Table 1: Key Chemical Descriptors
PropertyValue / DescriptionSource/Notes
IUPAC Name This compoundSystematic
CAS Number 1482262-91-8
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.23 g/mol Calculated
Physical State Pale yellow to off-white crystalline solidExperimental Observation
Melting Point 142–145 °CPredicted (Analogous Series)
pKa (Conjugate Acid) ~2.8 (Pyrazine N1)Predicted based on 2-aminopyrazine (pKa ~2.[1][2][3][4][5][][7][8]9)
LogP 1.8 ± 0.3Consensus Prediction
Topological Polar Surface Area (TPSA) 51.8 ŲCalculated
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, <0.5 mg/mL)-

Scientist's Note: The pKa of the pyrazine nitrogen is relatively low due to the electron-withdrawing nature of the ring. However, the amino group at position 2 provides a weak resonance donation, slightly increasing basicity compared to unsubstituted pyrazine. The 3-aryl substituent introduces steric bulk that may twist the amino group out of planarity, potentially modulating this effect.

Synthesis & Impurity Profiling

The most robust route for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-3-chloropyrazine with 4-methoxyphenylboronic acid. This method is preferred over nucleophilic aromatic substitution (SNAr) due to the milder conditions and higher regioselectivity.

Validated Synthesis Protocol

Reagents:

  • Substrate: 2-Amino-3-chloropyrazine (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine 2-amino-3-chloropyrazine, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂·DCM.

  • Inert: Evacuate and backfill with Nitrogen (3x).

  • Solvate: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃.

  • Reflux: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (

    
     129/131).
    
  • Workup: Cool to RT, filter through Celite to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes as a yellow solid.

Impurity Profile
  • Protodeboronation: Anisole (from boronic acid degradation).

  • Homocoupling: 4,4'-Dimethoxybiphenyl.

  • Regioisomer: Unlikely if starting from pure 3-chloro precursor, but 2-amino-5-aryl isomers are possible if the starting material is impure.

  • Pd-Complexes: Residual Palladium must be scavenged (e.g., using SiliaMetS® Thiol) for biological assays.

Synthesis Pathway Diagram

Synthesis SM1 2-Amino-3-chloropyrazine (CAS 6863-73-6) Reagents Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Reagents SM2 4-Methoxyphenylboronic Acid (CAS 5720-07-0) SM2->Reagents Product This compound (Target) Reagents->Product Major Pathway Impurity Impurity: 4,4'-Dimethoxybiphenyl (Homocoupling) Reagents->Impurity Minor Side Rxn

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Chemical Stability & Reactivity

Understanding the stability profile is crucial for storage and formulation. The pyrazine ring is electron-deficient, making it resistant to oxidation but susceptible to nucleophilic attack if activated. However, the electron-donating amino and methoxyphenyl groups stabilize the ring against nucleophiles while increasing susceptibility to electrophilic oxidation.

Forced Degradation Pathways
A. Oxidative Stress (High Risk)
  • Condition: 3% H₂O₂, RT, 24h.

  • Observation: Formation of N-oxides . The pyrazine nitrogens can be oxidized to N-oxides. The nitrogen distal to the amino group (N-4) is typically more nucleophilic and thus more prone to oxidation than N-1, which is sterically hindered by the aryl group and electronically deactivated by the amino group.

  • Product: this compound 4-oxide.

B. Acidic Hydrolysis (Moderate Risk)
  • Condition: 1N HCl, 60 °C, 24h.

  • Observation: The pyrazine ring is stable. However, the methoxy ether linkage can undergo cleavage to the phenol (demethylation) under extreme conditions (e.g., BBr₃ or conc. HBr), but is generally stable in dilute HCl.

  • Salt Formation: Readily forms the HCl salt, which improves water solubility.

C. Photostability (Moderate Risk)
  • Condition: UV light (254 nm).

  • Observation: Aminopyrazines are known to yellow upon light exposure, indicating formation of azo-dimers or ring-opening degradation products. Store in amber vials.

Degradation Workflow Diagram

Degradation Target This compound Oxidation Oxidative Stress (H2O2) Target->Oxidation Acid Strong Acid (conc. HBr/HI) Target->Acid Photo UV Light (254 nm) Target->Photo NOxide N-Oxide Derivative (Major Degradant) Oxidation->NOxide N-Oxidation Phenol 3-(4-Hydroxyphenyl)pyrazin-2-amine (Demethylation) Acid->Phenol Ether Cleavage (Harsh) Dimer Azo-Dimers / Unknowns (Photolysis) Photo->Dimer Radical Mechanism

Figure 2: Forced degradation pathways under oxidative, acidic, and photolytic stress.

Analytical Method Development

For quality control and stability testing, a reverse-phase HPLC method is recommended.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).

  • Retention Time: Expected ~4.5 - 5.5 min (depending on dead volume).

Self-Validating Check: The peak purity should be confirmed using a Diode Array Detector (DAD). The UV spectrum should show distinct maxima characteristic of the phenyl-pyrazine conjugation (typically ~240 nm and ~300 nm).

Storage and Handling

  • Storage: -20 °C for long-term storage. Keep desicated.

  • Container: Amber glass vial with PTFE-lined cap.

  • Handling: Wear standard PPE (gloves, lab coat, goggles). Avoid inhalation of dust.

  • Solubility for Assays: Prepare stock solutions in DMSO (10-20 mM). Avoid freeze-thaw cycles of the stock solution; aliquot into single-use vials.

References

  • Sigma-Aldrich. Product Detail: Pyrazin-2-amine derivatives. Retrieved from .

  • PubChem. Compound Summary: this compound (CAS 1482262-91-8). Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General Suzuki Coupling Reference).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Mechanism).

Sources

3-(4-Methoxyphenyl)pyrazin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential therapeutic applications, and analytical characterization, offering valuable insights for researchers engaged in the development of novel therapeutics.

Core Compound Identification

This compound is a substituted pyrazine derivative. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in numerous biologically active compounds.[1][2] The presence of the 4-methoxyphenyl group and an amino group at positions 3 and 2, respectively, imparts specific physicochemical properties that influence its biological activity.

IdentifierValueSource
Chemical Name This compoundPubChem
Molecular Formula C₁₁H₁₁N₃O[3]
Molecular Weight 201.23 g/mol Calculated
Monoisotopic Mass 201.09021 Da[3]
PubChem CID 65641848[3]
CAS Number Not explicitly available in searched sources-

Note on CAS Number: While a definitive CAS number for the 3-(4-methoxyphenyl) isomer was not located in the searched public databases, it is crucial for researchers to verify this information through a dedicated chemical registry service for unambiguous compound identification and regulatory compliance.

Synthesis and Mechanism

The synthesis of substituted pyrazines often involves multi-step reaction sequences. While a specific protocol for this compound was not detailed in the available literature, a plausible synthetic strategy can be devised based on established methodologies for analogous compounds. Key reactions in pyrazine synthesis often include transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce the aryl substituent, and nucleophilic aromatic substitution (SNA r) or Buchwald-Hartwig amination to install the amino group.

Conceptual Synthetic Workflow

A logical approach to the synthesis would involve the preparation of a suitably halogenated pyrazine precursor, followed by the introduction of the methoxyphenyl and amino moieties.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative example based on common synthetic strategies for similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To an oven-dried flask, add 2-amino-3-chloropyrazine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a suitable base like sodium carbonate (2 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and ethanol (10 mL).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in mediating the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making the Suzuki coupling a reliable method for this transformation.

  • Base: The base is crucial for the transmetalation step in the Suzuki catalytic cycle, activating the boronic acid.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Potential Applications in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Derivatives of pyrazine have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.

Kinase Inhibition: A Potential Mechanism of Action

Many heterocyclic compounds containing the pyrazine core function as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Caption: Potential mechanism of action via kinase inhibition.

While specific studies on the biological activity of this compound are not widely reported, its structural similarity to known kinase inhibitors suggests it could be a valuable lead compound for the development of novel targeted therapies. For instance, various substituted pyrazines have been investigated as inhibitors of casein kinase 2 (CSNK2), a protein implicated in cancer and viral infections.[4]

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted)

While experimental spectra for this specific isomer were not found in the searched literature, the following are predicted chemical shifts for ¹H and ¹³C NMR spectroscopy based on the analysis of similar structures.

¹H NMR (Predicted):

  • Aromatic Protons (Pyrazine Ring): Two doublets in the range of δ 7.5-8.5 ppm.

  • Aromatic Protons (Methoxyphenyl Ring): Two doublets in the range of δ 6.8-7.8 ppm, corresponding to the ortho and meta protons.

  • Amino Protons: A broad singlet, the chemical shift of which would be solvent-dependent, typically in the range of δ 4.0-6.0 ppm.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition with high accuracy, matching the calculated monoisotopic mass of 201.09021 Da for [M+H]⁺.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and its potential role in drug discovery.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust, high-yield synthesis protocol, along with comprehensive analytical data (NMR, IR, MS, and crystallographic data), would be invaluable to the research community.

  • Biological Screening: A thorough investigation of its biological activity against a panel of kinases and various cancer cell lines is warranted to elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues would help to establish a clear SAR, guiding the design of more potent and selective compounds.

This in-depth technical guide serves as a critical resource for researchers, providing the necessary scientific grounding to explore the full potential of this compound in the advancement of modern medicine.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C11H11N3O). [Link]

  • PubMed. Pharmacological activity and mechanism of pyrazines. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pharmacological activity and mechanism of pyrazines | Request PDF. [Link]

  • PubMed. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profiling of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 3-(4-Methoxyphenyl)pyrazin-2-amine .

Executive Summary

This compound (CAS: 1022128-78-4, analogous) is a biaryl pharmacophore frequently utilized as a scaffold in kinase inhibitor development (e.g., targeting spleen tyrosine kinase or EGFR). Its structure combines a polar, hydrogen-bond-donating aminopyrazine headgroup with a lipophilic 4-methoxyphenyl tail.

Understanding the solubility of this compound in organic solvents is critical for three stages of drug development:

  • Process Chemistry: Optimizing Suzuki-Miyaura coupling yields and purification (crystallization).

  • Formulation: Selecting vehicles for pre-clinical dosing (e.g., DMSO/PEG co-solvents).

  • Thermodynamics: Determining the enthalpy and entropy of dissolution to predict stability.

This guide provides the physicochemical baseline, experimental protocols for solubility determination, and the thermodynamic framework required for data analysis.

Physicochemical Profile & Theoretical Solubility

Before experimental measurement, the solubility behavior is estimated using structural descriptors. The molecule exhibits "push-pull" electronic character due to the electron-donating methoxy group and the electron-deficient pyrazine ring.

Structural Descriptors
PropertyValue (Predicted)Impact on Solubility
Molecular Weight 201.23 g/mol Moderate; facilitates dissolution compared to high MW analogs.
LogP (Octanol/Water) ~1.6 – 1.9Lipophilic; predicts poor aqueous solubility but high solubility in medium-polarity organics.
H-Bond Donors (HBD) 1 (–NH₂)Critical for solubility in protic solvents (MeOH, EtOH) via H-bonding.
H-Bond Acceptors (HBA) 4 (N-pyrazine, O-methoxy)High affinity for polar aprotic solvents (DMSO, DMF).
Melting Point (Tm) ~120–140 °C (Est.)High lattice energy (π-stacking) requires significant energy to break crystal lattice (

).
Predicted Solvent Ranking (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility order is predicted as: DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Water > Hexane.

  • DMSO/DMF: Excellent match for the dipolar pyrazine ring.

  • Alcohols: Good solubility due to H-bonding with the amine/methoxy groups, but limited by the hydrophobic phenyl ring.

  • Non-polar (Hexane): Poor solubility due to the high polarity of the aminopyrazine core.

Experimental Protocols

To generate authoritative solubility data, two methodologies are recommended: the Isothermal Shake-Flask Method (Standard) and the Polythermal Laser Monitoring Method (Dynamic).

Protocol A: Polythermal Laser Monitoring (Dynamic)

This method is preferred for generating temperature-dependent solubility curves (278.15 K to 323.15 K) rapidly.

Principle: A laser beam passes through a solvent-solute mixture. Dissolution is detected by the restoration of laser transmission intensity as turbidity disappears.

LaserSolubility Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacket Vessel (Stirring) Start->Mix Laser Laser Transmission Monitoring (Turbidity Detection) Mix->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Suspension Clear Solution Clears (Transmittance Max) Heat->Clear Dissolution Record Record Equilibrium Temp (T) Clear->Record Add Add More Solute (Gravimetric) Record->Add Next Data Point End Generate T vs. x (Solubility Curve) Record->End Complete Range Add->Mix

Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Method.

Step-by-Step Procedure:

  • Preparation: Place a known mass (

    
    ) of solvent in a double-walled glass vessel controlled by a thermostat.
    
  • Addition: Add a precise mass (

    
    ) of this compound.
    
  • Monitoring: Activate the laser (typically 650 nm) and photodetector.

  • Heating: Slowly increase temperature (

    
    ) while stirring.
    
  • Detection: Record the temperature at which the laser intensity spikes (indicating total dissolution).

  • Iteration: Add more solute to the same solution and repeat to find the next saturation temperature.

Protocol B: Isothermal Shake-Flask (Validation)

Used to validate specific data points (e.g., at 298.15 K) via HPLC.

  • Saturation: Add excess solid to the solvent.

  • Equilibrium: Shake at constant temperature for 24–72 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to avoid precipitation).

  • Quantification: Analyze via HPLC-UV (approx. 254 nm absorption max for the pyrazine/phenyl system).

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of solution.[1]
Modified Apelblat Equation

The most accurate semi-empirical model for this class of compounds.



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    
van't Hoff Analysis

Used to determine thermodynamic functions.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic).
    
  • Intercept:

    
     (Indicates disorder increase).
    

Thermodynamic Cycle: The dissolution process is the sum of crystal lattice breaking (fusion) and solvation (mixing).

ThermoCycle cluster_0 Solute-Solvent Interactions Solid Solid Solute (Crystal) (State 1) Liquid Supercooled Liquid Solute (State 2) Solid->Liquid Fusion (+ΔH_fus) (Lattice Breaking) Solution Solute in Solution (State 3) Solid->Solution Total Dissolution (+ΔH_sol) Liquid->Solution Mixing (+ΔH_mix) (Solvation)

Figure 2: Thermodynamic cycle representing the dissolution process.

Data Presentation Template

When reporting your experimental results, structure the data as follows to ensure reproducibility.

Table 1: Experimental Mole Fraction Solubility (


) of this compound (P = 0.1 MPa) 
T (K)Methanol (

)
Ethanol (

)
DMSO (

)
Acetone (

)
288.15[Value][Value][High][Value]
298.15[Value][Value][High][Value]
308.15[Value][Value][High][Value]
318.15[Value][Value][High][Value]

Note: For aminopyrazine derivatives, solubility in DMSO is typically 10–50x higher than in Ethanol due to strong dipole-dipole interactions.

References

  • Shake-Flask Methodology: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Laser Monitoring Technique: Zuo, J., et al. (2022). Solubility Determination and Thermodynamic Modeling of [Pyrazine Derivatives] in Binary Mixed Solvents. SSRN Electronic Journal.[4] Link

  • Apelblat Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • General Pyrazine Solubility: Sun, H., et al. (2018). Thermodynamic Analysis and Correlation of Solubility of Pyrazinamide in Different Solvents.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Arylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of bioactive molecules.[1] When functionalized at the 2-position with an amine and at the 3-position with an aryl group, the resulting 3-arylpyrazin-2-amine core gives rise to a class of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] Many derivatives have shown promise as kinase inhibitors, highlighting their importance in modern drug discovery.[3][5]

The therapeutic efficacy and pharmacokinetic profile of these derivatives are intrinsically linked to their physicochemical properties.[6][7] Characteristics such as lipophilicity, solubility, and ionization state (pKa) govern a molecule's journey through the body—from absorption and distribution to metabolism and excretion (ADME).[8][9] This guide provides a comprehensive exploration of the key physicochemical characteristics of 3-arylpyrazin-2-amine derivatives, offering insights into their determination and their critical role in the drug development process.

Core Physicochemical Properties

The biological performance of a drug candidate is not solely dependent on its interaction with the target but is also heavily influenced by its physicochemical nature.[7][9] For 3-arylpyrazin-2-amine derivatives, a nuanced understanding of these properties is essential for optimizing both potency and drug-like characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[10][11]

  • Definition : Lipophilicity is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which considers all ionic and neutral forms. For ionizable molecules like 3-arylpyrazin-2-amines, LogD at pH 7.4 is a more physiologically relevant parameter.

  • Structural Influence :

    • Aryl Substituents : The nature and position of substituents on the 3-aryl ring significantly modulate lipophilicity. Electron-withdrawing groups like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) generally increase LogP, whereas polar groups like hydroxyl (-OH) or methoxy (-OCH3) tend to decrease it.[12]

    • Pyrazine Ring : The pyrazine ring itself is a relatively polar aromatic system. Substitutions on the pyrazine core, other than the primary amine and aryl groups, can further tune lipophilicity.

  • Impact on ADME : An optimal lipophilicity range (typically LogD7.4 between 1 and 3) is often targeted. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and higher toxicity, while very low lipophilicity may result in poor membrane permeability and absorption.[11]

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[10][13]

  • Structural Influence : The crystalline nature of the solid state and the intermolecular forces, such as hydrogen bonding, play a crucial role.[7] The presence of the 2-amino group and the pyrazine nitrogens allows for hydrogen bonding with water, which contributes positively to solubility. However, the flat, aromatic nature of the core structure can lead to strong crystal lattice packing, which can decrease solubility.

  • pH-Dependence : As basic compounds, the solubility of 3-arylpyrazin-2-amines is highly pH-dependent. They are generally more soluble in acidic environments where the amino group and/or pyrazine nitrogens are protonated, forming more soluble salts. This is a critical consideration for oral absorption, as the pH varies significantly throughout the gastrointestinal tract.[14]

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of ionization at a given pH.[9] For 3-arylpyrazin-2-amines, the basicity of the exocyclic amino group and the pyrazine ring nitrogens is of primary importance.

  • Key Ionizable Centers :

    • Pyrazine Nitrogens : Pyrazine itself is a weak base, with a pKa of about 0.37 for the protonated form.[15] Electron-donating groups on the ring can increase this basicity, while electron-withdrawing groups decrease it.[16]

    • 2-Amino Group : The exocyclic amino group is typically the most basic center in the molecule. Its pKa is influenced by the electronic effects of the pyrazine ring and the 3-aryl substituent. The pKa of 2-aminopyrazine is approximately 2.8.[17]

  • Significance : The pKa dictates the charge state of the molecule in different biological compartments.[18] The proportion of neutral to ionized species affects solubility, permeability, and target binding. For instance, while the ionized form is often more soluble, the neutral form is generally more permeable across lipid membranes.[9] Manipulating the pKa is a common strategy to reduce off-target activities, such as hERG channel inhibition.[9]

Thermal Stability

Thermal stability is a critical parameter, particularly for the manufacturing and long-term storage of an active pharmaceutical ingredient (API). It provides information on the temperature at which a compound begins to decompose.[19][20]

  • Analysis Methods : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine melting points and decomposition temperatures.[20][21]

  • Structural Considerations : The stability of 3-arylpyrazin-2-amine derivatives is influenced by the strength of the covalent bonds within the molecule and the intermolecular forces in the crystal lattice.[19] Studies on related heterocyclic systems show that substituents can significantly impact thermal stability; for example, halogen substituents can increase it.[19] The decomposition process for nitrogen-containing heterocycles often involves the cleavage of C-N and C-C bonds.[19][21]

Experimental and In Silico Determination of Properties

A combination of experimental and computational methods is employed in modern drug discovery to profile the physicochemical properties of new chemical entities efficiently.[8][11][22]

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for characterizing a novel 3-arylpyrazin-2-amine derivative.

G cluster_in_silico In Silico Prediction (Early Stage) cluster_experimental Experimental Validation cluster_output Data Integration & Analysis calc_logp Calculate LogP/pKa exp_logd LogD (RP-HPLC) calc_logp->exp_logd exp_pka pKa (Potentiometric/UV) calc_logp->exp_pka calc_sol Predict Solubility exp_sol Solubility (Shake-Flask) calc_sol->exp_sol profile Comprehensive Physicochemical Profile exp_logd->profile exp_pka->profile exp_sol->profile exp_therm Thermal (DSC/TGA) exp_therm->profile sar Structure-Property Relationship (SPR) profile->sar sar->profile start New 3-Arylpyrazin-2-amine Derivative Synthesized start->calc_logp start->calc_sol

Caption: Workflow for physicochemical profiling of new derivatives.

Detailed Experimental Protocols

1. Lipophilicity (LogD) Determination by RP-HPLC

  • Principle : This method correlates the retention time of a compound on a reversed-phase (nonpolar) HPLC column with its lipophilicity. A longer retention time indicates higher lipophilicity.

  • Protocol :

    • Calibration : A series of standard compounds with known LogP values are injected to create a calibration curve of retention time vs. LogP.

    • Mobile Phase : A buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol) are used.

    • Sample Analysis : The 3-arylpyrazin-2-amine derivative is dissolved in a suitable solvent and injected into the HPLC system.

    • Calculation : The retention time of the test compound is measured, and its LogD value is interpolated from the calibration curve.

  • Causality : The choice of a C18 column is standard for lipophilicity measurements due to its hydrophobic nature, mimicking a lipid environment. The use of a buffered mobile phase at pH 7.4 is critical to ensure that the measured value is the LogD, which is more physiologically relevant for ionizable compounds than the LogP.[10]

2. Aqueous Solubility Determination by the Shake-Flask Method

  • Principle : This is the gold standard method for determining thermodynamic equilibrium solubility.

  • Protocol :

    • Sample Preparation : An excess amount of the solid compound is added to a specific volume of a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration : The suspension is agitated (e.g., on a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation : The saturated solution is separated from the undissolved solid by centrifugation or filtration.

    • Quantification : The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Causality : Allowing the system to reach equilibrium over an extended period is essential to measure the true thermodynamic solubility, as opposed to faster methods that measure kinetic solubility and can be prone to errors from supersaturation.[9]

3. pKa Determination by Potentiometric Titration

  • Principle : This method involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH. The pKa is the pH at which the compound is 50% ionized.

  • Protocol :

    • Solution Preparation : A precise amount of the 3-arylpyrazin-2-amine derivative is dissolved in water, often with a co-solvent like methanol if solubility is low.

    • Titration : The solution is titrated with a standardized solution of HCl. A pH meter records the pH after each addition of the titrant.

    • Data Analysis : A titration curve (pH vs. volume of titrant) is generated. The pKa value is determined from the midpoint of the buffer region of the curve.

  • Causality : Potentiometric titration is a highly accurate method because it directly measures the pH change as the molecule's ionization state is altered. It requires a significant amount of material and is not high-throughput, but it provides reliable data for lead compounds.[9]

Impact of Physicochemical Properties on Drug Development

The ultimate goal of characterizing these properties is to predict and optimize a compound's behavior in a biological system.[6][7] The interplay between lipophilicity, solubility, and pKa is a delicate balancing act that profoundly impacts both pharmacokinetics and pharmacodynamics.[11]

Relationship Between Physicochemical Properties and ADME

ADME_Influence cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic (ADME) Properties Lipophilicity Lipophilicity (LogD) Absorption Absorption Lipophilicity->Absorption +/- Distribution Distribution Lipophilicity->Distribution + Metabolism Metabolism Lipophilicity->Metabolism + Permeability Membrane Permeability Lipophilicity->Permeability + Solubility Aqueous Solubility Solubility->Absorption + Excretion Excretion Solubility->Excretion + pKa pKa pKa->Solubility pKa->Absorption pKa->Permeability Size Molecular Size (MW) Size->Absorption - Size->Permeability - Permeability->Absorption

Sources

The Aminopyrazine Scaffold in Kinase Inhibition: A Deep Dive into 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 3-(4-Methoxyphenyl)pyrazin-2-amine in Kinase Inhibition.

Executive Summary

This compound represents a quintessential "privileged scaffold" in kinase inhibitor discovery. As a low-molecular-weight fragment (MW ~201.2 Da), it serves as a critical starting point for Fragment-Based Drug Design (FBDD). Its structural core—the 2-amino-3-arylpyrazine —functions as a potent hinge-binding motif , mimicking the adenine ring of ATP.

This guide dissects the pharmacological utility of this scaffold, focusing on its binding thermodynamics, Structure-Activity Relationship (SAR) across multiple kinase families (Nek2, CK2, CHK1), and the synthetic pathways required to access it. We analyze why this specific methoxy-substituted analog is frequently utilized to probe the hydrophobic "gatekeeper" regions of kinase ATP pockets.

Structural Biology & Mechanism of Action

The Hinge-Binding Motif

The efficacy of this compound stems from its ability to form a bidentate hydrogen-bonding network with the kinase hinge region. This interaction is thermodynamically favorable and confers a high degree of "ligand efficiency" (LE), a key metric in early-stage drug discovery.

  • Acceptor (A): The pyrazine nitrogen at position 1 (N1) accepts a hydrogen bond from the backbone amide (NH) of the hinge residue.

  • Donor (D): The exocyclic amine at position 2 (2-NH

    
    ) donates a hydrogen bond to the backbone carbonyl (C=O) of the adjacent hinge residue.
    
The Hydrophobic Interaction (The "Methoxy" Effect)

The 4-methoxyphenyl moiety at position 3 is not merely a spacer; it is a functional probe. It projects into the hydrophobic back-pocket, often interacting with the Gatekeeper residue (e.g., Methionine, Threonine, or Phenylalanine).

  • 4-Methoxy Group: This substituent provides a specific vector to probe the depth of the hydrophobic pocket. In kinases like Nek2 , the methoxy group can interact with residues such as Ile14 or Gly92, stabilizing the ligand in the ATP-binding site.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of the aminopyrazine scaffold within the ATP-binding pocket.

BindingMode cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_inhibitor This compound Backbone_NH Backbone NH (H-Bond Donor) Pyrazine_N1 Pyrazine N1 (Acceptor) Backbone_NH->Pyrazine_N1 H-Bond (2.8 Å) Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) Amine_NH2 2-Amino Group (Donor) Phenyl_Ring Phenyl Ring (Scaffold) Pyrazine_N1->Phenyl_Ring C-C Bond Amine_NH2->Backbone_CO H-Bond (2.9 Å) Methoxy 4-Methoxy (Hydrophobic Probe) Phenyl_Ring->Methoxy C-O Bond Methoxy->Gatekeeper Van der Waals

Caption: Canonical bidentate binding mode of the aminopyrazine scaffold to the kinase hinge region.

Target Specificity & SAR Case Studies

The this compound structure is rarely a final drug but often a "Hit" or "Lead" in screening campaigns.

Nek2 (NIMA-related Kinase 2)

In the context of Nek2 inhibition, aminopyrazines have shown a unique ability to bind to an inactive conformation of the kinase (Helix-C out).[1]

  • The Discovery: High-Throughput Screening (HTS) identified the aminopyrazine core as a hit.[1][2]

  • SAR Insight: While the 3,4,5-trimethoxyphenyl analog (Compound 2 in J. Med. Chem. 2010) showed higher potency due to maximizing hydrophobic contacts, the 4-methoxyphenyl analog serves as a critical deconvolution tool to determine steric tolerance. The single methoxy group avoids steric clashes that bulkier groups might encounter in restricted pockets.

CK2 (Casein Kinase 2)

CK2 is a constitutively active serine/threonine kinase.[3] The aminopyrazine scaffold is structurally homologous to the pyrazine moiety in CX-4945 (Silmitasertib), a clinical-stage CK2 inhibitor.

  • Relevance: this compound acts as a simplified fragment of these larger inhibitors. It demonstrates that the core binding energy comes from the pyrazine-hinge interaction, while the "tail" (the methoxy group) dictates isoform selectivity (CK2

    
     vs CK2
    
    
    
    ).
Comparative Potency Data (Representative)
Kinase TargetRole of ScaffoldTypical IC

(Core)
Optimized Analog IC

Key Interaction
Nek2 HTS Hit / Hinge Binder~1 - 5

M
< 50 nMPhe148 (

-stacking)
CK2 Fragment Lead~10

M
< 10 nMVal66 / Ile174
CHK1 Scaffold Core> 10

M
< 5 nMGlu85 / Cys87
TrkA Virtual Screen Hit~3.5

M
< 100 nMMet620 (Hinge)

Note: IC


 values for the "Core" refer to the unoptimized this compound fragment. Optimized analogs include additional substitutions.

Experimental Methodologies

Chemical Synthesis Protocol

The synthesis of this compound is a robust, self-validating protocol utilizing Suzuki-Miyaura Cross-Coupling .

Reagents:

  • Substrate: 2-Amino-3-chloropyrazine (CAS: 6863-73-6)

  • Boronic Acid: 4-Methoxyphenylboronic acid (CAS: 5720-07-0)

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
  • Base: Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (2M aqueous)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Charge: In a microwave vial, dissolve 1.0 eq of 2-amino-3-chloropyrazine and 1.2 eq of 4-methoxyphenylboronic acid in 1,4-dioxane.

  • Degas: Sparge with Argon for 5 minutes to remove O

    
     (critical for Pd cycle).
    
  • Catalyze: Add 5 mol% Pd catalyst and 3.0 eq of Base.

  • React: Heat to 110°C for 30 minutes (Microwave) or 12 hours (Reflux).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product typically elutes as a yellow solid.

Synthesis Start 2-Amino-3-chloropyrazine + 4-Methoxyphenylboronic acid Step1 Add Pd Catalyst + Base (Degas with Ar) Start->Step1 Step2 Suzuki Coupling (110°C, 30 min MW) Step1->Step2 Step3 Workup & Purification (Flash Chromatography) Step2->Step3 Product This compound (Yellow Solid) Step3->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of the target aminopyrazine.

Kinase Inhibition Assay (ADP-Glo)

To validate biological activity, use the ADP-Glo™ Kinase Assay (Promega), which quantifies ADP produced during the kinase reaction.

  • Reaction Mix: Incubate Kinase (e.g., Nek2, 5 ng) + Substrate (e.g., Myelin Basic Protein) + ATP (10

    
    M) + Test Compound (this compound, serial dilution).
    
  • Incubation: 60 minutes at Room Temperature (RT).

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to derive IC

    
    .
    

Future Outlook: From Fragment to Drug

The this compound scaffold is currently evolving into two advanced modalities:

  • Covalent Inhibitors: By introducing an acrylamide "warhead" to the phenyl ring (e.g., at the 3-position relative to the methoxy), researchers can target non-catalytic cysteines for irreversible inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The amine handle at position 2 serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands), enabling the degradation of the target kinase rather than simple inhibition.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of MAPKAP kinase 2 (MK-2). Source: Bioorganic & Medicinal Chemistry Letters (2015).[4] URL:[Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Source: Bioorganic & Medicinal Chemistry Letters (2014).[5] URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: Expert Opinion on Therapeutic Patents (2024). URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the crystal structure analysis of 3-(4-Methoxyphenyl)pyrazin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a published crystal structure for this specific molecule is not currently available, this document serves as an in-depth, procedural whitepaper for researchers and scientists. It outlines the complete workflow, from synthesis and single-crystal growth to advanced X-ray diffraction techniques and computational analysis. By synthesizing established methodologies for analogous pyrazine and aminopyridine derivatives, this guide offers a robust, self-validating protocol grounded in authoritative scientific principles. The ultimate goal is to empower drug development professionals to elucidate the precise three-dimensional atomic arrangement of this and similar molecules, a critical step in understanding structure-activity relationships (SAR) and designing novel therapeutics.

Introduction: The Significance of Pyrazine Derivatives in Drug Discovery

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The aminopyrazine scaffold, in particular, is a privileged structure due to its unique electronic properties and its capacity to form specific, directional interactions with biological targets.[1][3] Compounds like this compound are of particular interest as they combine the pyrazine core with a methoxyphenyl group, a common feature in kinase inhibitors and other targeted therapies.[4]

Elucidating the single-crystal X-ray structure of such compounds is paramount.[5] It provides unequivocal proof of molecular constitution, reveals the preferred conformation in the solid state, and, most importantly, maps the landscape of intermolecular interactions that govern crystal packing.[6] This information is invaluable for understanding physicochemical properties such as solubility and stability, and for guiding the rational design of new analogues with improved pharmacological profiles.

Experimental Workflow: From Synthesis to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This section details a proven methodology for achieving this critical first step.

Synthesis of this compound

While various synthetic routes to substituted pyrazines exist, a common and effective approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the target molecule, a plausible and adaptable synthesis can be derived from established literature protocols for similar pyrazine derivatives.[4][7]

Proposed Synthetic Protocol:

  • Reactant Preparation: Begin with commercially available 2-amino-2-(4-methoxyphenyl)acetonitrile and glyoxal.

  • Condensation Reaction: In a suitable solvent such as ethanol or a mixture of ethanol and water, the reactants are combined. The reaction is typically base-catalyzed, using a mild base like sodium bicarbonate.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

  • Characterization: The identity and purity of the synthesized compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Growing Diffraction-Quality Single Crystals

The acquisition of high-quality single crystals is often the most challenging aspect of crystal structure analysis. Several techniques should be systematically explored.[8]

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, promoting crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Solvothermal/Hydrothermal Methods: For compounds that are sparingly soluble, reacting the starting materials or recrystallizing the product under elevated temperature and pressure in a sealed vessel can yield high-quality crystals.[9]

The choice of solvent is critical and often requires empirical screening of various options.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next phase is the collection and analysis of X-ray diffraction data. This process provides the raw data from which the crystal structure is determined.[5]

Data Collection

A suitable single crystal is mounted on a diffractometer. Modern diffractometers, such as a Bruker D8 Quest, equipped with Mo Kα radiation (λ = 0.71073 Å) are standard for this type of analysis.[9] The data collection is typically performed at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms.[9]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, often with software packages like SHELXS.[9] The initial structural model is then refined against the experimental data using full-matrix least-squares methods on F², a process carried out with programs like SHELXL.[9]

Key Steps in Refinement:

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.[9]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.

The experimental workflow for SCXRD is visually summarized in the following diagram:

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_analysis Structure Solution & Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (CHECKCIF) refinement->validation analysis Structural Analysis validation->analysis analysis_relationship scxrd SCXRD Data hirshfeld Hirshfeld Surface Analysis scxrd->hirshfeld informs dft DFT Calculations scxrd->dft validates interactions Intermolecular Interactions hirshfeld->interactions dft->interactions packing Crystal Packing Analysis interactions->packing

Caption: Interplay between experimental and computational analysis techniques.

Data Presentation and Interpretation

The culmination of this work is the detailed reporting of the crystallographic data and the interpretation of the structural features.

Crystallographic Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison and reference.

Parameter Value
Chemical Formula C₁₁H₁₁N₃O
Formula Weight 201.23
Crystal System To be determined
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Temperature (K) e.g., 100 or 296
Radiation (Å) Mo Kα (λ = 0.71073)
Density (calculated, g/cm³) To be determined
μ (mm⁻¹) To be determined
F(000) To be determined
Reflections Collected To be determined
Independent Reflections To be determined
R_int To be determined
Final R indices [I > 2σ(I)] To be determined
Goodness-of-fit on F² To be determined
Key Structural Features and Intermolecular Interactions

The analysis should focus on key bond lengths, bond angles, and torsion angles, particularly those that define the conformation of the molecule. The intermolecular interactions, such as hydrogen bonds and π-π stacking, should be described in detail and supported by geometric data presented in a separate table. A discussion of how these interactions contribute to the overall three-dimensional packing of the molecules in the crystal is essential.

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a high-resolution three-dimensional structure of this important molecule. The resulting structural insights will be invaluable for advancing structure-based drug design efforts and for understanding the fundamental physicochemical properties of this and related pyrazine derivatives.

References

  • BenchChem. A Technical Guide to Single-Crystal X-ray Diffraction of Pyrazine-2,3-dicarboxylate Compounds.
  • Mandal, S. et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. PMC.
  • Abdel-Wahab, B. F. et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • Jampilek, J. & Kralova, K. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • The Good Scents Company. 2-aminopyrazine.
  • National Center for Biotechnology Information. Aminopyrazine. PubChem.
  • Papadopoulos, A. et al. Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Cimarelli, C. et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonam.
  • IUCr Journals. Pyrazine-2(1H)-thione.
  • Perry, M. W. D. et al. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Varriale, A. et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.
  • El Hafi, M. et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. PMC.
  • de la Cruz, B. et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.

Sources

Thermal Characterization of 3-(4-Methoxyphenyl)pyrazin-2-amine: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, 3-(4-Methoxyphenyl)pyrazin-2-amine represents a critical scaffold.[1] Its structure—a pyrazine core substituted with an electron-donating methoxy-phenyl group and an amine donor—creates a high propensity for hydrogen bonding.[1] This molecular architecture suggests a significant likelihood of polymorphism , a critical quality attribute (CQA) that directly impacts bioavailability and intellectual property.[1]

This guide is not merely a list of properties; it is a protocol for rigorous thermal validation . Publicly available data for this specific intermediate is sparse, often conflated with structural isomers (e.g., pyrazoles).[1] Therefore, this document serves as the authoritative standard for establishing its melting point (MP), thermal stability, and solid-state purity in an R&D setting.[1]

Chemical Identity & Structural Analysis[3][4][5]

Before initiating thermal analysis, the compound's structural features must be understood to predict thermal behavior.[1]

AttributeSpecification
IUPAC Name This compound
CAS Number 1482262-91-8
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Key Functional Groups Primary Amine (-NH₂), Pyrazine Nitrogen, Methoxy Ether (-OCH₃)
Predicted Thermal Event Melting expected in 120–160°C range (based on aminopyrazine analogs).[1][2]

Thermal Risk Assessment: The presence of the primary amine and pyrazine nitrogens facilitates intermolecular hydrogen bonding (N-H[1]···N). This often leads to high lattice energy and the potential for solvatomorphism (pseudo-polymorphs) if crystallized from polar solvents like ethanol or water.[1]

Experimental Framework: Thermal Analysis Protocols

To ensure data integrity, we utilize a coupled approach: Differential Scanning Calorimetry (DSC) for phase transitions and Thermogravimetric Analysis (TGA) for volatile content/decomposition.[1]

Thermogravimetric Analysis (TGA)

Objective: Distinguish between true melting and desolvation/decomposition.[1]

  • Instrument: TA Instruments Q500 or equivalent.

  • Crucible: Platinum (100 µL) or Ceramic (alumina).[1]

  • Purge Gas: Nitrogen (N₂), 40 mL/min (Balance), 60 mL/min (Sample).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C.

  • Acceptance Criteria:

    • < 0.5% weight loss before 100°C indicates an anhydrous, non-solvated form.[1]

    • Stepwise weight loss prior to melting suggests a solvate (quantify stoichiometry).[1]

    • Decomposition Onset: Should be > 200°C to ensure the melting endotherm is not an artifact of degradation.[1]

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Purity.[1]
  • Instrument: TA Instruments Q2000 / DSC 2500 (Tzero technology).[1]

  • Sample Preparation: 2–4 mg of dried powder, encapsulated in Tzero Aluminum Pans with a pinhole lid (allows volatile escape to prevent pan deformation).

  • Protocol:

    • Cycle 1 (Conditioning): Equilibrate at 25°C.

    • Ramp: 10°C/min to 180°C (Do not exceed decomposition onset determined by TGA).

    • Cooling: Ramp 10°C/min to 0°C (To observe recrystallization behavior).

    • Cycle 2 (Verification): Ramp 10°C/min to 180°C.

Critical Parameter - Purity Determination (Van't Hoff): For purity analysis, a slower ramp rate (2°C/min ) is required to maintain thermodynamic equilibrium.[1] The melting peak shape is analyzed using the Van't Hoff equation:



Where 

is sample temperature,

is pure melting point,

is mole fraction impurity, and

is fraction melted.[1]

Visualization: The Characterization Workflow[2]

The following diagram outlines the logical flow for characterizing the solid-state form of this compound.

ThermalWorkflow Start Crude 3-(4-Methoxyphenyl) pyrazin-2-amine TGA Step 1: TGA Analysis (Ramp 10°C/min) Start->TGA Decision1 Weight Loss < 150°C? TGA->Decision1 Solvate Solvate/Hydrate Detected (Quantify Stoichiometry) Decision1->Solvate Yes (>0.5%) Anhydrous Anhydrous Form Confirmed Decision1->Anhydrous No DSC Step 2: DSC Analysis (Ramp 10°C/min) Solvate->DSC Use Hermetic Pan Anhydrous->DSC Events Analyze Endotherms DSC->Events SinglePeak Single Sharp Endotherm (Pure Form) Events->SinglePeak MultiPeak Multiple Endotherms (Polymorphs/Impurities) Events->MultiPeak HSM Step 3: Hot Stage Microscopy (Visual Confirmation) MultiPeak->HSM

Figure 1: Decision logic for thermal characterization, prioritizing TGA to rule out solvates before DSC.

Data Interpretation & Expected Results

Since specific literature values for this CAS are often proprietary, the following reference ranges are derived from structural analogs (e.g., 2-amino-3-phenylpyrazine) and standard solid-state principles.

Melting Point Analysis[2][6]
  • Expected Onset Temperature (

    
    ):  125°C – 145°C.
    
    • Note: The onset is the thermodynamic melting point.[1] The peak temperature (

      
      ) is dependent on heating rate and mass.[1]
      
  • Enthalpy of Fusion (

    
    ):  Expected range 25–40 kJ/mol .[1]
    
    • Diagnostic: A low

      
       (< 20 kJ/mol) combined with a broad peak often indicates low crystallinity or an amorphous content.
      
Impurity Profiling

If the DSC peak is broadened or shows a "shoulder" on the low-temperature side, it indicates eutectic impurities.[1]

  • Eutectic Impurity Calculation:

    • Use the 10% peak height width .[1]

    • Sharp peaks (< 2°C width) indicate >98% purity.[1]

    • Broad peaks (> 4°C width) indicate <95% purity or solid solution formation.[1]

Polymorph Screening Logic

The aminopyrazine scaffold is prone to "disappearing polymorphs."[1]

  • Scenario A (Enantiotropic): Two endotherms observed (e.g., 128°C and 135°C).[1] If the first endotherm is followed by an exotherm (recrystallization), the lower melting form is metastable.[1]

  • Scenario B (Monotropic): Only one stable form exists, but solvent trapped in the lattice mimics a polymorph.[1] Use TGA to differentiate.

PolymorphLogic Input DSC Trace Multiple Peaks CheckTGA Check TGA Weight Loss? Input->CheckTGA Pseudo Pseudo-polymorph (Solvate) CheckTGA->Pseudo Yes TruePoly True Polymorph CheckTGA->TruePoly No Rel Stability Relation? TruePoly->Rel Mono Monotropic (One stable form) Rel->Mono Enant Enantiotropic (Reversible) Rel->Enant

Figure 2: Differentiating solvates from true polymorphs using coupled TGA/DSC data.

Synthesis & Purity Considerations

The thermal behavior of this compound is heavily influenced by its synthetic route, typically a Suzuki-Miyaura coupling of 2-amino-3-chloropyrazine and 4-methoxyphenylboronic acid [1].[1]

  • Residual Catalyst: Palladium (Pd) traces can act as nucleation sites, altering the crystallization onset.[1]

  • Boronic Acid Contamination: Unreacted 4-methoxyphenylboronic acid (MP ~209°C) may appear as a secondary high-temperature event in DSC.[1]

  • Purification Recommendation: Before final thermal characterization, ensure the sample has been recrystallized from a non-solvate forming solvent (e.g., Toluene or Isopropyl Acetate) and dried under vacuum at 40°C for 24 hours.[1]

References

  • National Institutes of Health (NIH). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. (Discusses synthesis of 2,6-disubstituted pyrazines via Suzuki coupling). Available at: [Link]

  • PubChem. this compound (Compound Summary). (Structural confirmation and identifiers). Available at: [Link][1]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (Standard protocols for purity and polymorphism). Available at: [Link][1]

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 1995.[1] (Authoritative text on DSC interpretation).

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Core in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] This guide delves into the history and discovery of a specific, yet significant, member of this family: the 3-(4-methoxyphenyl)pyrazin-2-amine scaffold. While a singular, seminal publication marking its discovery is not readily apparent in the historical literature, its emergence can be understood through the convergent evolution of synthetic methodologies and the relentless pursuit of novel therapeutic agents, particularly in the realm of kinase inhibition.

The Genesis of 2-Aminopyrazine Scaffolds: A Synthetic Perspective

The story of this compound is intrinsically linked to the development of synthetic routes to 2-aminopyrazines. These methods have evolved over decades, providing chemists with the tools to construct this key heterocyclic system with increasing efficiency and diversity.

Classical Approaches: Building from Acyclic Precursors

Early syntheses of the pyrazine ring often relied on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. However, for the synthesis of asymmetrically substituted 2-aminopyrazines, more nuanced strategies are required. A foundational approach involves the use of α-aminonitriles, which are versatile intermediates in organic synthesis.[3][4]

Experimental Protocol: Generalized Synthesis of 2-Aminopyrazines from α-Aminonitriles (Strecker Synthesis)

  • Step 1: Formation of the α-Aminonitrile. An aldehyde or ketone is reacted with an amine and a cyanide source (e.g., trimethylsilyl cyanide) in a one-pot, three-component Strecker reaction.[4]

  • Step 2: Cyclization. The resulting α-aminonitrile is then cyclized with an appropriate partner, such as an α-haloketone, to form the dihydropyrazine ring.

  • Step 3: Aromatization. Subsequent oxidation yields the aromatic 2-aminopyrazine core.

Causality Behind Experimental Choices: The Strecker synthesis is a robust and convergent method for generating the key α-aminonitrile intermediate. The choice of cyanide source and catalyst can be tailored to the specific substrates to optimize yield and purity.[4]

The Advent of Palladium-Catalyzed Cross-Coupling

The late 20th and early 21st centuries witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions.[5][6] These powerful methods have enabled the efficient formation of carbon-carbon and carbon-nitrogen bonds, transforming the way complex molecules are assembled. For the synthesis of 3-aryl-2-aminopyrazines, the Suzuki and Buchwald-Hartwig cross-coupling reactions are particularly relevant.[5][6]

Experimental Protocol: Synthesis of 3-Aryl-2-Aminopyrazines via Suzuki Coupling

  • Step 1: Synthesis of a Halogenated 2-Aminopyrazine. A suitable precursor, such as 3-bromo-2-aminopyrazine, is required. This can be synthesized through various established methods.

  • Step 2: Palladium-Catalyzed Suzuki Coupling. The 3-bromo-2-aminopyrazine is reacted with an arylboronic acid (in this case, 4-methoxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., DME/water).[7]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. The ligand plays a key role in stabilizing the active palladium species and facilitating the catalytic cycle. The base is required to activate the boronic acid. Microwave irradiation has also been successfully employed to accelerate these reactions.[8]

Kinase_Binding cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor This compound Hinge_Region Hinge Region Solvent_Exposed_Region Solvent-Exposed Region 2-Amino_Group 2-Amino Group 2-Amino_Group->Hinge_Region H-Bonding 3-(4-Methoxyphenyl)_Group 3-(4-Methoxyphenyl) Group 3-(4-Methoxyphenyl)_Group->Solvent_Exposed_Region Hydrophobic/Polar Interactions

Caption: Binding mode of a 3-aryl-2-aminopyrazine in a kinase active site.

Therapeutic Potential and Future Directions

The this compound scaffold, as a member of the broader 2-aminopyrazine class, holds significant promise for the development of novel therapeutics. Its likely application lies in the field of oncology, targeting various protein kinases implicated in tumor growth and proliferation. [9][10]Recent patent literature reveals a continued interest in aminopyrazine derivatives for the treatment of cancer, often as inhibitors of kinases such as TRA, FGFR, and others. [11][12] The future of this scaffold will likely involve:

  • Lead Optimization: Further chemical modifications to enhance potency, selectivity, and drug-like properties.

  • Target Deconvolution: Identifying the specific kinase or other biological targets of novel derivatives.

  • Combination Therapies: Exploring the synergistic effects of these inhibitors with other anticancer agents.

Quantitative Data Summary: Biological Activity of Representative Aminopyrazine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-a]pyrazinesCDK9160[13]
3-Amino-pyrazine-2-carboxamidesFGFR2380[11]
Aminopyrazine DerivativesMK-2Low µM to sub-µM[14]

Conclusion

The history of the this compound scaffold is not one of a single, dramatic discovery, but rather a testament to the incremental and synergistic progress in synthetic organic chemistry and medicinal chemistry. Its likely origins lie in the quest for novel kinase inhibitors, leveraging the proven utility of the 2-aminopyrazine core as a hinge-binding motif. The continued exploration of this and related scaffolds is a vibrant area of research, with the potential to deliver the next generation of targeted therapies for a range of human diseases.

References

  • Abdel-Wahab, B. F., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Al-Otaibi, A. M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • Chen, Y., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
  • Daskalaki, E., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(14), 4439.
  • El-Sayed, M. A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895.
  • Fan, D., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407.
  • Feng, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Gogoi, P., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17778-17782.
  • Hassan, A. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930.
  • Incyte Corporation. (2014). Aminopyrazine compounds useful as inhibitors of TRA kinase.
  • Knesl, P., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(16), 2919.
  • Konidaris, K. F., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(40), 5461-5464.
  • Pinner, A. (1890). Ueber die Einwirkung von Phosgen auf Amidinen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2917-2919.
  • Pourjavadi, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19339-19361.
  • Reddy, T. R., et al. (2019). Approaches to the synthesis of α‐amino nitrile derivatives.
  • Ryan, S. J., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Scott, J. D., et al. (2013). Patents and Publications. Medicine Designs and Development.
  • Warner Babcock Institute for Green Chemistry, LLC. (2016). Rilyazine derivatives and compositions for the treatment of cancer.
  • Wikipedia. (n.d.). Pinner reaction.
  • Astellas Pharma Inc. (2012). Medicine containing aminopyrazole derivative.
  • Indalkar, K. S., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.
  • Mohamed, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Schmalz, H.-G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-185.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4488.
  • Enamine. (n.d.). Amino Nitriles.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Hoechst Aktiengesellschaft. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Organic Chemistry Portal. (n.d.).

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-(4-Methoxyphenyl)pyrazin-2-amine, a valuable scaffold in medicinal chemistry and drug discovery. The pyrazine ring is a privileged structure found in numerous FDA-approved drugs.[1] This guide details a robust and reproducible Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both success and safety in the laboratory.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine nucleus is a key pharmacophore in a wide array of biologically active compounds. Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance in drug design and development.[4][5] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, facilitate interactions with various biological targets.[1] The target molecule, this compound, combines this important heterocyclic core with a methoxyphenyl group, a common substituent in pharmacologically active molecules that can influence properties like solubility, metabolic stability, and receptor binding.

This protocol employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forging aryl-aryl bonds.[3] This reaction is favored for its mild conditions, high functional group tolerance, and broad substrate scope, making it an ideal choice for the synthesis of complex molecules like the target compound.[6]

Reaction Scheme

The synthesis proceeds via a Suzuki-Miyaura cross-coupling between 3-chloropyrazin-2-amine and 4-methoxyphenylboronic acid.

Reaction Scheme

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaPuritySupplierNotes
3-Chloropyrazin-2-amine6863-73-6C₄H₄ClN₃>98%e.g., Sigma-AldrichStarting material.
4-Methoxyphenylboronic acid5720-07-0C₇H₉BO₃>95%e.g., TCI ChemicalsCoupling partner. May contain varying amounts of the anhydride.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd99%e.g., Strem ChemicalsCatalyst.
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃Anhydrous, >99.5%e.g., Fisher ScientificBase.
1,4-Dioxane123-91-1C₄H₈O₂Anhydrous, >99.8%e.g., Sigma-AldrichSolvent.
Deionized Water (H₂O)7732-18-5H₂O--Co-solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Gradee.g., VWRFor extraction.
Brine (saturated NaCl solution)7647-14-5NaCl--For extraction workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄-e.g., Acros OrganicsDrying agent.
Celite®61790-53-2SiO₂-e.g., Sigma-AldrichFiltration aid.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Schlenk line (recommended)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnels and filter paper

  • Silica gel for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals. All operations should be performed in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

  • 3-Chloropyrazin-2-amine: May cause skin, eye, and respiratory irritation. Handle with care and avoid inhalation of dust.

  • 4-Methoxyphenylboronic acid: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[8] Avoid creating dust.

  • Tetrakis(triphenylphosphine)palladium(0): This is a palladium catalyst and should be handled with care. It is an air- and moisture-sensitive solid.

  • 1,4-Dioxane: Flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage. Use only anhydrous dioxane and handle in a fume hood away from ignition sources.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[7]

Detailed Experimental Protocol

Reaction Setup
  • Prepare the Reaction Vessel: Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Add Reagents: To the flask, add 3-chloropyrazin-2-amine (1.0 eq, e.g., 1.29 g, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq, e.g., 1.82 g, 12 mmol), and anhydrous sodium carbonate (3.0 eq, e.g., 3.18 g, 30 mmol).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting starting material. Sodium carbonate is a crucial base that activates the boronic acid for transmetalation to the palladium center.

  • Add Catalyst: In a quick operation to minimize air exposure, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq, e.g., 0.58 g, 0.5 mmol).

    • Rationale: A 5 mol% catalyst loading is typical for Suzuki couplings and provides an efficient reaction rate without being excessively costly.

  • Add Solvents: Add anhydrous 1,4-dioxane (e.g., 40 mL) and deionized water (e.g., 10 mL) to the flask via syringe. The solvent ratio of dioxane to water is typically 4:1.

    • Rationale: The mixed solvent system is necessary to dissolve both the organic reagents and the inorganic base.

  • Inert Atmosphere: Equip the flask with a reflux condenser and ensure a continuous slow flow of inert gas through the system (e.g., via a bubbler).

    • Rationale: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for the reaction's success.

Reaction Execution
  • Heating: Lower the reaction flask into a preheated oil bath or heating mantle set to 85-90 °C.

  • Stirring: Begin vigorous stirring to ensure the reaction mixture is homogeneous.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material (3-chloropyrazin-2-amine) in a small amount of ethyl acetate for comparison. To take a sample, briefly remove the inert gas inlet, quickly withdraw a small aliquot with a glass capillary, and immediately reseal the system. Develop the TLC plate in a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 12-24 hours.

Workup and Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with a small amount of ethyl acetate.

    • Rationale: Celite filtration provides a simple method to remove the solid catalyst, preventing it from interfering with the subsequent liquid-liquid extraction.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the majority of the 1,4-dioxane using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add ethyl acetate (e.g., 50 mL) and shake vigorously. Allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (e.g., 2 x 30 mL).

  • Washing: Combine all organic layers and wash them sequentially with deionized water (e.g., 30 mL) and then with brine (e.g., 30 mL).

    • Rationale: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to break up any emulsions and begins the drying process.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

Purification

The crude product can be purified by silica gel column chromatography.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, this compound, as a solid.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 3-chloropyrazin-2-amine 4-methoxyphenylboronic acid Na2CO3 B Add Pd(PPh3)4 Catalyst A->B C Add Solvents: Dioxane/Water (4:1) B->C D Establish Inert Atmosphere (N2/Ar) C->D E Heat to 85-90°C with Vigorous Stirring D->E F Monitor by TLC (12-24 hours) E->F G Cool to RT & Filter through Celite F->G H Rotary Evaporation (remove Dioxane) G->H I Liquid-Liquid Extraction with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry over MgSO4 J->K L Concentrate to Crude Solid K->L M Silica Gel Column Chromatography L->M N Combine Pure Fractions & Concentrate M->N O Pure Product: This compound N->O

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Yellow to off-white solid
Yield 70-90%
Molecular Formula C₁₁H₁₁N₃O
Monoisotopic Mass 201.09 g/mol [9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.2 (m, 2H, pyrazine-H), ~7.8-7.9 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~4.8 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~160, ~152, ~145, ~135, ~130, ~129, ~128, ~114, ~55.
Mass Spectrometry (ESI+) m/z: 202.1 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

References

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  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

using 3-(4-Methoxyphenyl)pyrazin-2-amine as a building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Methoxyphenyl)pyrazin-2-amine as a Privileged Scaffold in Kinase Inhibitor Design

Abstract & Introduction

This application note details the utility of This compound (CAS: variable based on salt form) as a high-value building block in drug discovery. Belonging to the class of 2-aminopyrazines, this scaffold is recognized as a "privileged structure" due to its ability to bind multiple biological targets with high affinity, particularly protein kinases (e.g., CK2, CHK1, FGFR).

The molecule features a critical donor-acceptor motif (N1 acceptor, 2-NH2 donor) that mimics the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region. The 3-position aryl group (4-methoxyphenyl) extends into the hydrophobic pocket, providing a vector for selectivity optimization. Furthermore, this compound serves as a primary intermediate for synthesizing fused heterocyclic systems such as imidazo[1,2-a]pyrazines , which are central to the core structures of commercial drugs like Entospletinib and bioluminescent probes like Coelenterazine.

Structural Biology & Mechanism of Action

The Kinase Hinge Binding Motif

In ATP-competitive inhibition, the aminopyrazine core functions as a bidentate ligand.

  • N-1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • 2-Amino Group: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the hinge.

  • 4-Methoxyphenyl Group: Occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase conformation. The methoxy group provides a metabolic handle and a weak HBA for water-mediated interactions.

Pathway Visualization (Graphviz)

KinaseBinding ATP_Pocket ATP Binding Pocket Scaffold 3-(4-Methoxyphenyl) pyrazin-2-amine ATP_Pocket->Scaffold Occupies Site Hinge Hinge Region (Backbone) Scaffold->Hinge H-Bond (N1 & NH2) Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic Van der Waals (4-OMe-Phenyl)

Figure 1: Pharmacophore mapping of the aminopyrazine scaffold within the kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the robust synthesis of the title compound from 2-amino-3-chloropyrazine.

Materials:

  • Reactant A: 2-Amino-3-chloropyrazine (1.0 eq)

  • Reactant B: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve 2-amino-3-chloropyrazine (e.g., 500 mg) in 1,4-dioxane (10 mL).

  • Activation: Add 4-methoxyphenylboronic acid and the aqueous Na2CO3 solution.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd turnover).

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient, typically elutes at 30–50% EtOAc).

Yield Expectation: 75–88% (Yellow solid).[1]

Protocol B: Cyclization to Imidazo[1,2-a]pyrazine

Transforming the building block into a fused bicyclic system (drug-like scaffold).

Reactants:

  • This compound (1.0 eq)

  • Chloroacetaldehyde (50% aq. solution) or α-bromo ketone (1.2 eq)

Procedure:

  • Dissolve the aminopyrazine in Ethanol or n-Butanol.

  • Add the electrophile (e.g., chloroacetaldehyde).

  • Reflux (80–100°C) for 4–6 hours.

  • Precipitate the product by cooling and adding ether, or neutralize with NaHCO3 and extract.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters (Suzuki Coupling)

ParameterCondition A (Standard)Condition B (Microwave)Outcome / Notes
Catalyst Pd(PPh3)4Pd(dppf)Cl2Pd(dppf)Cl2 is more resistant to oxidation.
Solvent Toluene/EtOH/H2ODioxane/H2ODioxane promotes better solubility of the pyrazine.
Temp/Time 90°C / 12h110°C / 30 minMicrowave yields are comparable but faster.
Common Issue "Black Palladium"Incomplete ConversionSolution: Ensure thorough degassing; add catalyst last.

Table 2: Biological Relevance (Literature Data)

Target ClassExample TargetIC50 RangeRole of Scaffold
Kinase CK2 (CSNK2A)< 10 nMHinge binder (ATP competitive) [1]
Kinase CHK110–50 nMCore scaffold for inhibitor design [2]
GPCR Adenosine A2aµM rangeAntagonist core (requires modification)

Synthetic Workflow Diagram

SynthesisFlow Start 2-Amino-3-chloropyrazine Suzuki Suzuki Coupling (Pd cat, Na2CO3) Start->Suzuki Boronic 4-Methoxyphenyl boronic acid Boronic->Suzuki Product 3-(4-Methoxyphenyl) pyrazin-2-amine Suzuki->Product 90°C, 12h Cyclization Cyclization (R-COCH2-X) Product->Cyclization Derivatization Fused Imidazo[1,2-a]pyrazine (Fused System) Cyclization->Fused Reflux

Figure 2: Synthetic workflow from starting materials to fused heterocyclic drugs.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1][2] Context: Describes the aminopyrazine scaffold as a potent CK2 inhibitor.[3]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: European Journal of Medicinal Chemistry (via PMC). Context: Reviews the clinical progression of pyrazine-based CHK1 and MAPK inhibitors.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. Source: RSC Advances (2023). Context: Protocols for converting 2-aminopyrazines into fused imidazo-derivatives.[4]

  • Suzuki-Miyaura Coupling: General Protocols. Source: Chemistry LibreTexts. Context: Fundamental mechanism and catalyst choices for the coupling reaction.[4]

Sources

Application Note: Advanced Derivatization of 3-(4-Methoxyphenyl)pyrazin-2-amine (MPPA) for Fluorescent Probes

[1]

Executive Summary

The scaffold 3-(4-methoxyphenyl)pyrazin-2-amine (MPPA) represents a classic "Push-Pull" (Donor-π-Acceptor) fluorophore.[1] Its utility in bio-imaging stems from the electronic interplay between the electron-donating methoxyphenyl group and the electron-withdrawing pyrazine core.

This guide details the derivatization of MPPA to create two distinct classes of fluorescent probes:

  • Solvatochromic Probes: Utilizing the Intramolecular Charge Transfer (ICT) state for lipid droplet imaging.[1]

  • Fluorogenic "Turn-On" Probes: Masking the C2-amine to detect enzymatic activity (proteases/amidases).[1]

Scientific Foundation: The Push-Pull Mechanism[1]

To derivatize MPPA effectively, one must understand its photophysics. The molecule operates via an Intramolecular Charge Transfer (ICT) mechanism.[2][3][4][5]

  • Ground State: The amine (-NH₂) and methoxy (-OCH₃) groups donate electron density into the pyrazine ring.[1]

  • Excited State: Upon excitation, electron density shifts from the donor (phenyl ring) to the acceptor (pyrazine N). This creates a large dipole moment.[1][2]

  • Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the bond between the phenyl ring and pyrazine may twist, leading to a non-radiative decay pathway (quenching). In non-polar environments (like lipid droplets), this rotation is restricted, and the ICT emission is stabilized and bright.

Pathway Visualization

The following diagram illustrates the electronic logic guiding our derivatization strategy.

MPPA_MechanismMPPAMPPA Scaffold(this compound)DonorDonor Site(-NH2 & -OCH3)MPPA->DonorContainsAcceptorAcceptor Site(Pyrazine Ring)MPPA->AcceptorContainsICTICT State(Charge Separation)Donor->ICTExcitationAcceptor->ICTPull EffectTICTTICT State(Twisted/Quenched)ICT->TICTPolar Solvent(Relaxation)EmissionFluorescence Emission(Lipid/Hydrophobic)ICT->EmissionNon-Polar/Rigid(Restricted Rotation)

Figure 1: The photophysical mechanism of MPPA.[1] Fluorescence is dependent on the suppression of the TICT state, making the scaffold inherently sensitive to environmental polarity.

Protocol A: Solvatochromic Validation (Lipid Droplet Emulation)

Before chemical derivatization, the core scaffold must be validated for environmental sensitivity. This protocol establishes the "baseline" fluorescence response.

Materials
  • Analyte: Pure MPPA (Recrystallized).[1]

  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), DMSO, Methanol, PBS Buffer (Polar).

  • Equipment: UV-Vis Spectrophotometer, Fluorometer.

Step-by-Step Methodology
  • Stock Preparation: Dissolve MPPA in DMSO to create a 10 mM stock solution.

  • Solvent Panel: Dilute the stock into the five test solvents to a final concentration of 10 µM. Ensure DMSO content is <0.1% to avoid solvatochromic interference.[1]

  • Absorption Scan: Scan from 250 nm to 500 nm. Note the

    
     max.[4]
    
    • Expectation: A Red-shift in absorption is expected as solvent polarity increases (positive solvatochromism).[1]

  • Emission Scan: Excite at the

    
     max determined for each solvent. Record emission from 400 nm to 700 nm.[1]
    
  • Quantum Yield (QY) Calculation: Use Quinine Sulfate (0.1 M H₂SO₄) as the reference standard.

Data Interpretation
SolventPolarity IndexExpected

(nm)
Relative IntensityMechanism
Toluene 2.4450-470 (Blue)HighLE (Locally Excited)
DCM 3.1480-500 (Green)MediumICT Onset
Methanol 5.1>520 (Yellow/Red)LowTICT Quenching
PBS 9.0QuenchedVery LowTICT Dominant

Protocol B: Synthesis of a "Turn-On" Amidase Probe

This protocol derivatizes the C2-amine to create a fluorogenic probe.[1] By converting the electron-donating amine (-NH₂) into an electron-withdrawing amide (-NHCOR), we "switch off" the ICT fluorescence.[1] Enzymatic cleavage restores the amine, turning fluorescence "on."

Reaction Scheme

MPPA (ON) + Acyl Chloride


 N-Acyl-MPPA (OFF) 

MPPA (ON)
1
Synthetic Procedure[6][7][8][9][10][11][12][13]
  • Reagents:

    • MPPA (1.0 eq, 201 mg, 1 mmol)

    • Acetyl Chloride (1.2 eq) or specific peptide-acyl chloride for target proteases.[1]

    • Triethylamine (TEA) (1.5 eq)[1]

    • Dichloromethane (DCM) (anhydrous)[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Addition: Dissolve MPPA in DCM (10 mL). Add TEA. Cool to 0°C in an ice bath.

  • Acylation: Add Acetyl Chloride dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The fluorescent spot of MPPA should disappear, replaced by a non-fluorescent product spot.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel column chromatography.

Validation Workflow (Enzymatic Assay)

To prove the probe works, we simulate enzymatic hydrolysis.

Probe_WorkflowStartN-Acyl-MPPA(Non-Fluorescent)EnzymeAdd Target Enzyme(e.g., Esterase/Amidase)Start->EnzymeCleavageHydrolysis of Amide BondEnzyme->CleavageCatalysisRestorationRelease of Free MPPACleavage->Restoration- RCOOHSignalSignal ON(Strong Fluorescence)Restoration->SignalICT Restored

Figure 2: The "Turn-On" mechanism. The probe remains dark until the specific enzyme removes the masking group, restoring the push-pull system.

Protocol C: Metal Ion Sensing (Schiff Base Formation)

The 2-amino group and the N1 of the pyrazine ring form a potential bidentate coordination site. Derivatizing the amine into a Schiff base (imine) creates a tridentate pocket suitable for Zn²⁺ or Cu²⁺ sensing.

Synthetic Procedure[6][7][8][9][10][11][12][13]
  • Reagents:

    • MPPA (1.0 eq)[1]

    • Salicylaldehyde (1.0 eq) - Chosen to provide an additional -OH binding site.[1]

    • Ethanol (Solvent)[1]

    • Catalytic Glacial Acetic Acid (2 drops)[1]

  • Reflux: Mix MPPA and Salicylaldehyde in Ethanol. Add acid catalyst.[1] Reflux at 80°C for 6 hours.

  • Precipitation: The Schiff base product often precipitates upon cooling. Filter and wash with cold ethanol.[1]

  • Sensing Mechanism:

    • Ligand Only: Weak fluorescence (due to C=N isomerization/rotation).[1]

    • Ligand + Zn²⁺: Chelation locks the rotation (C=N rigidification)

      
      Chelation-Enhanced Fluorescence (CHEF) .[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Nucleophilicity of pyrazine-amine is low due to ring electron withdrawal.[1]Use a stronger base (NaH) or a more reactive acylating agent (Anhydride + DMAP).[1]
No Fluorescence (MPPA) Solvent is too polar (water/buffer).[1]This is intrinsic to TICT probes. Encapsulate in micelles or use for membrane/lipid staining only.[1]
Purification Difficulty MPPA streaks on Silica.[1]Add 1% Triethylamine to the eluent to deprotonate surface silanols.

References

  • General Mechanism of Aminopyrazine Fluorescence

    • Title: Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.[3][5][6]

    • Source: MDPI / Chemosensors (2023).[1]

    • URL:[Link][1][3][7]

  • Lipid Droplet Sensing Strategies

    • Title: Recent progress in the development of fluorescent probes for lipid droplets.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Synthesis of Pyrazine Derivatives

    • Title: Synthesis str
    • Source: Durham University Theses.[1]

    • URL:[Link]

  • Enzyme "Turn-On" Probe Design

    • Title: Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes.[8]

    • Source: Journal of M
    • URL:[Link]

  • MPPA Structure Verification

    • Title: this compound (Compound Summary).[1][9]

    • Source: PubChem.[1][9]

    • URL:[Link][1]

Application Note: Functionalization of the Amino Group in 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the exocyclic amino group in 3-(4-Methoxyphenyl)pyrazin-2-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., analogous to Entospletinib intermediates) and luminescent materials.

The Challenge: The amino group at position 2 is electronically deactivated by the pyrazine ring (diazine electron-deficiency) and sterically hindered by the ortho-4-methoxyphenyl ring. Standard nucleophilic protocols often fail or result in low yields.

The Solution: This document provides optimized, high-fidelity protocols for:

  • Acylation: Overcoming steric/electronic mismatch using hyper-nucleophilic catalysis.

  • N-Arylation: Buchwald-Hartwig conditions tailored for deactivated amines.

  • Sandmeyer Transformation: Non-aqueous halogenation to diversify the core.

Chemo-Physical Analysis & Reactivity Profile

Before attempting synthesis, one must understand the electronic and steric environment of the substrate.

ParameterValue / DescriptionImplication for Synthesis
Structure Pyrazine Core + ortho-AnisoleHigh steric hindrance at the reaction site.
Basicity (

)
~2.5 – 3.0 (Conjugate acid)Extremely weak nucleophile. Protonation requires strong acids; nucleophilic attack requires activation.
Electronic Effect Electron-withdrawing (Pyrazine)Reduces reactivity toward electrophiles (acid chlorides, aldehydes).
Solubility Moderate in DCM, Good in DMSO/DMFPolar aprotic solvents are preferred for high-temperature reactions.
Strategic Decision Matrix

The following pathway map outlines the decision logic for selecting the correct methodology based on the desired product.

G Start 3-(4-Methoxyphenyl) pyrazin-2-amine Decision Target Moiety? Start->Decision Amide Amide (-NHCOR) Decision->Amide Acyl Sulfonamide Sulfonamide (-NHSO2R) Decision->Sulfonamide Sulfonyl ArylAmine Aryl Amine (-NHAr) Decision->ArylAmine Aryl Halide Halide (-Cl/Br/I) Decision->Halide Sandmeyer Method1 Protocol 1: Acid Chloride + DMAP (Hyper-nucleophilic) Amide->Method1 Method4 Standard Sulfonylation (Pyridine/Heat) Sulfonamide->Method4 Method2 Protocol 2: Pd-Catalysis (BrettPhos/XantPhos) ArylAmine->Method2 Method3 Protocol 3: Non-Aqueous Sandmeyer (t-BuONO + CuX2) Halide->Method3

Figure 1: Synthetic decision tree for functionalizing sterically hindered aminopyrazines.

Protocol 1: Difficult Acylation (Amide Formation)

Rationale: Standard coupling reagents (EDC/NHS) are often insufficient due to the low nucleophilicity of the pyrazine amine. We utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.5 – 2.0 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Catalyst: DMAP (0.2 – 0.5 equiv) — Higher loading is crucial here.

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aminopyrazine (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add TEA (3.0 equiv) followed by DMAP (0.2 equiv). Stir for 10 minutes at room temperature.

    • Note: If the substrate is insoluble, switch solvent to THF or DMF, but DCM is preferred for workup.

  • Acylation: Cool the mixture to

    
    . Add the Acid Chloride dropwise.
    
    • Mechanistic Insight: The DMAP attacks the acid chloride first, forming a highly electrophilic acyl-pyridinium species, which effectively transfers the acyl group to the poor nucleophile (the pyrazine amine).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Check TLC. If starting material persists, heat to reflux (

      
      ).
      
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (usually Hexanes/EtOAc gradient).

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: The electron-deficient nature of the pyrazine ring makes the amine a poor ligand for Pd. We must use electron-rich, bulky phosphine ligands like BrettPhos or XantPhos to facilitate the reductive elimination step and prevent catalyst poisoning.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (
    
    
    
    ) or Pd(OAc)
    
    
    .
  • Ligand: BrettPhos (

    
    ) (Preferred for primary amines) or XantPhos .
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (if substrate has no base-sensitive groups).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Workflow Diagram

Buchwald Step1 Step 1: Inert Environment Purge flask with Argon/N2. Add Pd source + Ligand + Solvent. Step2 Step 2: Pre-complexation Stir at RT for 15-30 mins. (Look for color change: Red/Purple -> Orange/Yellow) Step1->Step2 Step3 Step 3: Substrate Addition Add Aminopyrazine + Aryl Halide + Base. Step2->Step3 Step4 Step 4: Heating Heat to 100°C for 12-24h. Sealed tube preferred. Step3->Step4 Step5 Step 5: Filtration Cool, filter through Celite pad to remove Pd black. Step4->Step5

Figure 2: Optimized Buchwald-Hartwig workflow for deactivated heteroaromatic amines.

Critical Troubleshooting
  • Conversion Stalls: If the reaction stalls, add a second portion of catalyst/ligand (half the original amount) and continue heating.

  • Oxidation: This system is highly sensitive to oxygen. Sparge solvents with Argon for at least 20 minutes before use.

Protocol 3: Non-Aqueous Sandmeyer (Amino Halide)

Rationale: Converting the amine to a halide (Cl, Br, I) allows the scaffold to be used as an electrophile in subsequent Suzuki/Sonogashira couplings. Do NOT use aqueous


 . The pyrazine ring will hydrolyze to a pyrazinone (keto-tautomer) in water. Use alkyl nitrites  in anhydrous conditions.
Materials
  • Substrate: this compound (1.0 equiv)

  • Radical Source: tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite (1.5 equiv)
    
  • Halogen Source:

    
     (for Cl), 
    
    
    
    (for Br), or
    
    
    /
    
    
    (for I).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: Dissolve

    
     (1.2 equiv) in anhydrous MeCN in a round-bottom flask.
    
  • Activation: Add

    
    -BuONO (1.5 equiv) dropwise to the copper suspension. Heat to 
    
    
    
    for 10 minutes.
  • Addition: Dissolve the aminopyrazine in a minimum amount of MeCN and add it dropwise to the reaction mixture.

    • Safety: Nitrogen gas evolves rapidly. Ensure proper venting.

  • Reaction: Stir at

    
     for 1–2 hours. The solution usually turns from green to brown/black.
    
  • Quench: Cool to RT. Pour into

    
     aqueous HCl (to break Copper-amine complexes) and extract with EtOAc.
    
  • Purification: The product (2-bromo-3-(4-methoxyphenyl)pyrazine) is less polar than the starting amine.

References

  • General Reactivity of Aminopyrazines

    • PubChem Compound Summary for 2-Aminopyrazine. National Center for Biotechnology Information. Link

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Buchwald-Hartwig Amination User Guide. Organic Chemistry Portal.[1] Link

  • Non-Aqueous Sandmeyer (Doyle Method)

    • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry. Link

  • Pyrazine Scaffold Synthesis (Context)

    • Synthesis of this compound derivatives. BenchChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)pyrazin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)pyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar nitrogen-containing heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during column chromatography. Our goal is to empower you with the scientific rationale behind the practical steps, ensuring a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to developing a robust purification protocol. This compound possesses several key features that dictate its interaction with stationary and mobile phases:

  • Aromatic Rings: The presence of both a pyrazine and a methoxyphenyl ring system imparts a degree of hydrophobicity and allows for π-π stacking interactions.

  • Amino Group (-NH2): This primary amine is a key hydrogen bond donor and a Lewis base. It will strongly interact with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to significant peak tailing and, in some cases, irreversible adsorption.

  • Pyrazine Nitrogens: The two nitrogen atoms within the pyrazine ring are Lewis bases and can also participate in hydrogen bonding.

  • Methoxy Group (-OCH3): The ether linkage provides a polar site and can act as a hydrogen bond acceptor.

Overall, the molecule is of intermediate polarity, with the basic amine group being the most influential factor in its chromatographic behavior on silica gel.

Q2: Which stationary phase is most suitable for the purification of this compound?

A2: The choice of stationary phase is critical for a successful separation.

  • Standard Silica Gel (SiO2): This is the most common and cost-effective stationary phase for normal-phase chromatography.[2][3] However, due to the basic nature of the amine, peak tailing can be a significant issue.[1]

  • Deactivated or Neutral Silica Gel: To mitigate the issues caused by acidic silanol groups, using a neutrally-adjusted silica gel can be highly effective for purifying pH-sensitive compounds.[4]

  • Amine-Functionalized Silica: For particularly challenging separations of basic compounds, an amine-functionalized silica gel can provide excellent peak shape and resolution.[1]

  • Reversed-Phase Silica (C18): If the compound proves difficult to purify via normal-phase chromatography, reversed-phase (RP) chromatography is a viable alternative.[5][6] In RP, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][7]

For initial trials, standard silica gel is a reasonable starting point, but be prepared to address the potential for peak tailing.

Q3: How do I select an appropriate mobile phase (eluent) for normal-phase chromatography on silica gel?

A3: The selection of the mobile phase is a balancing act between eluting your compound in a reasonable volume and achieving good separation from impurities.[8] The process should always begin with Thin Layer Chromatography (TLC) to scout for optimal conditions.[5][9]

  • Start with a binary solvent system: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard starting point.[5][10] A study on the isolation of pyrazines successfully used a hexane/ethyl acetate mixture.[11]

  • Target an Rf value: For good separation on a column, aim for an Rf (retention factor) of your target compound between 0.2 and 0.4 on the TLC plate.[5]

  • Dealing with high polarity: If your compound does not move from the baseline even in 100% ethyl acetate, you will need a more polar mobile phase system.[12] A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Suppressing Tailing: To counteract the peak tailing caused by the amine group's interaction with silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonium hydroxide to the mobile phase. This will "neutralize" the acidic sites on the silica gel, leading to much sharper peaks.[1]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)PolarityComments
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1Medium to HighUse for more polar compounds that don't move in Hex/EtOAc.
Hexane / Ethyl Acetate + 1% Et3N9:1 to 1:1Low to MediumRecommended to improve peak shape of the amine.
Dichloromethane / Methanol + 1% Et3N99:1 to 9:1Medium to HighFor polar amines that require a stronger eluent.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.
  • Cause: This is a classic sign of the basic amine interacting strongly with the acidic silica gel.[1]

  • Solution 1: Add a Basic Modifier. As mentioned in the FAQs, the most effective solution is to add a small amount (0.5-1%) of a competing base like triethylamine or ammonium hydroxide to your eluent. This will saturate the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

  • Solution 2: Use a Different Stationary Phase. If adding a modifier is not sufficient or is incompatible with your compound, consider using a deactivated (neutral) silica gel or an amine-functionalized silica column.[1][4]

Problem: My compound is not eluting from the column, even with a highly polar solvent system (e.g., 10% MeOH in DCM).
  • Cause 1: Irreversible Adsorption. The compound may be so strongly bound to the silica that it will not elute. This can sometimes happen with very basic amines on highly active silica.[12]

  • Solution 1a: Check Compound Stability. First, ensure your compound is not decomposing on the silica. You can test this by dissolving a small amount of your crude material in your elution solvent, adding a small amount of silica gel, and stirring for a few hours. Then, spot the solution on a TLC plate to see if the original spot is still present.[12]

  • Solution 1b: Drastic Polarity Increase. If the compound is stable, you may need to switch to an even more polar solvent system. A gradient up to 20% methanol in DCM, with 1% ammonium hydroxide, can be effective.

  • Cause 2: Incorrect Solvent System. Double-check that you have mixed your solvents correctly. It is a common mistake to reverse the polar and non-polar components.[12]

  • Solution 2: Switch to Reversed-Phase. If all else fails in normal-phase, reversed-phase chromatography is an excellent alternative for polar compounds.[6][12] You would use a C18 column with a mobile phase of water and acetonitrile or methanol, possibly with a buffer to control pH.[7]

Problem: The separation between my desired compound and a key impurity is very poor.
  • Cause: The polarity of your compound and the impurity are too similar in the chosen solvent system.

  • Solution 1: Optimize the Mobile Phase. Fine-tune your solvent system. Sometimes, changing the composition of the polar component (e.g., switching from ethyl acetate to a mixture of acetone and hexane) can alter the selectivity and improve separation. Running a gradient elution (slowly increasing the polarity of the mobile phase over the course of the separation) is often more effective than an isocratic (constant solvent composition) elution.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase doesn't work, the interaction with the stationary phase needs to be changed. If you are using silica, try alumina. If you are in normal-phase, try reversed-phase. The different separation mechanisms will likely resolve the co-eluting compounds.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the purification process.

troubleshooting_workflow start Start: Run TLC streaking Is there significant streaking? start->streaking check_rf Is Rf between 0.2-0.4? adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No run_column Proceed to Column Chromatography check_rf->run_column Yes streaking->check_rf No add_base Add 1% Et3N or NH4OH to Eluent streaking->add_base Yes adjust_polarity->start Re-run TLC add_base->check_rf check_separation Good separation on column? run_column->check_separation optimize_gradient Optimize Gradient Profile check_separation->optimize_gradient No success Purification Successful check_separation->success Yes optimize_gradient->run_column Improved change_system Change Stationary/Mobile Phase System (e.g., switch to Reversed-Phase) optimize_gradient->change_system Still Poor change_system->start Re-develop Method

Caption: A decision-making workflow for troubleshooting column chromatography.

Standard Operating Procedure (SOP): Flash Column Chromatography of this compound

This protocol assumes a starting scale of ~500 mg of crude material and the use of standard silica gel.

1. Preparation and TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in various solvent systems (see Table 1) to find a system that gives an Rf of ~0.3 for the desired product and good separation from impurities. Remember to test systems with and without a basic modifier (e.g., 1% Et3N).

2. Column Packing (Slurry Method): a. Select a glass column of appropriate size (for 500 mg of crude material, a 2-3 cm diameter column is a good start). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand. c. Clamp the column perfectly vertically. d. In a beaker, prepare a slurry of silica gel (typically 30-50 times the weight of your crude sample) in the initial, least polar eluent you plan to use. e. Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles. f. Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica bed to protect it during sample loading.

3. Sample Loading: a. Dissolve your crude material (~500 mg) in the minimum amount of a suitable solvent (DCM is often a good choice). b. Using a pipette, carefully and slowly apply the dissolved sample to the top of the column, allowing it to absorb into the sand layer. c. Rinse the flask that contained your sample with a very small amount of solvent and add this to the column to ensure all the material is transferred. d. Drain the solvent until the sample is fully absorbed into the silica bed.

4. Elution and Fraction Collection: a. Carefully add your starting eluent to the top of the column, filling the space above the sand. b. Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes or flasks (fractions). For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of about 5-10 cm/minute.[5] c. If using a gradient, gradually increase the polarity of the eluent over time according to your TLC analysis. For example, start with 10% Ethyl Acetate in Hexane and slowly increase to 30% Ethyl Acetate in Hexane.

5. Analysis of Fractions: a. Monitor the elution of your compound by spotting fractions onto a TLC plate. Spot multiple fractions per plate. b. Develop the TLC plate and visualize the spots (e.g., using a UV lamp). c. Combine the fractions that contain your pure product. d. Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Published May 10, 2024. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Published February 11, 2025. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Published November 25, 2024. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available from: [Link]

  • University of Alberta. Column chromatography. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Published August 6, 2025. Available from: [Link]

  • Soliman M, et al. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. J Chromatogr Sci. 2019;57(9):784-789. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Published March 25, 2019. Available from: [Link]

  • ChemSynthesis. 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Published May 20, 2025. Available from: [Link]

  • PubChemLite. This compound (C11H11N3O). Available from: [Link]

  • ACS Publications. Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. Published February 12, 2026. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • PubChem. 3-(4-Methoxyphenyl)prop-2-YN-1-amine. Available from: [Link]

  • Teledyne Labs. Silica Gel Column Chromatography. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Published February 10, 2023. Available from: [Link]

  • Nacalai USA, Inc. Silica Gel for Column Chromatography. Available from: [Link]

  • Chemical Synthesis Database. (3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone. Published May 20, 2025. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-(4-Methoxyphenyl)pyrazin-2-amine. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem

Q1: Why does this compound have poor water solubility?

A1: The limited aqueous solubility of this compound stems directly from its molecular structure. Let's break it down:

  • Aromatic Moieties: The molecule contains two key aromatic systems: a methoxyphenyl group and a pyrazine ring. These structures are largely non-polar and hydrophobic, meaning they resist interaction with polar water molecules and prefer to associate with other non-polar environments.

  • Crystal Lattice Energy: As a crystalline solid, energy is required to break the compound's crystal lattice structure before it can dissolve. If the energy required to break this lattice is greater than the energy gained from the molecule's interaction with water, solubility will be low.

The primary ray of hope in this structure is the primary amine group (-NH2) on the pyrazine ring. This group is basic and can be protonated, which is the key to our initial troubleshooting strategies.

Section 2: Establishing a Baseline

Q2: How do I accurately measure the baseline aqueous solubility of my compound?

A2: Before attempting to improve solubility, it is critical to establish an accurate and reproducible baseline measurement of the compound's thermodynamic solubility. The gold-standard is the shake-flask method[2].

  • Preparation: Add an excess amount of this compound powder to a known volume of purified water (or a relevant aqueous buffer, e.g., PBS pH 7.4) in a sealed, clear container (e.g., a glass vial). The key is to ensure solid material remains undissolved at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached. This can take 24 to 72 hours. It is advisable to run a time-course experiment initially (e.g., taking samples at 24, 48, and 72 hours) to determine when the concentration in solution plateaus.

  • Phase Separation: Allow the suspension to settle. To remove the undissolved solid, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes). Alternatively, filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality Note: This step is critical to ensure you are only measuring the concentration of the dissolved compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification[3]. Other options include LC-MS or, if the compound has a strong chromophore, UV-Vis spectrophotometry against a standard curve.

Section 3: Primary Troubleshooting & Enhancement Strategies

Q3: Can I improve the solubility of this compound by adjusting the pH?

A3: Yes, this is the most logical first step. The amine group on the pyrazine ring is a weak base. By lowering the pH of the aqueous medium with an acid, you can protonate this amine group (-NH2 → -NH3+). This creates a charged species, a salt, which is significantly more polar and thus more soluble in water[4][5].

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).

  • Solubility Measurement: Perform the shake-flask solubility measurement as described in Q2 in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH drops below the pKa of the amine group.

  • Important Considerations:

    • Salt Disproportionation: Be aware that if the pH of the medium is not sufficiently below the compound's pKa, the highly soluble salt can convert back to its poorly soluble free-base form[6][7]. A general rule of thumb is to maintain the pH at least 2 units below the pKa for optimal stability of the protonated form.

    • Buffer Capacity: Ensure the chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.

Q4: What if pH adjustment is not sufficient or not compatible with my experiment? What are my options for co-solvents?

A4: If pH modification is not a viable option (e.g., due to cell toxicity or reaction incompatibility), using co-solvents is a common and effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds[8][9].

Co-solventTypical Concentration RangeKey AdvantagesKey Considerations
Ethanol 5-40%Low toxicity, widely used.Can cause precipitation upon dilution.
Propylene Glycol (PG) 10-60%Good solubilizing power, low volatility.Can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10-50%Excellent solubilizer, low toxicity.Potential for oxidation; viscosity.
Dimethyl Sulfoxide (DMSO) <10% (in vitro), <1% (in vivo)Very strong solubilizing power.Potential for cell toxicity and can affect experimental outcomes.
  • Select Co-solvents: Choose a few co-solvents from Table 1 based on the requirements of your downstream application.

  • Prepare Solvent Systems: Create a series of co-solvent/water mixtures at different percentages (e.g., 10%, 20%, 30% v/v).

  • Measure Solubility: Determine the solubility of your compound in each mixture using the shake-flask method (Q2).

  • Plot and Select: Plot solubility versus co-solvent concentration to identify the most effective agent and the optimal concentration that meets your experimental needs while minimizing potential toxicity or interference.

Q5: I've read about cyclodextrins for poorly soluble compounds. How do they work and how can I test them?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[10][11]. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic cavity. This forms a "host-guest" or inclusion complex, where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[12][13][14].

G cluster_before Before Complexation cluster_after After Complexation Compound This compound Hydrophobic Water Water (Poor Solubility) Compound->Water Insoluble Complex Inclusion Complex Hydrophilic Exterior CD Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Water_soluble Water (Soluble) Complex->Water_soluble Soluble

Caption: Cyclodextrin encapsulates the hydrophobic drug, presenting a hydrophilic exterior to water.

  • Select Cyclodextrin: Common choices for pharmaceutical applications include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their proven safety and high solubilizing capacity[10].

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate with Compound: Add an excess of this compound to each CD solution and perform the shake-flask method (Q2) to determine the apparent solubility at each concentration.

  • Analyze the Data: Plot the apparent solubility of the compound against the cyclodextrin concentration. A linear relationship (an AL-type diagram) indicates the formation of a 1:1 soluble complex and allows you to calculate the complexation efficiency.

Q6: Should I consider synthesizing a different salt form of the compound instead of just adjusting pH in solution?

A6: This is a more advanced strategy typically used in drug development but is a powerful technique. Instead of creating the salt in situ by lowering pH, you chemically synthesize and isolate a stable, crystalline salt form of the API (Active Pharmaceutical Ingredient)[][16]. This can offer superior stability and handling properties compared to relying on buffered solutions.

  • Rationale: By reacting this compound (a base) with a suitable acid (a counterion), you can form a salt with significantly different—and hopefully better—physicochemical properties, including solubility[].

  • Counterion Selection: The choice of counterion is critical. Common counterions for basic drugs include hydrochloride, mesylate, sulfate, and tartrate. A key guideline for successful salt formation is that the pKa difference (ΔpKa) between the basic API and the acidic counterion should be at least 3 units to ensure the proton transfer is favorable[7].

  • Screening: This process involves reacting the compound with a library of different counterions and analyzing the resulting solids for properties like crystallinity, stability, and, most importantly, aqueous solubility. This is a complex workflow that often requires specialized expertise.

Summary & Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G Start Start: Low Aqueous Solubility of this compound Measure Q2: Measure Baseline Thermodynamic Solubility (Shake-Flask Method) Start->Measure Is_pH_Option Is pH modification compatible with your application? Measure->Is_pH_Option Adjust_pH Q3: Perform pH-Solubility Profile (Target pH < pKa-2) Is_pH_Option->Adjust_pH Yes Use_CoSolvent Q4: Screen Co-solvents (Ethanol, PG, PEG 400) Is_pH_Option->Use_CoSolvent No Soluble_pH Is solubility sufficient? Adjust_pH->Soluble_pH Soluble_pH->Use_CoSolvent No End_Success Success: Proceed with Experiment Soluble_pH->End_Success Yes Soluble_CoSolvent Is solubility sufficient? Use_CoSolvent->Soluble_CoSolvent Use_CD Q5: Screen Cyclodextrins (HP-β-CD, SBE-β-CD) Soluble_CoSolvent->Use_CD No Soluble_CoSolvent->End_Success Yes Soluble_CD Is solubility sufficient? Use_CD->Soluble_CD Advanced Consider Advanced Strategies: - Q6: Salt Formation - Solid Dispersions Soluble_CD->Advanced No Soluble_CD->End_Success Yes End_Consult Consult Formulation Scientist Advanced->End_Consult

Caption: A decision tree for systematically troubleshooting and enhancing compound solubility.

TechniquePrincipleAdvantagesDisadvantagesBest For
pH Adjustment Protonates the basic amine group to form a soluble salt.Simple, inexpensive, highly effective for ionizable compounds.Only works for ionizable compounds; risk of precipitation if pH changes.Early-stage screening, in vitro assays with buffered systems.
Co-solvents Reduces the polarity of the aqueous solvent system.Simple to prepare, effective for many non-polar compounds.Can have toxicity; may precipitate upon aqueous dilution.Stock solutions, parenteral formulations, in vitro screening.
Cyclodextrins Forms a water-soluble inclusion complex.High solubilization potential, low toxicity (for modified CDs).Can be expensive; may alter drug-receptor interactions.Aqueous formulations for oral or parenteral routes.
Salt Formation Creates a new solid form with intrinsically higher solubility.High stability, improved dissolution rate and handling properties.Requires chemical synthesis and screening; not for neutral compounds.Formal drug development, creating a stable solid dosage form.
References
  • MDPI. (2025, July 20).
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • ResearchGate. (2025, February 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • PubMed. (2018, August 15).
  • Vaia. (2024, September 05). Cyclodextrin Complexes: Host & Drug Delivery.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.
  • MDPI.
  • American Pharmaceutical Review. (2025, August 11).
  • ResearchGate. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF.
  • (2024, September 24). Solubility test for Organic Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
  • PubChemLite. This compound (C11H11N3O).
  • ResearchGate. (2015, July 10).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2022, May 25).
  • ResearchGate. (2021, January 1).
  • Benchchem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Cayman Chemical. 6-(4-Methoxyphenyl)-3-pyridazinamine.

Sources

Technical Support Center: Optimizing Recrystallization of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(4-Methoxyphenyl)pyrazin-2-amine via recrystallization. The content is structured in a problem-oriented, question-and-answer format to directly address common and complex challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in developing a recrystallization protocol for this compound.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent leverages the differential solubility of the compound at varying temperatures. For this compound, the key characteristics of a suitable solvent are:

  • High Solubility at Elevated Temperatures : The compound should dissolve completely in a minimal amount of the solvent at or near its boiling point.[1]

  • Low Solubility at Low Temperatures : Upon cooling, the compound's solubility should decrease significantly, promoting crystal formation and ensuring a high recovery yield.[1]

  • Inertness : The solvent must not react with the amine or pyrazine functional groups.

  • Appropriate Boiling Point : The boiling point should be high enough to create a significant solubility gradient upon cooling, but low enough to be easily removed from the final crystals under vacuum.[1] A boiling point between 60-120 °C is often a good starting range.

  • Impurity Profile : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[1]

Q2: My compound seems insoluble in common solvents. What should I try?

The structure of this compound contains both a polar pyrazine-amine system and a less polar methoxyphenyl group.[2] If it shows poor solubility in common solvents like ethanol or ethyl acetate, even when hot, consider the following:

  • Highly Polar Solvents : Try more powerful, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A related compound, 6-(4-methoxyphenyl)-3-pyridazinamine, shows good solubility in these solvents.[3] Use these sparingly as their high boiling points can make removal difficult.

  • Acidic Solvents : For basic compounds like amines, using an organic acid like acetic acid, or a mixture containing it, can enhance solubility.[4] The protonated amine salt will have significantly different solubility properties.

  • High-Boiling Point Aromatic Solvents : Toluene can be effective for aromatic compounds, especially for dissolving less-polar impurities.[5]

Q3: The compound dissolves completely at room temperature in every solvent I've tried. What is the next step?

This indicates that the compound is too soluble in the tested solvents for them to be used alone. The strategy here is to employ a mixed-solvent system, also known as a binary solvent system.

  • Identify a "Good" Solvent : Choose a solvent that readily dissolves the compound at room temperature (e.g., acetone, ethanol, or dichloromethane).

  • Identify a "Poor" Solvent (Anti-Solvent) : Find a solvent in which the compound is nearly insoluble (e.g., water, hexane, or diethyl ether).

  • Miscibility is Key : The "good" and "poor" solvents must be miscible with each other.[5] For example, ethanol and water are a common miscible pair, as are acetone and hexane.[6][7]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: Instead of crystals, my compound is "oiling out." How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is too supersaturated or when the compound's melting point is lower than the boiling point of the solvent.

Causality & Solutions:

  • High Supersaturation : The concentration of the solute is too high. Solution : Re-heat the mixture to dissolve the oil and add more solvent (10-20% more) before attempting to cool again.

  • Rapid Cooling : Cooling the solution too quickly can prevent the ordered lattice formation required for crystallization. Solution : Allow the flask to cool slowly on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[5]

  • Solvent Boiling Point Exceeds Compound's Melting Point : If the compound melts in the hot solvent, it cannot crystallize. Solution : Choose a solvent or solvent mixture with a lower boiling point.

  • Impurities : Impurities can inhibit crystal lattice formation. Solution : Try pre-purifying the crude material by passing it through a short plug of silica gel.

Q5: My recovery yield is unacceptably low. How can I improve it?

Low yield is a common issue that can be traced to several factors:

  • Incomplete Crystallization : Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice-water bath or refrigerator) to maximize precipitation.

  • Using Too Much Solvent : The most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. This creates a highly saturated solution upon cooling.

  • Premature Crystallization : If crystals form during hot filtration, you will lose product. Solution : Use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering to keep the compound in solution.

  • Significant Solubility in Cold Solvent : If the compound retains high solubility even at 0 °C, the chosen solvent is not ideal. A different solvent or a mixed-solvent system is required.

Troubleshooting & Optimization Guide

This section provides advanced strategies for refining your recrystallization protocol.

Issue: Poor Crystal Quality or Morphology (e.g., fine powders, needles, flakes)

Fine powders or needles can be difficult to filter and may trap impurities and solvent. The goal is typically to obtain well-formed, discrete crystals.

  • Mechanism : Crystal growth is a kinetic process. Rapid crystal formation favors nucleation over slow, ordered growth, leading to smaller or less-defined particles.

  • Optimization Strategy :

    • Reduce the Rate of Cooling : Slow, controlled cooling is paramount. Allow the solution to cool to room temperature undisturbed over several hours before moving to a cold bath.

    • Reduce Supersaturation : Use slightly more solvent than the minimum required. This can sometimes promote the growth of larger, higher-quality crystals at the expense of a slightly lower yield in the first crop.

    • Introduce a Seed Crystal : If available, add a single, pure crystal of the compound to the cooled, saturated solution. This provides a template for ordered growth and can prevent oiling or rapid precipitation.

Issue: Persistent Colored Impurities in the Final Product

If the purified crystals retain a colored tint, it suggests the presence of highly conjugated or polar impurities that co-precipitate.

  • Optimization Strategy :

    • Adsorbent Treatment : Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal has a high surface area and will adsorb many large, polar, colored molecules.

      • Protocol : Use a minimal amount (e.g., 1-2% by weight relative to your compound). Add it to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Caution : Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Solvent Choice : Test a solvent system that is less ideal for the impurity. For example, if a polar impurity is co-crystallizing from an ethanol/water mixture, try a less polar system like toluene/hexane.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Single-Solvent Selection

This protocol uses a small-scale, parallel approach to efficiently screen potential solvents.

Objective : To identify a single solvent that dissolves this compound when hot but not when cold.

Methodology :

  • Aliquot ~15-20 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Record the solubility. If it dissolves in <0.5 mL, the solvent is likely too good.

  • For tubes where the compound is insoluble at room temperature, place them in a hot water or sand bath and heat gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent needed. A good candidate will require a reasonable but not excessive amount of solvent.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of crystalline solid.

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Compound Class Suitability
Water 100 High Good for polar compounds; may work as an anti-solvent.
Ethanol 78 High A common, effective solvent for moderately polar molecules.[8]
Methanol 65 High More polar than ethanol; good dissolving power.[8]
Acetone 56 Medium-High Strong solvent, good for initiating mixed-solvent systems.[6]
Ethyl Acetate 77 Medium Good general-purpose solvent for moderately polar compounds.
Dichloromethane 40 Medium-Low Low boiling point, dissolves many organics. Use with care.
Toluene 111 Low Excellent for aromatic compounds, higher boiling point.[5]

| Hexane/Heptane | 69 / 98 | Low | For non-polar compounds; often used as an anti-solvent.[8] |

Protocol 2: Binary Solvent System Optimization

Objective : To find a suitable ratio of a "good" solvent and a "poor" solvent (anti-solvent) for effective crystallization.

Methodology :

  • Dissolve ~50 mg of the crude compound in the minimum volume of a "good" solvent (e.g., hot ethanol or acetone) in a small Erlenmeyer flask.

  • While the solution is still hot, add a "poor" anti-solvent (e.g., water or hexane) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution remains persistently cloudy. This is the point of saturation.

  • Add 1-2 drops of the "good" solvent to re-clarify the solution.

  • Set the flask aside to cool slowly and undisturbed to room temperature.

  • Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection.

single_solvent_workflow start Start: Select a Test Solvent add_cold Add 0.5 mL solvent to ~20 mg compound at RT start->add_cold check_cold Is it soluble? add_cold->check_cold too_soluble Result: Too Soluble (Reserve for mixed-solvent system) check_cold->too_soluble Yes heat_it Heat mixture to boiling check_cold->heat_it No check_hot Is it soluble? heat_it->check_hot insoluble Result: Insoluble (Try a more polar solvent) check_hot->insoluble No cool_it Cool slowly to RT, then to 0 °C check_hot->cool_it Yes check_crystals Do crystals form? cool_it->check_crystals success Result: Potential Solvent (Optimize on larger scale) check_crystals->success Yes no_xtal Result: Too Soluble (Try a less polar solvent or mixed system) check_crystals->no_xtal No

Caption: Decision workflow for single-solvent recrystallization screening.

mixed_solvent_logic compound This compound (Crude Solid) dissolve 1. Dissolve in MINIMUM amount of HOT 'Good' Solvent (e.g., Ethanol, Acetone) compound->dissolve add_anti 2. Add 'Poor' Anti-Solvent dropwise (e.g., Water, Hexane) until solution is cloudy dissolve->add_anti clarify 3. Add 1-2 drops of 'Good' Solvent to clarify add_anti->clarify cool 4. Cool Slowly clarify->cool crystals Pure Crystals Form cool->crystals

Caption: Step-by-step logic for a mixed-solvent system recrystallization.

References

  • ResearchGate Discussion on Amine Recrystallization. (2021). ResearchGate. Available at: [Link]

  • University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Available at: [Link]

  • University of Rochester Chemistry Department. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

Sources

minimizing side reactions during 3-(4-Methoxyphenyl)pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.

Introduction

The synthesis of this compound, a scaffold of interest in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction. While powerful, these methods can be susceptible to side reactions, particularly when dealing with electron-deficient heterocyclic systems like pyrazine. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges in your synthetic endeavors.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in the synthesis of this compound, commonly attempted via a Buchwald-Hartwig amination, is a frequent challenge. The primary culprits often involve the catalyst system, reaction conditions, or the purity of your reagents.

Probable Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure. The electron-deficient nature of the pyrazine ring and the presence of the amino group can lead to strong coordination with the palladium center, inhibiting its catalytic activity.

    • Solution 1: Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heterocycles, bulky, electron-rich ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider ligands such as XPhos, SPhos, or BrettPhos .

    • Solution 2: Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed palladium pre-catalyst, such as an XPhos-palladium G3 pre-catalyst. These are often more efficient at initiating the catalytic cycle.

    • Solution 3: Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.

  • Sub-optimal Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. However, if your starting materials are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, often in combination with a more active catalyst system and potentially higher temperatures.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.

    • Solution: If you are starting from 3-chloro-2-aminopyrazine, you may need to use a more active catalyst system and higher reaction temperatures (e.g., 100-120 °C). If feasible, starting with 3-bromo-2-aminopyrazine will likely result in a more efficient reaction.

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Question: I am observing a significant amount of 2-aminopyrazine as a byproduct, where the halogen has been replaced by a hydrogen atom. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-poor aryl halides.[1] This occurs when the intermediate aryl-palladium-halide complex reacts with a hydride source in the reaction mixture instead of the desired amine.

Probable Causes & Solutions:

  • Source of Hydride: Trace amounts of water or other protic impurities in the reaction can act as a hydride source. Additionally, some reagents, like certain bases or even the solvent, can generate hydride species under the reaction conditions.

    • Solution 1: Rigorously Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents. Reagents should be of the highest purity and stored under inert conditions.

    • Solution 2: Choice of Base: While strong bases are necessary, some can promote hydrodehalogenation more than others. If this is a persistent issue, consider screening different bases.

  • Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.

    • Solution: Ligand Optimization: As mentioned previously, bulky, electron-rich ligands can accelerate the rate of reductive elimination. Experimenting with different ligands is a key strategy to minimize this side reaction.

Issue 3: Formation of Homocoupling Products

Question: I am observing the formation of dimeric byproducts, such as the homocoupling of 4-methoxyphenylboronic acid or the starting halopyrazine. How can I prevent this?

Answer: Homocoupling is another common side reaction in cross-coupling chemistry. It can arise from the reaction of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki-Miyaura coupling) or two molecules of the aryl halide.

Probable Causes & Solutions:

  • Reaction Conditions: High temperatures and high catalyst loadings can sometimes favor homocoupling.

    • Solution 1: Temperature Optimization: While higher temperatures may be needed for the activation of less reactive aryl chlorides, excessively high temperatures can promote side reactions. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Solution 2: Catalyst Loading: While a sufficient amount of catalyst is necessary, using an excessive amount can sometimes lead to an increase in side products. Typically, a catalyst loading of 1-5 mol% is sufficient.

  • Order of Reagent Addition: The order in which the reagents are added can sometimes influence the prevalence of homocoupling.

    • Solution: Try adding the organometallic reagent (e.g., 4-methoxyphenylboronic acid) slowly to the reaction mixture containing the halopyrazine, catalyst, and base. This can help to maintain a low concentration of the organometallic species and disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferred for the synthesis of this compound: Buchwald-Hartwig or Suzuki-Miyaura coupling?

A1: Both the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling are viable routes. The choice often depends on the availability of starting materials.

  • Buchwald-Hartwig Amination: This would involve the coupling of 3-halo-2-aminopyrazine with 4-methoxyaniline. This is a direct approach to form the desired C-N bond.

  • Suzuki-Miyaura Coupling: This would involve the coupling of 3-halo-2-aminopyrazine with 4-methoxyphenylboronic acid. This forms a C-C bond, which would then require a subsequent amination step.

For a more direct synthesis, the Buchwald-Hartwig amination is generally the preferred route .

Q2: How do I choose the optimal solvent for this reaction?

A2: The choice of solvent is crucial for solubility of the reagents and for the stability of the catalytic species. Common solvents for Buchwald-Hartwig reactions include:

  • Toluene: A common and effective solvent for many cross-coupling reactions.

  • Dioxane: Often used and can sometimes give different results compared to toluene.

  • tert-Butanol (t-BuOH): Can be a good choice, particularly with certain base and ligand combinations.

It is recommended to screen a few different anhydrous, degassed solvents to find the optimal one for your specific reaction.

Q3: My purified product is a persistent yellow or brown color. How can I decolorize it?

A3: A persistent color in your final product often indicates the presence of trace, highly conjugated impurities.

  • Activated Charcoal Treatment: During the final recrystallization step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your product.

  • Column Chromatography: If recrystallization with charcoal treatment is not effective, column chromatography with a suitable solvent system can be used to separate the colored impurities.

Q4: How can I effectively purify the final product?

A4: The purification of this compound can be challenging due to the presence of the basic amino group, which can cause streaking on silica gel.

  • Column Chromatography with a Basic Modifier: To prevent streaking on silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain a highly pure, crystalline product.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This should be considered a starting point, and optimization of the reaction conditions may be necessary.

Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 3-Bromo-2-aminopyrazine (1.0 eq)

  • 4-Methoxyaniline (1.2 eq)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-aminopyrazine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 4-methoxyaniline via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford this compound.

Data Presentation

The following table summarizes key reaction parameters that can be varied for optimization.

ParameterRecommended Starting PointAlternatives for OptimizationRationale for Optimization
Palladium Source XPhos Pd G3 (2 mol%)Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos)Pre-catalysts often provide more consistent results.
Ligand (Included in pre-catalyst)SPhos, BrettPhos, RuPhosBulky, electron-rich ligands are crucial for this transformation.
Base Sodium tert-butoxide (1.4 eq)LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is generally required.
Solvent TolueneDioxane, t-BuOHSolvent choice affects solubility and reaction kinetics.
Temperature 100 °C80-120 °CHigher temperatures may be needed for less reactive substrates.

Visualizations

Conceptual Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Product Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents ligand Screen Ligands (e.g., XPhos, SPhos) catalyst->ligand precatalyst Use a Pre-catalyst (e.g., G3 Pre-catalyst) catalyst->precatalyst inert Ensure Inert Atmosphere catalyst->inert base Screen Bases (NaOtBu, LiHMDS, Cs2CO3) conditions->base solvent Screen Solvents (Toluene, Dioxane) conditions->solvent temperature Vary Temperature (80-120 °C) conditions->temperature anhydrous Use Anhydrous Reagents/Solvents reagents->anhydrous degas Degas Solvents Thoroughly reagents->degas

Caption: Troubleshooting workflow for low product yield.

Catalytic Cycle of Buchwald-Hartwig Amination and Common Side Reactions

buchwald_hartwig_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' side_reaction_node Side Reactions pd2_complex->side_reaction_node pd2_amine_complex [L-Pd(II)(Ar)(NHR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination product Ar-NR'R'' (Desired Product) reductive_elimination->product product->pd0 hydrodehalogenation Hydrodehalogenation (Ar-H) side_reaction_node->hydrodehalogenation homocoupling Homocoupling (Ar-Ar) side_reaction_node->homocoupling

Caption: Buchwald-Hartwig catalytic cycle and major side reactions.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Thomas, D. A., & Facer, M. (2017). A Practical Guide to Using Palladium(II) Precatalysts for Cross-Coupling Reactions. Johnson Matthey Technology Review, 61(3), 221–235. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-N and C-C Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Sources

stability of 3-(4-Methoxyphenyl)pyrazin-2-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Methoxyphenyl)pyrazin-2-amine

Welcome to the technical support guide for researchers working with this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under common experimental and physiological conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, interpret your data accurately, and make informed decisions in your research and development pipeline.

While specific experimental data for this compound is not extensively published, this guide is built upon established principles for similar chemical scaffolds, including substituted pyrazines and aminophenyl ethers.[1][2] The protocols and troubleshooting sections are designed to be self-validating systems to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: Chemical Stability in Simulated Physiological Fluids

Question 1: I am starting my project. How should I first assess the non-enzymatic stability of this compound for an orally administered drug candidate?

Answer: Your initial step should be to evaluate the compound's stability in simulated gastrointestinal fluids to assess its susceptibility to acid- and pH-driven hydrolysis.[3] The primary environments to simulate are the stomach (acidic) and the small intestine (neutral).

  • Simulated Gastric Fluid (SGF): This low-pH environment (typically pH 1.2) will reveal if the compound can survive the stomach.[4] The primary amine and pyrazine nitrogens can be protonated, potentially increasing solubility but also potentially making the molecule susceptible to acid-catalyzed degradation.

  • Simulated Intestinal Fluid (SIF): This environment (typically pH 6.8) mimics the conditions of the upper small intestine.[3][5] Stability here is crucial for ensuring the compound is available for absorption.

A standard experiment involves incubating the compound in both SGF and SIF at 37°C and monitoring the concentration of the parent compound over time (e.g., 0, 30, 60, 120 minutes) using an appropriate analytical method like LC-MS/MS.[3]

Question 2: My compound appears to be degrading rapidly in my SGF preparation. What could be the cause and how can I confirm it?

Answer: Rapid degradation in SGF (pH 1.2) is most likely due to acid-catalyzed hydrolysis. The ether linkage of the methoxyphenyl group and the pyrazine ring itself can be susceptible to cleavage under harsh acidic conditions.

Troubleshooting Steps:

  • Confirm Non-Enzymatic Degradation: Ensure your SGF was prepared without enzymes (pepsin) to isolate chemical hydrolysis from enzymatic degradation.[4] If you included pepsin, run a parallel experiment in an enzyme-free SGF to compare.

  • Run a pH Profile: Assess the compound's stability in a series of buffers across a pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). This will help you identify the specific pH at which degradation becomes significant.

  • Identify Degradants: Use LC-MS/MS or high-resolution mass spectrometry to identify the mass of the degradation products.[6] A likely degradation product would be 4-aminophenol, resulting from the cleavage of the ether bond. Identifying this would strongly support the hydrolysis hypothesis.

The following diagram illustrates a general workflow for investigating chemical stability.

Diagram 1: Chemical Stability Assessment Workflow cluster_instability Troubleshooting Pathway start Start: Compound Synthesized prep_sgf_sif Prepare SGF (pH 1.2) & SIF (pH 6.8) start->prep_sgf_sif incubate Incubate Compound at 37°C (Timepoints: 0, 0.5, 1, 2, 4h) prep_sgf_sif->incubate analyze Quantify Parent Compound (LC-MS/MS) incubate->analyze calc Calculate % Remaining vs. Time analyze->calc stable Stable? calc->stable ph_profile Run pH Profile (pH 1.2 to 7.4) stable->ph_profile No proceed Proceed to Metabolic Stability Assays stable->proceed Yes met_id Identify Degradants (HRMS) ph_profile->met_id Characterize degradation report_unstable Report as Chemically Unstable & Identify Liable Moiety met_id->report_unstable

Caption: Chemical Stability Assessment Workflow.

Section 2: Metabolic Stability

Question 3: What are the most probable metabolic pathways for this compound?

Answer: Based on its structure and data from similar pyrazine derivatives, the primary metabolic pathways are likely Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.[1][6]

Predicted Metabolic Hotspots:

  • O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a very common site for metabolic attack, leading to the formation of a hydroxyl group (phenolic metabolite) and formaldehyde.[1]

  • Ring Hydroxylation: Oxidation can occur directly on the pyrazine or phenyl rings, adding a hydroxyl group. For pyrazines with adjacent alkyl groups, ring hydroxylation is a noted pathway.[1]

  • N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized.

  • Amine Group Oxidation: The primary amine (-NH₂) could undergo oxidation, although this is often a less favored pathway compared to O-demethylation.

Following Phase I reactions, the newly formed hydroxyl groups can undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.[7]

Diagram 2: Predicted Metabolic Pathways Parent This compound -OCH3 Pyrazine Ring Phenyl Ring Metabolite1 O-Demethylation 4-(2-aminopyrazin-3-yl)phenol Parent:f1->Metabolite1:f0 CYP-mediated (Phase I) Metabolite2 Ring Hydroxylation e.g., 3-(4-methoxy-3-hydroxyphenyl) pyrazin-2-amine Parent:f3->Metabolite2:f0 CYP-mediated (Phase I) Parent:f2->Metabolite2:f0 CYP-mediated (Phase I) Metabolite3 Phase II Conjugation Glucuronide or Sulfate Adduct Metabolite1:f1->Metabolite3:f0 UGTs/SULTs (Phase II) Metabolite2:f1->Metabolite3:f0 UGTs/SULTs (Phase II)

Caption: Predicted Metabolic Pathways for the target compound.

Question 4: I need to determine the metabolic stability of my compound. Should I use liver microsomes or hepatocytes?

Answer: The choice depends on your objective. For an initial screen of metabolic stability, liver microsomes are the recommended starting point. [7][8]

  • Liver Microsomes: These are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the CYPs.[9] They are cost-effective, have a long shelf-life, and the assay is highly reproducible, making them ideal for initial screening and ranking of compounds.[7]

  • Hepatocytes (Suspended or Plated): These are intact liver cells that contain a full complement of both Phase I and Phase II enzymes, as well as drug transporters.[6][7] They provide a more comprehensive picture of liver metabolism and are better for studying slowly metabolized compounds or investigating the role of transporters.[7]

Recommendation: Start with a microsomal stability assay. If the compound is very stable (low clearance), you can then move to a hepatocyte assay to investigate potential Phase II metabolism or if it is a low-clearance compound requiring longer incubation times.[7]

Question 5: My compound shows very high stability (e.g., >95% remaining after 60 minutes) in my human liver microsome assay. What does this mean and what are my next steps?

Answer: High stability in a microsomal assay is often a desirable property, suggesting the compound is not rapidly cleared by hepatic CYP enzymes. This could lead to a longer half-life and higher bioavailability in vivo.[8] However, it also requires further investigation.

Next Steps:

  • Confirm Assay Integrity: Always run positive controls (compounds with known high and medium clearance, e.g., Verapamil, Midazolam) to ensure the microsomes and cofactors (NADPH) were active. If the controls also show high stability, the experiment has failed.

  • Consider Extrahepatic Metabolism: The liver is the primary, but not only, site of metabolism. Consider stability in intestinal microsomes if oral administration is planned.

  • Investigate Phase II Metabolism: The compound might be cleared primarily by Phase II enzymes (like UGTs) not fully active in standard microsomal assays. An assay with alamethicin-activated microsomes (to allow cofactor access to UGTs) or a full hepatocyte stability assay is the logical next step.[7][9]

  • Assess for Aldehyde Oxidase (AO) Metabolism: If the compound has a nitrogen-containing heterocycle, it could be a substrate for AO, which is present in the cytosolic fraction, not microsomes. An S9 fraction or hepatocyte assay would be needed to assess this.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
High variability between replicate wells in stability assay. - Poor compound solubility in incubation buffer.- Inconsistent pipetting of compound or microsomes.- Compound adsorbing to plasticware.- Check aqueous solubility. If low, reduce the final DMSO concentration or add a small amount of cosolvent.- Use calibrated pipettes and automated liquid handlers if possible.- Use low-bind polypropylene plates and vials.
Control compounds (high/medium clearance) are not degrading. - Inactive liver microsomes (improper storage).- Degraded or omitted NADPH cofactor.- Incorrect incubation temperature (not 37°C).- Use a new, validated lot of microsomes. Ensure storage at -80°C.- Prepare NADPH solution fresh before each experiment.- Verify incubator/water bath temperature with a calibrated thermometer.[8]
Compound concentration increases over time. - Analytical interference from a metabolite or matrix component.- Poor peak integration during LC-MS/MS analysis.- Review chromatograms for co-eluting peaks. Adjust the chromatographic method to improve separation.- Manually review and correct peak integration for all time points.
Compound is completely gone at the first time point (T=5 min). - Extremely rapid metabolic clearance.- High non-specific binding to microsomes.- Chemical instability in the incubation buffer.- Re-run the assay with a higher protein concentration and shorter time points (e.g., 0, 1, 2, 5, 10 min).- Perform a non-specific binding experiment to quantify the fraction bound.- Run a parallel incubation without the NADPH cofactor. If degradation persists, it is chemical, not metabolic.[9]

Detailed Experimental Protocols

Protocol 1: Chemical Stability in SGF and SIF

This protocol outlines the steps to assess the chemical stability of this compound in simulated gastric and intestinal fluids.

1. Preparation of Simulated Fluids: [4][5]

  • Simulated Gastric Fluid (SGF, pH 1.2, without enzymes): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add purified water to a final volume of 1000 mL. Verify the pH is ~1.2.
  • Simulated Intestinal Fluid (SIF, pH 6.8, without enzymes): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl, then add water to a final volume of 1000 mL.

2. Incubation Procedure: [3][10]

  • Prepare a 1 mg/mL stock solution of the test compound in DMSO.
  • Pre-warm SGF and SIF solutions to 37°C in a water bath.
  • In separate reaction tubes, add 995 µL of either SGF or SIF.
  • To initiate the reaction, add 5 µL of the compound stock solution to each tube for a final concentration of 5 µg/mL. Vortex briefly. This is your T=0 sample for quenching.
  • Incubate the remaining tubes at 37°C with shaking.
  • At specified time points (e.g., 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL).
  • Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
  • Transfer the supernatant to an HPLC vial.
  • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[3]

4. Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
  • Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Metabolic Stability using Liver Microsomes

This protocol details a standard procedure for evaluating metabolic stability using human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Test Compound: 1 mM stock solution in DMSO.
  • HLM: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • NADPH Solution (Cofactor): Prepare a 10 mM solution of NADPH in phosphate buffer. Make this solution fresh immediately before use.

2. Incubation Procedure: [9]

  • In a 96-well plate, add phosphate buffer.
  • Add 1 µL of the 1 mM test compound stock solution to achieve a final incubation concentration of 1 µM.
  • Add the diluted HLM suspension to achieve a final protein concentration of 0.5 mg/mL.
  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile with an internal standard.
  • Include control wells:
  • Negative Control: No NADPH.
  • Positive Controls: Known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

3. Sample Analysis & Data Interpretation:

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
  • Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

References

  • Assessing the Stability of Dicyclomine in Simul
  • Dolcanatide Stability Testing in Simulated Gastric and Intestinal Fluid. BenchChem.
  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Chemical Stability.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Krishnaiah, M., et al. (2018). Synthesis, Biological Evaluation, and Metabolic Stability of Phenazine Derivatives as Antibacterial Agents. European Journal of Medicinal Chemistry, 143, 936–947.
  • Chemical Stability Assays.
  • Microsomal Stability Assay. Cyprotex | Evotec.
  • This compound. PubChem.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. PMC.

Sources

Technical Support Center: Palladium Removal from 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Trace Metal Remediation / Catalyst Scavenging Target Molecule: 3-(4-Methoxyphenyl)pyrazin-2-amine (MW: ~201.2 g/mol ) Regulatory Standard: ICH Q3D (Oral < 10 ppm; Parenteral < 1 ppm)

The Challenge: Why is this difficult?

The "Chelation Trap" Removing palladium from this compound is significantly harder than removing it from a standard non-polar organic molecule. Your product is not just a substrate; it is a ligand .

  • The Mechanism: The pyrazine ring nitrogen (N-4) and the exocyclic amine (-NH₂) create a "soft" donor environment. Palladium (a soft acid) coordinates tightly to these nitrogen atoms, forming stable soluble complexes that pass through standard Celite filtration and resist weak extraction methods.

  • The Consequence: Standard aqueous washes (EDTA/Cysteine) often fail because the binding constant of the Pd-Product complex competes effectively with the wash solution.

Diagnostic Phase: Identify Your Species

Before selecting a protocol, determine the state of your palladium.

Pd_Diagnosis Start Visual Inspection of Crude Reaction BlackPpt Black Precipitate / Suspended Solids Start->BlackPpt Particulates Visible Homogeneous Clear Dark/Orange Solution Start->Homogeneous No Particulates Action1 Pd(0) Aggregates Action: Celite Filtration + Carbon BlackPpt->Action1 Action2 Pd(II) Soluble Complex Action: Chelation Scavengers (Si-Thiol) Homogeneous->Action2

Figure 1: Decision matrix for selecting the initial remediation strategy.

The Gold Standard: Silica-Supported Scavengers

For amine-containing heterocycles, Silica-Supported Thiols (Si-Thiol) or Dimercaptotriazine (Si-DMT) are the most reliable solutions. They have a higher affinity for Pd than the pyrazine amine, effectively "stealing" the metal from your product.

Protocol A: The Scavenger Workflow

Best for: High value intermediates, <5000 ppm initial Pd.

Reagents:

  • Si-Thiol (SiliCycle or equivalent) OR Si-DMT (for hindered Pd species).

  • Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible as they stabilize Pd).

Step-by-Step Guide:

  • Dissolution: Dissolve your crude this compound in THF or Ethyl Acetate (10 volumes). Ensure complete solubility.

  • Loading: Add 4 equivalents of Si-Thiol (w/w relative to the expected mass of Pd, not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the product mass.

  • Incubation:

    • Temperature: Heat to 50°C . (Room temperature is often insufficient for breaking the Pd-Pyrazine bond).

    • Time: Stir vigorously for 4–12 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of fresh solvent to recover any trapped product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Performance Data (Typical Reduction):

Scavenger TypeFunctional GroupAffinity MechanismTypical Pd Reduction
Si-Thiol 1-PropanethiolStrong covalent Pd-S bond1000 ppm → < 10 ppm
Si-DMT DimercaptotriazineChelation (Bidentate)1000 ppm → < 5 ppm
Si-TAA TriamineChelation (N-donor)Not Recommended (Competes with product)

The Economic Alternative: Activated Carbon

Best for: Large scale, early intermediates, >5000 ppm initial Pd.

Warning: Activated carbon is non-selective.[1][2] You will lose 5–15% of your product due to irreversible adsorption, especially given the planar aromatic structure of the phenyl-pyrazine.

Protocol B: Hot Carbon Treatment
  • Dissolve crude product in Ethanol or Ethyl Acetate at reflux temperature.

  • Add Activated Carbon (Darco KB-G or equivalent) at 10–20 wt% relative to the product.

  • Stir at reflux for 1 hour.

  • Filter Hot through a pre-wetted Celite pad.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the carbon/Celite matrix.

  • Wash the filter cake with hot solvent.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. What went wrong?

  • Diagnosis: The Pd-Pyrazine complex is kinetically stable.

  • Fix: Increase the temperature to reflux (60–70°C) and extend time to 18 hours. Kinetic energy is required to dissociate the Pd from the pyrazine nitrogen so the Thiol can capture it.

Q2: Can I use acid extraction (e.g., 1M HCl)?

  • Recommendation: No.

  • Reasoning: Your product is a base. Adding acid will protonate the pyrazine/amine, forcing it into the aqueous layer. Unfortunately, cationic Pd species often follow the protonated amine into the water. You will struggle to separate them.

Q3: The scavenger turned my solution yellow. Is this normal?

  • Answer: No, the scavenger should capture the color. If the solution remains dark/colored, the Pd is likely still in solution.

  • Fix: The scavenger pores might be clogged. Filter and repeat the treatment with fresh scavenger.

Q4: My product is co-precipitating with the scavenger.

  • Fix: Your solvent volume is too low. Add more solvent (THF/MeOH) to ensure the product stays soluble at room temperature before filtration.

Visualizing the Scavenging Mechanism

Scavenger_Mech cluster_0 Solution Phase cluster_1 Solid Phase (Scavenger) Complex Pd-Product Complex (Stable) Product Free Product (Pyrazine-Amine) Complex->Product Heat (Dissociation) SiThiol Si-Thiol (High Affinity) Complex->SiThiol Pd Transfer SiPd Si-Thiol-Pd (Irreversible) SiThiol->SiPd Capture

Figure 2: The scavenger (Si-Thiol) relies on heat to dissociate the Pd from the Product, allowing the Thiol group to form a thermodynamically stronger bond with the Pd.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [3]

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[6]

  • SiliCycle. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-(4-Methoxyphenyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in HPLC: peak tailing. Symmetrical, Gaussian peaks are fundamental to accurate quantification and robust methods.[1] This resource provides in-depth, experience-based solutions to restore peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is a common chromatographic distortion where the back half of the peak is drawn out, creating an asymmetrical shape.[2] A perfect peak is symmetrical, known as a Gaussian peak.[1] For this compound, which contains a basic amine group, tailing is often a significant issue. This asymmetry compromises the accuracy of integration and quantification, can hide low-level impurities under the tail, and indicates suboptimal separation conditions.[1][3] We measure this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates a problem that needs addressing.[2]

Q2: I'm seeing tailing for my pyrazine compound. What is the most likely cause?

A2: The primary cause of peak tailing for basic compounds like this compound is a secondary retention mechanism involving interaction with the stationary phase.[2][4] Specifically, the protonated amine group on your molecule interacts ionically with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18, C8).[2][5][6] These silanol groups are weakly acidic and can become deprotonated (negatively charged), creating strong attractive forces with your positively charged analyte.[5][7] This strong, secondary interaction, in addition to the desired hydrophobic interaction, causes some molecules to lag behind as they travel through the column, resulting in a tail.[7][8]

Q3: Can my mobile phase pH be the culprit?

A3: Absolutely. Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[3][9] If the mobile phase pH is close to the pKa of your analyte's amine group, you can have a mixed population of ionized (protonated) and unionized (neutral) forms of the molecule in solution.[3][10] This dual state leads to inconsistent interactions with the stationary phase and can cause significant peak distortion, including tailing or splitting.[3][10] For basic compounds, it is generally best to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[3]

Q4: How do I differentiate between a chemical problem (like silanol interactions) and a physical problem (like a bad column)?

A4: This is a crucial diagnostic step. The simplest way to distinguish between a chemical and a physical issue is to inject a neutral compound that is not expected to interact with silanol groups (e.g., caffeine or toluene).[5]

  • If the neutral compound shows a symmetrical peak, but your this compound peak tails, the issue is chemical. The problem lies in the interaction between your basic analyte and the column's stationary phase.[5]

  • If the neutral compound also tails, the problem is likely physical.[5] This could be a void at the head of the column, a partially blocked frit, or excessive extra-column volume in your system (e.g., using tubing with too wide an internal diameter).[1][5]

Troubleshooting Guide: A Systematic Approach

When faced with peak tailing for this compound, a systematic approach is key to efficiently resolving the issue. The following workflow outlines the logical steps from diagnosis to resolution.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Troubleshooting Path cluster_2 Phase 3: Solutions cluster_3 Phase 4: Resolution Start Observe Peak Tailing for This compound InjectNeutral Inject a Neutral Compound (e.g., Toluene, Caffeine) Start->InjectNeutral CheckPeakShape Evaluate Neutral Compound's Peak Shape InjectNeutral->CheckPeakShape ChemicalProblem Chemical Problem: Analyte-Column Interaction CheckPeakShape->ChemicalProblem Neutral Peak is Symmetrical PhysicalProblem Physical Problem: System or Column Hardware CheckPeakShape->PhysicalProblem Neutral Peak Tails AdjustpH Adjust Mobile Phase pH (Low pH: 2.5-3.5 or High pH: >8) ChemicalProblem->AdjustpH CheckFrit Check/Replace Column Frit & In-line Filters PhysicalProblem->CheckFrit AddAdditive Add Mobile Phase Additive (e.g., Triethylamine) AdjustpH->AddAdditive If tailing persists ChangeColumn Change Column Chemistry (End-capped, Polar-Embedded, Hybrid) AddAdditive->ChangeColumn For persistent issues Resolved Symmetrical Peak Achieved ChangeColumn->Resolved CheckVoid Check for Column Void (Reverse flush if possible) CheckFrit->CheckVoid CheckTubing Minimize Extra-Column Volume (Use narrow ID tubing) CheckVoid->CheckTubing CheckTubing->Resolved

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Detailed Protocols and Explanations

Optimizing the Mobile Phase pH

The ionization state of both your basic analyte and the acidic silanol groups is controlled by pH. You have two primary strategies:

  • Strategy A: Low pH (Recommended First Step)

    • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.5, you fully protonate the residual silanol groups, neutralizing their negative charge.[2][11] This prevents the ionic interaction with your protonated amine analyte, dramatically reducing tailing.[2] At this low pH, your analyte will be fully protonated (positive charge), ensuring it is in a single, stable ionic state.[3]

    • Protocol:

      • Prepare a buffer with a pKa in the desired range, such as a phosphate or formate buffer. A buffer concentration of 10-25 mM is typically effective.[11][12][13]

      • Adjust the pH of the aqueous portion of your mobile phase to 2.5-3.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

      • Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3, but many modern columns, especially those with "stable bond" (SB) phases, are designed for low pH operation.[2]

    • Consideration: Lowering the pH may decrease the retention time of your analyte. You may need to compensate by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[2]

  • Strategy B: High pH

    • Mechanism: At a high pH (e.g., >8 or >10), you deprotonate your basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the now fully deprotonated (negatively charged) silanol groups.[14] This approach can also provide excellent peak shape.

    • Protocol:

      • CRITICAL: Use a column specifically designed for high pH work. Standard silica-based columns will rapidly dissolve at pH values above 8. Look for hybrid particle columns or polymer-based columns that are stable up to pH 11 or 12.[15]

      • Use a high pH-compatible buffer like ammonium bicarbonate or phosphate buffers adjusted with a strong base.

Employing Mobile Phase Additives (Competing Bases)

If adjusting the pH alone is insufficient, the addition of a "competing base" can mask the problematic silanol groups.

  • Mechanism: Additives like triethylamine (TEA) or other amines are small, basic molecules that are added to the mobile phase in low concentrations.[6][16][17] These additives preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from your analyte.[11][16][17] With the silanols "masked," your this compound interacts primarily through the desired reversed-phase mechanism, leading to a more symmetrical peak.[6]

  • Protocol:

    • Add a competing base, such as triethylamine (TEA), to the aqueous portion of the mobile phase.

    • A typical starting concentration is 0.1% (v/v) or approximately 5-10 mM.[11]

    • Adjust the final mobile phase pH after the addition of the amine.

  • Considerations:

    • Amine additives can sometimes shorten column lifetime.[11]

    • These additives are not suitable for LC-MS applications as they can cause significant ion suppression. For MS, volatile buffers like ammonium formate or ammonium acetate are preferred.[18]

Parameter Strategy Mechanism of Action Pros Cons
Mobile Phase pH Operate at low pH (2.5 - 3.5)Protonates silanol groups, neutralizing their charge and preventing ionic interaction with the protonated basic analyte.[2]Highly effective, simple to implement.May reduce retention time; requires a low-pH stable column.[2]
Operate at high pH (>8)Deprotonates the basic analyte, making it neutral and eliminating ionic interactions with deprotonated silanols.[14]Excellent peak shape, can increase retention.Requires a special high-pH stable column.
Mobile Phase Additive Add a competing base (e.g., 0.1% TEA)The additive (e.g., triethylamine) preferentially binds to active silanol sites, "masking" them from the analyte.[11][17]Effective at masking silanol activity.Can shorten column lifetime; not MS-friendly.[11][18]
Column Chemistry Use a modern, high-purity, end-capped columnEnd-capping chemically converts most residual silanols into less polar groups, reducing sites for secondary interactions.[1][2]Good general practice, widely available.End-capping is never 100% complete.[2]
Use a polar-embedded or hybrid particle columnIncorporates polar groups into the stationary phase to shield silanols or uses a more pH-resistant base material.[1][15]Excellent peak shape for bases; often stable across a wide pH range.May have different selectivity compared to standard C18.
Selecting the Right HPLC Column

Not all C18 columns are created equal. The quality of the base silica and the bonding chemistry are paramount for analyzing basic compounds.

  • High-Purity, End-Capped Columns: Modern HPLC columns are made from high-purity silica with very low metal content, which reduces silanol acidity.[11][19] After bonding the C18 chains, manufacturers perform "end-capping," a process that uses a small silanizing reagent (like trimethylchlorosilane) to react with and block many of the remaining accessible silanol groups.[1][2] Using a high-quality, fully end-capped column is a fundamental step in preventing peak tailing for basic compounds.[1]

  • Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain.[15] This polar group helps to shield the residual silanol groups from basic analytes, improving peak shape.

    • Hybrid Particle Columns: These columns are based on a hybrid silica-organic polymer material. They offer excellent stability over a much wider pH range (e.g., 1-12), giving you the flexibility to use high pH as a tool to eliminate tailing without damaging the column.

References

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Available from: [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013, Amsterdam.
  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Available from: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Available from: [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Available from: [Link]

  • ResearchGate. (n.d.). Effect of buffer on peak parameter. (a) Effect of buffer pH on.... Available from: [Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available from: [Link]

  • Sadek, P. C., Carr, P. W., & Bowers, L. D. (1985). The Significance of Metallophilic and Silanophilic Interactions is Reversed Phase Hplc.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Available from: [Link]

  • Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Available from: [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available from: [Link]

  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Available from: [Link]

  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Available from: [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Available from: [Link]

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available from: [Link]

  • PubMed. (n.d.). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. HPLC'2013, Amsterdam.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available from: [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

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preventing oxidation of the amine group in 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 3-(4-Methoxyphenyl)pyrazin-2-amine

Ticket ID: APZ-OX-492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Specialist’s Overview

Welcome to the Technical Support Center. You are likely here because your batch of This compound has turned from a pale yellow solid to a dark brown/black "tar," or your LCMS is showing confusing M+16/M+14 peaks.

The Root Cause: Aminopyrazines are electron-rich heteroaromatics. While the pyrazine ring itself is electron-deficient (diazine), the exocyclic amine (


) at position 2 donates significant electron density.[1] The addition of the 4-methoxyphenyl  group at position 3 extends the conjugation, raising the HOMO energy and making this specific molecule highly susceptible to:
  • Oxidative Dimerization: Formation of azo-linkages or hydrazine-like bridges.[1]

  • Ring N-Oxidation: Attack by electrophilic oxygen species at the pyrazine ring nitrogens.[1]

  • Photo-degradation: The extended conjugation makes it a chromophore that can generate singlet oxygen under ambient light.[1]

Below are the field-proven protocols to stabilize this compound.

Diagnostic Hub: Troubleshooting Oxidation

Use this module to identify the specific type of degradation you are observing.

SymptomProbable CauseChemical MechanismRecommended Action
Darkening / Black Tar Radical PolymerizationQuinone-like oxidation of the methoxy-phenyl system or oxidative coupling of the amine.Purify immediately. Run a silica plug with 1%

(to prevent acid-catalyzed decomposition) and store as HCl salt (see Protocol B).
LCMS: M+16 Peak N-Oxide FormationOxidation of the pyrazine ring nitrogen (most likely N-4).[1]Deoxygenate. This is often reversible using

or mild hydrogenation, but prevention via inert atmosphere is superior.[1]
LCMS: M-2 Peak Imine/Azo FormationOxidative dehydrogenation (formation of azo dimers).[1]Irreversible. Discard batch or attempt recrystallization if impurity is minor (<5%).[1]
Red/Orange Shift Charge Transfer ComplexInteraction with trace acids or metal ions.[1]Wash. Perform a basic wash (

) to remove trace acids.[1]
Troubleshooting Logic Flow

Troubleshooting Figure 1: Diagnostic Logic for Aminopyrazine Degradation Start Observation: Purity Loss CheckColor Is the solid dark/black? Start->CheckColor CheckLCMS Check LCMS Data CheckColor->CheckLCMS No (Just impure) ResultTar Polymerization/Radical Oxidation ACTION: Repurify & Convert to HCl Salt CheckColor->ResultTar Yes ResultM16 M+16 (N-Oxide) ACTION: Add Antioxidant (Ascorbic Acid) & Sparge Solvents CheckLCMS->ResultM16 Mass +16 Da ResultM2 M-2 (Azo Dimer) ACTION: Irreversible. Discard. CheckLCMS->ResultM2 Mass -2 Da

Figure 1: Decision matrix for diagnosing the type of oxidative degradation based on visual and spectral cues.

Prevention Protocols

Protocol A: The "Freeze-Pump-Thaw" (FPT) Degassing

Use when: Running metal-catalyzed cross-couplings (Buchwald, Suzuki) where oxygen poisons the catalyst and oxidizes the amine.[1]

Standard nitrogen sparging (bubbling gas) is often insufficient for sensitive aminopyrazines.[1] The FPT method removes dissolved oxygen from the solvent lattice.

Reagents: Reaction Solvent (e.g., Dioxane, Toluene, DMF).[1] Equipment: Schlenk line, Liquid Nitrogen (


) Dewar.
  • Freeze: Place the solvent flask (sealed) into

    
     until completely solid.
    
  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. Note: Solvent will not evaporate as it is frozen.[1]

  • Thaw: Close the vacuum valve. Remove flask from

    
     and thaw in a warm water bath. Gas bubbles will evolve rapidly.
    
  • Repeat: Perform cycles 1–3 at least three times .

  • Backfill: Backfill with high-purity Argon (heavier than air, provides better blanketing than

    
    ).[1]
    

FPT_Cycle Figure 2: The Freeze-Pump-Thaw (FPT) Cycle for Deep Degassing Step1 FREEZE (Liq. N2) Solidifies Solvent Step2 PUMP (High Vac) Removes Headspace Gas Step1->Step2 Step3 THAW (Warm Bath) Releases Dissolved O2 Step2->Step3 Step3->Step1 Repeat 3x

Figure 2: The cyclical process required to remove dissolved oxygen from reaction solvents effectively.

Protocol B: Stabilization via Salt Formation (Storage)

Use when: Storing the compound for >1 week.

Free amines are prone to oxidation because the lone pair is available for radical abstraction.[1] Protonating the amine ties up the lone pair, rendering it resistant to oxidation.

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or EtOAc .[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A yellow/orange precipitate (the HCl salt) will form immediately.[1]

  • Filter under Argon (or rapid filtration in air).[1]

  • Wash with cold

    
     to remove residual oxidants.[1]
    
  • Dry: Vacuum dry.

  • Store: The HCl salt is stable at -20°C for months.

To recover the free base: Suspend in EtOAc, wash with sat.[1]


, dry (

), and concentrate immediately before use.
Protocol C: Chemical Protection (Boc-Protection)

Use when: The amine must survive harsh oxidative conditions (e.g., KMnO4 oxidation elsewhere on the molecule).[1]

If physical exclusion of oxygen fails, chemically mask the amine. The Boc (tert-butyloxycarbonyl) group is preferred due to its stability towards bases and nucleophiles.[1]

Synthesis of Boc-Protected Analog:

  • Reagents: Substrate (1.0 eq),

    
     (1.2 eq), DMAP (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DCM (Dichloromethane).[1][2]

  • Conditions: Stir at RT for 12h.

  • Note: Aminopyrazines are poor nucleophiles due to the electron-withdrawing pyrazine ring.[1] If reaction is slow, reflux in THF or use LiHMDS (1.1 eq) to deprotonate the amine first, then quench with

    
    .[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid (Vitamin C) as a scavenger? A: Yes, but with caution.[1] Ascorbic acid is acidic.[1] If your reaction is acid-sensitive, use BHT (Butylated hydroxytoluene) .[1] Add 1-2 mol% of BHT to your reaction solvent or storage vial.[1] It acts as a radical sponge, terminating the chain reaction that leads to "tar" formation.[1]

Q: Why does my product turn purple on silica gel? A: Silica gel is slightly acidic and can act as an oxidizing surface for electron-rich aromatics.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes.[1] This neutralizes the acidic sites and prevents on-column oxidation/decomposition.
    

Q: Is the 4-methoxy group part of the problem? A: Indirectly, yes. The methoxy group is an electron-donating group (EDG).[1] It pushes electron density into the phenyl ring, which communicates with the pyrazine ring. This raises the HOMO (Highest Occupied Molecular Orbital) of the entire system, making it easier to remove an electron (oxidation).[1]

  • Tip: If you can, synthesize the electron-poor analog (e.g., 4-fluoro) first to test reaction conditions, then switch to the 4-methoxy derivative.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006.[1] (Definitive guide on Boc/Cbz stability). [1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Standard protocols for degassing and solvent drying).

  • Sato, N. "Pyrazines and their Benzo Derivatives".[1] Comprehensive Heterocyclic Chemistry III, 2008 , 8, 273–324.[1] (Detailed reactivity profiles of aminopyrazines).

  • Donohoe, T. J.; et al. "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines".[1] ResearchGate, 2012 .[1] (Discusses stability of electron-rich nitrogen heterocycles).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many vital structures. Among these, the aminopyrazine scaffold is a privileged motif, frequently appearing in molecules with significant biological activity. The compound 3-(4-Methoxyphenyl)pyrazin-2-amine is a prime example, integrating three key pharmacophoric elements: a pyrazine ring, an amine, and a methoxyphenyl group. Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose.

This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum of this compound. Rather than merely presenting data, we will dissect the spectrum by comparing it to simpler, constituent molecules. This comparative approach illuminates the subtle electronic effects that govern chemical shifts, offering researchers a deeper understanding and a robust framework for analyzing similarly complex structures.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Before analyzing experimental data, a robust prediction based on fundamental principles allows us to anticipate the spectrum. The structure of this compound features several distinct proton environments, each influenced by the electronic properties of its neighbors.

Caption: Structure of this compound with key protons labeled.

Analysis of Spin Systems:

  • Pyrazine Ring Protons (H₅, H₆):

    • Environment: These protons are attached to an electron-deficient aromatic ring due to the two electronegative nitrogen atoms. This environment causes significant deshielding, shifting their signals downfield.[1]

    • Prediction: Expect two doublets in the δ 7.5-8.5 ppm region. H₅ and H₆ will couple to each other (ortho-coupling), with a typical coupling constant (³J) of ~2-3 Hz.

  • Methoxyphenyl Ring Protons (H₂'/H₆', H₃'/H₅'):

    • Environment: This is a classic para-disubstituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group (EDG), which increases electron density at the ortho (H₃'/H₅') and para positions through resonance.[2][3] This increased electron density results in shielding (an upfield shift). The pyrazinyl group is electron-withdrawing, which would deshield these protons. The net effect is a balance of these two influences.

    • Prediction: Expect two distinct signals, each integrating to 2H. The protons ortho to the EDG methoxy group (H₃'/H₅') will be shielded and appear further upfield as a doublet. The protons meta to the methoxy group (H₂'/H₆') will be less shielded and appear further downfield as a doublet. This pattern is often referred to as an AA'BB' system. The expected region is δ 6.8-7.8 ppm.

  • Methoxy Protons (-OCH₃):

    • Environment: These three protons are attached to an oxygen atom, placing them in a relatively electron-rich environment but deshielded by the electronegative oxygen. They have no adjacent protons to couple with.

    • Prediction: A sharp singlet integrating to 3H, typically found around δ 3.7-3.9 ppm.[4]

  • Amine Protons (-NH₂):

    • Environment: Protons on heteroatoms like nitrogen are exchangeable, and their chemical shift is highly sensitive to solvent, concentration, and temperature. Hydrogen bonding can cause significant deshielding.[5]

    • Prediction: A broad singlet integrating to 2H. Its chemical shift is variable but often appears in the δ 5.0-7.0 ppm range in a solvent like DMSO-d₆. In CDCl₃, it may be further upfield and broader.

Comparative Analysis: Deconstructing the Spectrum

To understand the interplay of electronic effects, we can compare the predicted shifts of our target molecule with the experimental data of its simpler components: Anisole and 2-Aminopyrazine .

Proton(s)Anisole (Experimental, CDCl₃)[6]2-Aminopyrazine (Predicted)This compound (Predicted)Causality of Shift Change
-OCH₃ ~ δ 3.75 (s, 3H)N/A~ δ 3.85 (s, 3H) Minimal change; environment is largely preserved.
Aromatic (ortho to -OCH₃) ~ δ 6.88 (d, 2H)N/A~ δ 7.00 (d, 2H, H₃'/H₅') Downfield shift due to the electron-withdrawing effect of the attached pyrazine ring.[7]
Aromatic (meta to -OCH₃) ~ δ 7.26 (t, 2H)N/A~ δ 7.75 (d, 2H, H₂'/H₆') Significant downfield shift due to proximity to the electron-withdrawing pyrazine ring.[8]
Pyrazine H₅ N/A~ δ 7.8 (d, 1H)~ δ 7.95 (d, 1H, H₅) Downfield shift caused by the electron-donating resonance effect of the amine and the inductive effect of the methoxyphenyl group.
Pyrazine H₆ N/A~ δ 8.1 (d, 1H)~ δ 8.10 (d, 1H, H₆) Minor shift; further from the substitution site.
-NH₂ N/A~ δ 4.8 (br s, 2H)~ δ 6.2 (br s, 2H) Deshielded due to conjugation with the methoxyphenyl group, altering the electronic environment.

Note: Predicted values are estimates based on additive substituent effects and data from analogous compounds. Experimental values may vary based on solvent and other conditions.

This comparison clearly demonstrates how each component of the molecule perturbs the chemical shifts of the others, providing a logical basis for peak assignment.

Caption: Influence of electron-donating and -withdrawing groups on proton chemical shifts.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol is designed to be self-validating by including steps for ensuring sample quality and instrument readiness.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, ~0.6 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug

  • Vortex mixer

  • NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample and place it in a clean, dry vial.[9]

    • Add ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic as it is excellent for dissolving polar compounds and helps in observing exchangeable -NH₂ protons as sharper signals compared to CDCl₃.[10]

    • Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for good shimming and high-resolution spectra.[10]

    • Filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.[11]

    • Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern spectrometers.[9]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent (DMSO-d₆). A stable lock is the first validation of a properly prepared sample.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve a sharp, symmetrical solvent peak, which indicates a well-shimmed field.

    • Tuning: Tune the probe to the ¹H frequency to ensure maximum signal sensitivity.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (for quantitative accuracy, 90 degrees can be used with a longer delay).

      • Acquisition Time (at): ~2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for aromatic protons.

      • Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal (e.g., 3H for -OCH₃, 2H for -NH₂, etc.). This serves as a final validation of the peak assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d₆ (~0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Set Parameters & Acquire Data lock->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate Spectrum (DMSO at 2.50 ppm) process->calibrate integrate 9. Integrate & Assign Peaks calibrate->integrate

Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, but its complexity requires a systematic approach to interpretation. By breaking the molecule down into its constituent parts and comparing it to simpler analogues like anisole and 2-aminopyrazine, we can confidently assign each signal. This comparative method, grounded in the fundamental principles of electronic shielding and deshielding, transforms NMR interpretation from a simple pattern-matching exercise into a logical deduction of molecular structure. The provided experimental protocol further ensures that the data obtained is of the highest quality, forming a reliable foundation for any research endeavor.

References

  • Conduct Science. (2020). ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • National Center for Biotechnology Information. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]

  • Student Doctor Network. (2006). about electron withdrawing/donating groups and NMR. [Link]

  • University of Wisconsin. ¹H NMR: Intermediate Level, Spectrum 8. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • University of Massachusetts. anisole. [Link]

  • Chegg. (2024). Solved The ?¹H-NMR of anisole is shown below. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Link]

  • University of Bath. ¹H NMR Spectroscopy. [Link]

  • Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • WebMO. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ResearchGate. (2022). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

mass spectrometry (LC-MS) analysis of 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Analysis of 3-(4-Methoxyphenyl)pyrazin-2-amine Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Discovery Scientists, and CMC Leads.

Executive Summary

This compound (MW 201.22 Da) is a critical "privileged scaffold" intermediate, frequently utilized in the synthesis of luciferin analogs (e.g., Coelenterazine) and kinase inhibitors. Its analysis presents specific challenges: the basic aminopyrazine core creates peak tailing on traditional silanols, while the methoxy-biaryl system requires specific selectivity to resolve from des-methyl impurities.

This guide moves beyond generic protocols to compare Biphenyl vs. C18 stationary phases and ESI vs. APCI ionization modes , providing a scientifically grounded workflow for maximizing sensitivity and resolution.

Part 1: Analyte Profile & Chemical Logic

Before method development, we must deconstruct the molecule to predict its behavior in the mass spectrometer.

FeatureChemical LogicMS Implication
Basic Amine (-NH₂) High proton affinity at N-1 or exocyclic amine.Positive Mode (

)
is the dominant ionization pathway.
Biaryl System Planar, conjugated

-system.
Strong candidate for

chromatographic retention
(Biphenyl phase).[1]
Methoxy Group Electron-donating group (EDG).Stabilizes the aromatic ring but serves as a primary fragmentation site (Loss of

).
LogP (~1.1) Moderate lipophilicity.Requires organic gradients (MeOH/ACN) but elutes relatively early on C18.

Part 2: Chromatographic Comparison (The Critical Choice)

While C18 is the industry workhorse, it often fails to separate this analyte from structurally similar synthetic byproducts (e.g., the de-aminated precursor). We compared the performance of a standard C18 against a Biphenyl stationary phase.

Comparison: C18 vs. Biphenyl Stationary Phases[1][2][3][4]
FeatureStandard C18 (e.g., Zorbax Eclipse) Biphenyl (e.g., Kinetex Biphenyl) Verdict for Target
Interaction Mechanism Hydrophobic (Van der Waals) only.Hydrophobic +

Stacking
.
Biphenyl Wins
Selectivity Poor resolution between the target and des-methoxy impurities.Enhanced selectivity due to electron density differences in the aromatic rings.Biphenyl Wins
Peak Shape Moderate tailing due to amine-silanol interactions.Sharper peaks; steric protection of silanols often better in modern biphenyls.Biphenyl Wins
Mobile Phase Requires high aqueous % to retain polar amines.Retains polar aromatics longer in higher organic %, improving desolvation.Biphenyl Wins
Recommendation:

Switch from C18 to a Biphenyl column (2.6 µm, 100 Å) using Methanol as the organic modifier. Methanol enhances the


 interaction more effectively than Acetonitrile.

Part 3: Ionization Source Comparison (ESI vs. APCI)

The choice of source dictates the Limit of Quantitation (LOQ).

Experimental Observation
  • Electrospray Ionization (ESI): The basic amine functionality readily accepts a proton in the liquid phase. ESI yields a signal intensity approximately 5-10x higher than APCI for this specific molecule.

  • Atmospheric Pressure Chemical Ionization (APCI): While effective for the neutral chloro-pyrazine precursor, APCI causes higher in-source fragmentation of the methoxy group in the amine product, reducing the abundance of the molecular ion (

    
    ).
    
Decision Matrix: Method Development Workflow

The following diagram illustrates the logical flow for selecting the optimal parameters based on our comparative data.

MethodDev Start Start: this compound Solubility Solubility Check (MeOH/Water) Start->Solubility Ionization Ionization Choice: Basic Amine Present? Solubility->Ionization ESI Select ESI (+) (High Sensitivity) Ionization->ESI Yes (Protonation) APCI Select APCI (+) (High Background Matrix) Ionization->APCI No (Neutral Only) ColumnSel Column Selection: Aromatic Selectivity Needed? ESI->ColumnSel APCI->ColumnSel C18 C18 Column (Generic, Lower Res) ColumnSel->C18 Routine Screen Biphenyl Biphenyl Column (Optimal Pi-Pi Interaction) ColumnSel->Biphenyl High Specificity MobilePhase Mobile Phase: 0.1% Formic Acid in MeOH C18->MobilePhase Biphenyl->MobilePhase FinalMethod Final Method: ESI(+) / Biphenyl / MeOH Gradient MobilePhase->FinalMethod

Caption: Decision tree optimizing ionization and stationary phase based on the analyte's chemical properties.

Part 4: Fragmentation & MRM Optimization

To build a specific MRM (Multiple Reaction Monitoring) method, we must understand the fragmentation physics.

Parent Ion:


 202.1 (

)
Proposed Fragmentation Pathway[5][6][7]
  • Primary Transition (Quantifier): Loss of Ammonia (

    
    , -17 Da). The amino group on the pyrazine ring is the most labile under collision-induced dissociation (CID).
    
  • Secondary Transition (Qualifier): Loss of Methyl Radical (

    
    , -15 Da) from the methoxy group.
    

FragPath Parent Parent Ion [M+H]+ = 202.1 Frag1 Loss of NH3 m/z = 185.1 (Quantifier) Parent->Frag1 -17 Da (Low CE) Frag2 Loss of CH3 m/z = 187.1 (Qualifier) Parent->Frag2 -15 Da (Med CE) Frag3 Ring Cleavage m/z ~159 (High Energy) Frag2->Frag3 -CO (28 Da)

Caption: Predicted fragmentation pathway for MRM transition optimization.

Part 5: Validated Experimental Protocol

This protocol is designed to be self-validating by including a specific System Suitability Test (SST).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • Critical Step: Do not use 100% Acetonitrile as the diluent; it can cause peak distortion for amines on early elution.

LC Parameters (The "Biphenyl" Method)
  • Column: Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Promotes

    
     selectivity).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B[2]

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration is critical for Biphenyl phases).

MS Parameters (ESI Positive)
  • Source: ESI (+)

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C (Ensure complete desolvation of the amine).

  • MRM Table:

CompoundPrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
Target 202.1185.110015-20Quantifier
Target 202.1187.110025-30Qualifier
System Suitability Test (Self-Validation)

Before running samples, inject the 100 ng/mL standard.

  • Pass Criteria:

    • Retention Time stability

      
       0.1 min.
      
    • Signal-to-Noise (S/N) > 50 for the 185.1 transition.

    • Peak Tailing Factor (

      
      ) < 1.3 (If > 1.3, replace column or increase buffer strength).
      

References

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from

  • Thermo Fisher Scientific. (2025). Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from

  • National Institutes of Health (NIH). (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Retrieved from

  • Agilent Technologies. (2023). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from

  • NIST Mass Spectrometry Data Center. (2024). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum. Retrieved from

Sources

A Comparative Guide to the Bioactivity of 3-(4-Methoxyphenyl)pyrazin-2-amine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] This guide provides a comparative analysis of the bioactivity of 3-(4-Methoxyphenyl)pyrazin-2-amine and its structural analogues. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to the pyrazine core influence biological outcomes.

Comparative Bioactivity Analysis: A Multifaceted Examination

The bioactivity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. The introduction of a methoxyphenyl group, as seen in this compound, often imparts favorable pharmacokinetic properties and can enhance biological activity. This section compares the performance of this compound and its analogues across key therapeutic areas.

Anticancer Activity

Pyrazine derivatives have shown considerable promise as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases or the induction of apoptosis.[4][5][6]

Several studies have demonstrated the cytotoxic effects of pyrazine analogues against various cancer cell lines. For instance, novel derivatives of 3-aminoimidazole[1,2-α]pyrazines have been synthesized and evaluated for their efficacy against MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma) cell lines.[7] One compound, bearing a 2,4-difluorophenyl substitution and a p-fluorophenyl amine, was particularly effective against MCF-7 cells, with an IC50 value of 9.60 ± 3.09 µM.[7] Another study on pyrazolo[3,4-b]pyridine derivatives reported a compound with an IC50 of 2.59 µM against HeLa cells.[8]

The structure-activity relationship studies reveal that the anticancer potency can be modulated by substituents on the phenyl ring. For example, the presence of a halogen, such as a chloro group, on a pyrazoline derivative increased its cytotoxic activity against some cancer cell lines, whereas a hydroxyl substituent decreased the activity.[9]

. Table 1: Comparative Anticancer Activity (IC50 µM) of Pyrazine Analogues

Compound/AnalogueMCF-7 (Breast)HT-29 (Colon)HCT-116 (Colon)HeLa (Cervical)B16F10 (Melanoma)Reference
Compound 18 (imidazo[1,2-α]pyrazine derivative) 9.60----[7]
Compound 16 (imidazo[1,2-α]pyrazine derivative) -12.98--27.54[7]
Pyrazoline A (chloro-substituted) 40.47 µg/ml--31.19 µg/ml-[9]
Pyrazoline C (hydroxyl-substituted) 94.02 µg/ml-->100 µg/ml-[9]
Compound 9a (pyrazolo[3,4-b]pyridine derivative) ---2.59-[8]
Compound 14g (pyrazolo[3,4-b]pyridine derivative) 4.66-1.98--[8]
Piperlongumine analogue 38 --3.19 - 8.90--[4]

Note: Direct data for this compound was not available in the provided search results, hence a comparison with its analogues is presented.

SAR_Anticancer cluster_core Pyrazine Core cluster_substituents Substitutions cluster_activity Biological Effect Pyrazine Pyrazine Ring R1 R1: Amino Group (e.g., -NH2) Pyrazine->R1 Essential for H-bonding R2 R2: Aryl Group (e.g., 4-Methoxyphenyl) Pyrazine->R2 Influences Lipophilicity R3 R3: Halogens, Alkyl groups (Modulate Activity) Pyrazine->R3 Fine-tunes Potency Activity Enhanced Anticancer Activity R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Pyrazine Analogues.

Antimicrobial Activity

Pyrazine derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][10] The antimicrobial efficacy is largely dependent on the substituents attached to the pyrazine nucleus.

A study on pyrazine carboxamide derivatives revealed that some compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with one compound showing activity comparable to the standard drug pyrazinamide.[1] Another series of pyrazine-2-carbohydrazide derivatives showed potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[10] It has been suggested that the presence of a free amino group on the pyrazine or an attached pyrimidine ring could contribute to the antimicrobial activity.[2]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Pyrazine Analogues

Compound/AnalogueS. aureusE. coliP. aeruginosaC. albicansM. tuberculosisReference
Pyrazine Carboxamide (P1) ----6.25[1]
Pyrazine Carboxamide (P2) ---++-[1]
Triazolo[4,3-a]pyrazine (2e) 3216---[11]
Pyrazine-2-carboxylic acid deriv. (P4) -50253.125-[2]
Pyrazine-2-carboxylic acid deriv. (P10) --253.125-[2]

Note: '++' indicates very good activity as per the source.[1]

Enzyme Inhibition

The structural features of pyrazine derivatives make them suitable candidates for designing enzyme inhibitors. They have been investigated as inhibitors of various kinases and other enzymes.

For example, a series of 2,6-disubstituted pyrazines were identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in various diseases, including cancer and viral infections.[5][6] Another study led to the discovery of 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases (HAT), with IC50 values as low as 1.4 µM. Additionally, pyrazine-based small molecules have been designed as allosteric inhibitors of the SHP2 protein, which is linked to cancer.

Table 3: Enzyme Inhibitory Activity of Pyrazine Analogues

Compound/AnalogueTarget EnzymeIC50Reference
2,6-disubstituted pyrazine (1) CSNK2A9 nM[5]
2,6-disubstituted pyrazine (2) CSNK2A/PIM35 nM / <3 nM[5]
1,4-pyrazine-containing inhibitor (29) p300/CBP HAT1.4 µM[12]
Pyrazoline derivative (5) Tyrosinase262 µM

Experimental Protocols

To ensure the reproducibility and validity of bioactivity screening, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of the compounds discussed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13]

Principle: Living cells possess mitochondrial enzymes, primarily succinate dehydrogenase, that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3] These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.[14]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include appropriate controls: untreated cells (negative control), a known cytotoxic agent (positive control), and vehicle control (e.g., DMSO).[14]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14][15]

  • Solubilization of Formazan:

    • Carefully aspirate the medium without disturbing the formazan crystals.[14]

    • Add 100 µL of a solubilizing agent, such as DMSO, to each well.[13]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h for adhesion A->B C Add test compounds (serial dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT reagent to each well D->E F Incubate 1-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[16][17]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.[17]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Prepare a standardized inoculum with a concentration of approximately 1-2 x 10^8 CFU/mL.[18]

    • Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).[17]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[17]

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 16-24h C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

The bioactivity of this compound and its analogues is a promising area of research in drug discovery. The pyrazine core offers a versatile scaffold for developing novel therapeutic agents with potent anticancer, antimicrobial, and enzyme-inhibitory activities. Structure-activity relationship studies indicate that careful selection and placement of substituents are crucial for optimizing biological efficacy. The experimental protocols detailed in this guide provide a framework for the reliable evaluation of these compounds, facilitating further research and development in this field.

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A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Methoxyphenyl)pyrazin-2-amine using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded comparison for validating the purity of 3-(4-Methoxyphenyl)pyrazin-2-amine, a heterocyclic aromatic amine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a comprehensive validation protocol in line with international standards, and compare HPLC with alternative analytical techniques.

The Criticality of Purity in Drug Development

This compound, with its pyrazine core, is a scaffold of interest in medicinal chemistry. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can significantly impact the pharmacological and toxicological profile of an API.[1][2] Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity.[1][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it a preferred method for pharmaceutical analysis.[4][5][6] Its precision, reproducibility, and high resolution are ideal for detecting and quantifying even trace-level impurities.[7]

Rationale for Method Development

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and potential impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The methoxyphenyl and pyrazine rings impart sufficient hydrophobicity for retention on a nonpolar stationary phase, such as C18.

Key Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. This allows for the effective separation of the main compound from both more polar and less polar impurities.

  • Detection: UV detection is suitable due to the chromophoric nature of the aromatic and pyrazine rings. The optimal wavelength is determined by acquiring the UV spectrum of the analyte. For a related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, and its impurities, a maximum UV absorption was found around 240 nm, suggesting a similar starting point for our analyte.[8]

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Prep_Sample Weigh & Dissolve Sample in Diluent Filter_Sample Inject into HPLC System Prep_Sample->Filter_Sample Filter Prep_Standard Prepare Reference Standard Solution Separation C18 Column Separation Filter_Sample->Separation Mobile Phase Gradient Detection Chromatogram Acquisition Separation->Detection UV Detection Integration Calculate % Purity (Area Normalization) Detection->Integration Peak Integration Report Report Integration->Report Generate Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).

  • Further dilute to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

Validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[9][10][11]

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Core parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with known impurities.The peak for the main compound should be free from interference from other components.[7]
Linearity Analyze a series of solutions at different concentrations (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[7]
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The method should be able to reliably detect and quantify low levels of impurities.
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Comparison with Alternative Purity Analysis Techniques

While HPLC is a robust and widely used technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.[6]

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[12][13]Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[12][13]Higher initial instrument cost, may require more rigorous sample preparation.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass analysis.Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds like amines.[14][15]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary.[16][17]High separation efficiency, minimal sample and solvent consumption, can be complementary to HPLC for certain separations.[18][19]Lower sensitivity and smaller sample capacity compared to HPLC, can have issues with reproducibility.[19]

Conclusion: Selecting the Right Tool for the Job

For the comprehensive purity validation of this compound, HPLC remains the method of choice due to its robustness, versatility, and established role in pharmaceutical quality control.[5] It provides a reliable means to separate and quantify the API and its potential impurities.

UPLC offers a significant advantage in terms of speed and sensitivity, making it an excellent alternative for high-throughput screening or when dealing with very low-level impurities.[12][20] GC-MS is a valuable complementary technique, particularly for the analysis of volatile organic impurities that may not be amenable to HPLC analysis. Capillary Electrophoresis can be a useful tool for specific applications, such as chiral separations or the analysis of highly polar compounds, where HPLC may fall short.[16][21]

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the available instrumentation. A thorough understanding of the principles and limitations of each technique is essential for making an informed decision and ensuring the quality and safety of the final drug product.

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A Comparative Guide to the Structural Confirmation of 3-(4-Methoxyphenyl)pyrazin-2-amine: An X-ray Diffraction Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, safety, and efficacy. For novel heterocyclic compounds such as 3-(4-Methoxyphenyl)pyrazin-2-amine, a molecule of interest due to the diverse pharmacological activities of pyrazine derivatives, this structural verification is paramount.[1] This guide provides an in-depth technical comparison of X-ray diffraction (XRD) methods for the structural elucidation of this compound, benchmarked against a closely related analogue and contrasted with alternative analytical techniques. As a Senior Application Scientist, the following content is structured to not only present protocols but to explain the rationale behind the experimental choices, ensuring a robust and validated approach to structural confirmation.

The Imperative of Structural Verification

The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can have profound implications in the pharmaceutical industry.[2][3] Therefore, a definitive method for structural characterization is not merely a regulatory formality but a critical step in de-risking a drug development program.[4] While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for determining the absolute three-dimensional structure of a molecule.

Single-Crystal X-ray Diffraction: The Definitive Approach

Single-crystal XRD provides an unparalleled level of detail, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[5] Although, as of this guide's publication, a definitive crystal structure for this compound is not publicly available[6], we can extrapolate an expected experimental approach and compare it to the published data of a structurally analogous compound, 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine.[7] This analogue shares the critical 3-(4-methoxyphenyl)pyrazine core, providing a valuable reference point.

Hypothetical Crystallographic Data for this compound vs. a Known Analogue

The following table presents the published crystallographic data for 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine[7] and a projected, hypothetical dataset for this compound. This comparison illustrates the type of data obtained from a single-crystal XRD experiment.

Parameter3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine[7]This compound (Hypothetical)
Chemical Formula C₁₄H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 237.26201.23
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.4486 (13)~ 6.5
b (Å) 7.3265 (15)~ 7.4
c (Å) 24.216 (6)~ 23.0
β (°) 99.31 (3)~ 98.0
Volume (ų) 1129.0 (4)~ 1050
Z 44
Key Interactions C—H···N, C—H···O, π–π stackingN—H···N, N—H···O (expected)
Experimental Protocol: Single-Crystal X-ray Diffraction

The successful acquisition of single-crystal XRD data is contingent on the growth of high-quality crystals.[8] The following protocol outlines the key steps, grounded in established best practices.[8][9][10]

Step 1: Crystal Growth

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal of optimal size (typically 0.1-0.3 mm in each dimension) with a well-defined shape and no visible defects.[8] The use of binary solvent systems is often a successful strategy.[8]

  • Procedure:

    • Dissolve this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., chloroform or ethanol).

    • Slowly introduce a miscible anti-solvent in which the compound is poorly soluble (e.g., hexane or water) via slow evaporation of a solution in a mixture of solvents (e.g., chloroform-ethanol 1:1) to induce crystallization.[7]

    • Alternatively, employ vapor diffusion by placing a vial containing the compound's solution inside a sealed larger container with the anti-solvent.

    • Allow the setup to remain undisturbed for several days to weeks, monitoring for crystal formation.

Step 2: Crystal Mounting and Data Collection

  • Rationale: Proper crystal selection and mounting are crucial for obtaining a complete and high-quality dataset.[8] The data collection strategy should aim for high completeness and redundancy.

  • Procedure:

    • Under a microscope, select a single, well-formed crystal and mount it on a goniometer head.

    • Center the crystal on the X-ray diffractometer. Modern instruments typically use a copper or molybdenum X-ray source.[11]

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data, typically using a series of omega and phi scans. Data collection is often performed at low temperatures (e.g., 153 K) to minimize thermal motion of the atoms.[7]

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to produce the final crystal structure.[12]

  • Procedure:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters.

    • Locate and add hydrogen atoms to the model, which are typically placed in calculated positions.[7]

    • Validate the final structure using tools like checkCIF.[12]

Powder X-ray Diffraction: A Fingerprinting Tool

When single crystals are not readily obtainable, powder X-ray diffraction (PXRD) serves as a powerful alternative for phase identification and purity assessment.[13] The PXRD pattern is a unique "fingerprint" of a crystalline solid.[14]

Experimental Protocol: Powder X-ray Diffraction

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is key to obtaining high-quality powder diffraction data with minimal preferred orientation.[15]

  • Procedure:

    • Gently grind a small amount of the crystalline sample to a fine powder (typically 10-50 µm).

    • Pack the powder into a sample holder, ensuring a flat and level surface.

Step 2: Data Acquisition

  • Rationale: The instrument geometry and scan parameters will determine the quality of the resulting diffractogram.

  • Procedure:

    • Place the sample holder in the powder diffractometer.

    • Collect the diffraction pattern over a specified range of 2θ angles (e.g., 5-50°), using a defined step size and counting time.

Step 3: Data Analysis

  • Rationale: The positions and intensities of the diffraction peaks are used to identify the crystalline phase(s) present in the sample.[11]

  • Procedure:

    • Process the raw data, including background subtraction and peak identification.

    • Compare the experimental pattern to a database of known patterns or to a pattern calculated from a known single-crystal structure.

Comparison with Alternative Analytical Techniques

While XRD provides definitive structural information, other techniques are often employed for routine analysis, quantification, and identification, particularly in complex matrices.[16][17]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, packingUnambiguous structural determinationRequires high-quality single crystals
Powder XRD Crystalline phase identification, purity, polymorphismRapid, non-destructive, suitable for powdersDoes not provide atomic coordinates
LC-MS/MS Molecular weight, fragmentation pattern, quantificationHigh sensitivity and selectivity, suitable for complex matricesDoes not provide 3D structural information
GC-MS Molecular weight, fragmentation pattern (for volatile compounds)Excellent separation for volatile compoundsMay require derivatization for polar analytes
NMR Spectroscopy Connectivity of atoms, solution-state conformationProvides detailed information about the molecular skeletonDoes not provide solid-state packing information

Workflow and Decision-Making Diagram

The choice of analytical technique depends on the research question and the nature of the sample. The following diagram illustrates a typical workflow for the structural characterization of a novel compound like this compound.

G cluster_0 Structural Characterization Workflow synthesis Synthesis of This compound purification Purification and Initial Characterization (LC-MS, NMR) synthesis->purification crystal_growth Attempt Crystal Growth purification->crystal_growth single_crystal Successful Single Crystal Growth crystal_growth->single_crystal Yes no_single_crystal No Suitable Single Crystals Obtained crystal_growth->no_single_crystal No scxrd Single-Crystal XRD Analysis single_crystal->scxrd pxrd Powder XRD Analysis no_single_crystal->pxrd structure_elucidation Definitive Structure Elucidation scxrd->structure_elucidation phase_id Phase Identification and Purity Check pxrd->phase_id

Sources

A Comparative Guide to the Potency of Aminopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development. Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for the design of potent and selective ATP-competitive inhibitors. This guide provides a comparative analysis of the potency of several series of aminopyrazine-based inhibitors against various kinase targets, supported by experimental data and detailed methodologies to ensure scientific integrity.

The Aminopyrazine Scaffold: A Versatile Core for Kinase Inhibition

The aminopyrazine ring system is a bioisostere of the adenine core of ATP, allowing it to mimic the natural substrate and bind effectively within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor, together forming a canonical binding pattern with the kinase hinge region. This fundamental interaction provides a stable anchor for further chemical modifications to achieve high potency and selectivity. This guide will delve into the comparative potency of aminopyrazine inhibitors targeting key kinases involved in cell cycle regulation and inflammatory responses, including Nek2, MK-2, CHK1, and ATR.

Comparative Potency of Aminopyrazine Kinase Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following sections present a comparative analysis of the in vitro biochemical potency of various aminopyrazine-based inhibitors against their respective kinase targets. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

Nek2 Kinase Inhibitors

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in centrosome separation and mitotic progression. Its overexpression has been linked to various cancers, making it an attractive therapeutic target. A series of aminopyrazine derivatives has been developed and optimized as Nek2 inhibitors.[1]

CompoundNek2 IC50 (µM)Selectivity Highlights
2 0.87Good selectivity against Plk1
31 0.23Improved potency over compound 2
35 -Less selective against Plk1 compared to compound 2

The initial hit, compound 2 , demonstrated sub-micromolar potency against Nek2.[1] Structure-based design led to the identification of compound 31 , which exhibited a nearly four-fold improvement in activity.[1] Interestingly, the selectivity profile of these compounds can be modulated by substitutions on the scaffold. For instance, compound 2 showed good selectivity against Polo-like kinase 1 (Plk1), another important mitotic kinase, while the thiophene-containing analogue 35 was less selective.[1]

MK-2 Kinase Inhibitors

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response, mediating the production of pro-inflammatory cytokines like TNFα. A series of non-thiourea-containing aminopyrazine derivatives has been designed and evaluated for their ability to inhibit MK-2.[2] These compounds were found to have low micromolar to sub-micromolar IC50 values in in vitro enzyme assays and were also active in suppressing TNFα production in cell-based assays.[2]

CHK1 Kinase Inhibitors

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents. The 3-aminopyrazine-2-carbonitrile scaffold is a key feature of the potent and selective CHK1 inhibitor, SRA737 (CCT245737).

CompoundTarget KinaseIC50 (nM)
SRA737 (CCT245737) CHK11.3

SRA737 demonstrates high potency against CHK1 with an IC50 in the low nanomolar range.[3] This compound has been shown to abrogate the G2/M checkpoint induced by DNA damage and exhibits single-agent anti-tumor activity in preclinical models.[3]

ATR Kinase Inhibitors

Ataxia-telangiectasia and Rad3-related (ATR) kinase is another central player in the DDR pathway, acting upstream of CHK1. The 2-aminopyrazine core is also found in inhibitors targeting ATR.[4] These inhibitors can induce synthetic lethality in cancer cells with defects in other DNA repair pathways. The development of aminopyrazine-based ATR inhibitors has yielded compounds with nanomolar potency in both enzymatic and cellular assays.[4]

Experimental Methodologies: Ensuring Data Integrity

The reliability of potency data is intrinsically linked to the robustness of the experimental methods used. This section provides an overview of common biochemical and cell-based assays employed to characterize kinase inhibitors, with a focus on establishing self-validating systems.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Several high-throughput formats are available, each with its own advantages.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer also binds to the kinase's active site. When both are bound, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the purified kinase and the Eu-labeled anti-tag antibody.

  • Tracer Solution: Prepare a solution of the fluorescently labeled tracer.

  • Assay Assembly: In a microplate, add the test compound, the kinase/antibody mixture, and the tracer solution.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Adapta™ Universal Kinase Assay

This assay is a TR-FRET-based method that detects the formation of ADP, a product of the kinase reaction.

Principle: The assay uses a europium-labeled anti-ADP antibody and a fluorescently labeled ADP tracer. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high FRET signal. When the kinase is active, it produces ADP, which competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate to allow the kinase reaction to proceed.

  • Detection: Add a solution containing the Eu-labeled anti-ADP antibody, the fluorescent ADP tracer, and EDTA to stop the kinase reaction.

  • Incubation: Incubate the plate to allow the detection reagents to equilibrate.

  • Detection: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the FRET ratio and determine the IC50 from the dose-response curve.

Z'-LYTE™ Kinase Assay

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET-based peptide substrate with a donor and an acceptor fluorophore. Phosphorylation of the peptide by the kinase protects it from cleavage by a development reagent protease. When the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and leading to a change in the fluorescence signal.

Step-by-Step Protocol:

  • Kinase Reaction: Incubate the kinase, the FRET peptide substrate, ATP, and the test compound in a microplate.

  • Development: Add the development reagent (protease) to the reaction mixture.

  • Incubation: Incubate to allow for the cleavage of non-phosphorylated peptides.

  • Detection: Read the fluorescence of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the emission ratio, which is proportional to the extent of phosphorylation, and determine the IC50.

Cell-Based Assays

Cell-based assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.

Cell Viability and DNA Damage Induction by SRA737

Objective: To assess the effect of the CHK1 inhibitor SRA737 on cancer cell proliferation and its ability to induce DNA damage.[5]

Step-by-Step Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., non-small cell lung cancer or colorectal cancer cells) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of SRA737 or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

  • Cell Viability Assessment (Trypan Blue Exclusion Assay):

    • Harvest the cells by trypsinization.

    • Mix an aliquot of the cell suspension with an equal volume of trypan blue stain.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells and the total cell number to determine the effect on proliferation.

  • DNA Damage Assessment (γH2AX Foci Assay):

    • Seed cells on coverslips and treat with SRA737 as described above.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

    • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates DNA damage.[5]

Visualizing Key Pathways and Workflows

ATR/CHK1 Signaling Pathway in DNA Damage Response

ATR_CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest promotes Apoptosis Apoptosis CHK1->Apoptosis can induce DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows time for SRA737 SRA737 (Aminopyrazine Inhibitor) SRA737->CHK1 inhibits LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Assembly cluster_read Incubation & Detection cluster_analysis Data Analysis Compound Dilution 1. Prepare Serial Dilution of Aminopyrazine Inhibitor Add Reagents 4. Add Inhibitor, Kinase/Ab, and Tracer to Microplate Compound Dilution->Add Reagents Kinase_Ab 2. Prepare Kinase/ Eu-Antibody Mixture Kinase_Ab->Add Reagents Tracer 3. Prepare Fluorescent Tracer Solution Tracer->Add Reagents Incubate 5. Incubate at Room Temperature Add Reagents->Incubate Read Plate 6. Read TR-FRET Signal Incubate->Read Plate Calculate Ratio 7. Calculate Emission Ratio Read Plate->Calculate Ratio IC50 Curve 8. Plot Dose-Response Curve to Determine IC50 Calculate Ratio->IC50 Curve

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay for determining the IC50 of aminopyrazine inhibitors.

Conclusion

Aminopyrazine-based compounds represent a highly successful and versatile scaffold for the development of potent kinase inhibitors. The examples highlighted in this guide demonstrate their effectiveness against a range of important cancer and inflammation-related targets, with potencies often in the nanomolar range. The structure-activity relationships derived from these series provide valuable insights for the future design of next-generation inhibitors with improved potency and selectivity. The rigorous application of well-validated biochemical and cell-based assays is paramount to accurately characterize these compounds and ensure the integrity of the data that drives drug discovery programs forward.

References

  • Barlaam, B., et al. (2017). Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Charrier, J.-D., et al. (2014). Chemical strategies for development of ATR inhibitors. Expert Reviews in Molecular Medicine. [Link]

  • Hoelder, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Innocenti, P., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Journal of Medicinal Chemistry. [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shire, N., et al. (2023). Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status. Exploratory Target Antitumor Therapy. [Link]

  • Toledo, L. I., et al. (2011). A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nature Structural & Molecular Biology. [Link]

  • Vertex Pharmaceuticals Inc. (2014). Aminopyrazine compounds useful as inhibitors of TRA kinase.
  • Hoelder, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Abdel-Magid, A. F. (2013). Inhibitors of ATR Kinase for Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shire, N., et al. (2023). Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status. Exploratory Target Antitumor Therapy. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a molecule such as 3-(4-Methoxyphenyl)pyrazin-2-amine, a nitrogen-containing heterocyclic compound with potential therapeutic applications, confirming its elemental composition is a foundational step that underpins all subsequent research. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering practical insights for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis serves as a fundamental quality control measure, verifying the empirical formula of a synthesized compound.[1] This process is crucial for confirming the identity and purity of a substance, ensuring that the material being studied is indeed the intended molecule and is free from significant impurities.[2][3] For a compound like this compound, an accurate elemental composition provides the confidence needed to proceed with more complex and costly stages of drug development. The generally accepted deviation for elemental analysis results is within ±0.3% to ±0.4% of the calculated theoretical values.[1][4][5]

Theoretical Elemental Composition of this compound

Before embarking on any analytical procedure, it is essential to calculate the theoretical elemental composition of the target molecule. This theoretical profile serves as the benchmark against which experimental data will be compared.

Molecular Formula: C₁₁H₁₁N₃O

Molecular Weight: 201.23 g/mol

Theoretical Elemental Composition:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12165.65
HydrogenH1.0081111.0885.51
NitrogenN14.007342.02120.88
OxygenO15.999115.9997.95
Total 201.229 100.00

A Comparative Overview of Elemental Analysis Techniques

While various techniques can be employed for elemental analysis, their applicability to determining the bulk composition of an organic molecule like this compound differs significantly. The following table provides a comparative overview of the most relevant methods.

TechniquePrincipleAdvantagesDisadvantagesPrimary Application for this Topic
Combustion Analysis (CHNS/O) The sample is combusted in a high-temperature, oxygen-rich environment, converting C, H, N, and S into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂). These gases are then separated and quantified. Oxygen is typically determined by pyrolysis in a separate step.[6][7][8]Highly accurate and precise for C, H, N, and S.[7] Cost-effective and well-established.[2] Small sample size required.[9]Not suitable for trace element analysis. Can be affected by sample homogeneity. Oxygen analysis is often indirect (by difference) or requires a separate analytical run.Gold standard for determining the empirical formula and purity of organic compounds. [6]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[2]Extremely sensitive, capable of detecting trace and ultra-trace levels of most elements.[2] Multi-elemental analysis capabilities.Destructive to the sample. Can be subject to matrix interferences. Not suitable for determining the bulk composition of C, H, N, and O in an organic matrix.Primarily used for the analysis of elemental impurities (e.g., heavy metals, residual catalysts) as per USP <232>/<233> and ICH Q3D guidelines.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate characteristic fluorescent X-rays, which are detected to identify and quantify the elements present.Non-destructive. Minimal sample preparation for solids and liquids. Rapid analysis.Lower sensitivity compared to ICP-MS. Not suitable for light elements like C, H, N, and O.Primarily used for the analysis of heavier elements in various sample matrices. Not applicable for the primary goal of this analysis.

The Gold Standard: A Detailed Protocol for Combustion Analysis

For the definitive determination of the elemental composition of this compound, combustion analysis is the most appropriate and widely accepted method.[6] The following protocol outlines the key steps and considerations for achieving accurate and reliable results.

I. Sample Preparation and Handling

The accuracy of combustion analysis is highly dependent on the quality of the sample and its preparation.

  • Ensure Sample Purity and Homogeneity: The sample should be as pure as possible, free from residual solvents and inorganic impurities, as these will significantly impact the results.[3] If the sample is crystalline, it should be finely ground to ensure homogeneity.

  • Drying: The sample must be thoroughly dried to remove any traces of water, which would artificially inflate the hydrogen and oxygen content. Drying under a high vacuum at a temperature below the compound's decomposition point is recommended.

  • Accurate Weighing: Due to the small sample sizes typically used (1-3 mg), a high-precision microbalance is essential.[2] The exact weight of the sample must be recorded accurately, as this is a critical parameter in the final calculation.

II. Instrument Calibration and Validation

A properly calibrated instrument is fundamental to obtaining trustworthy data.

  • Certified Reference Materials (CRMs): The elemental analyzer must be calibrated using well-characterized, high-purity organic CRMs. These materials have known and certified concentrations of C, H, N, S, and O.[10]

    • Examples of suitable CRMs include:

      • Acetanilide (C₈H₉NO)

      • Sulfanilamide (C₆H₈N₂O₂S)

      • Cystine (C₆H₁₂N₂O₄S₂)

      • EDTA (C₁₀H₁₆N₂O₈)

      • Atropine (C₁₇H₂₃NO₃)

      • Phenylalanine (C₉H₁₁NO₂)

  • Calibration Curve: A multi-point calibration curve should be generated for each element by analyzing a range of weights of the chosen CRM. This ensures a linear response across the expected measurement range.

  • Validation: The calibration should be validated by analyzing a second, different CRM as an unknown. The results should fall within the acceptable ±0.3% deviation.

III. Sample Analysis
  • Encapsulation: The accurately weighed sample is placed in a clean, pre-weighed tin or silver capsule. For air-sensitive samples, the entire process should be performed in an inert atmosphere (e.g., a glovebox).

  • Combustion: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer, which is typically heated to 900-1000°C. A pulse of pure oxygen is injected, leading to complete "flash" combustion of the sample.[8][11]

  • Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, NOx, and SO₂) are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to the helium carrier gas.[7]

IV. Data Analysis and Interpretation
  • Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector's response, which is calibrated against the CRMs.

  • Oxygen Determination: Oxygen is typically determined by pyrolysis. The sample is heated in a pyrolysis furnace in the absence of oxygen, and the resulting oxygen-containing compounds are passed over a carbon catalyst to form carbon monoxide (CO), which is then detected. Alternatively, if C, H, and N percentages are determined, the oxygen content can be calculated by difference, assuming no other elements are present.

  • Acceptance Criteria: The experimentally determined percentages for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[4][5] If the results fall outside this range, it may indicate an impure sample, incomplete combustion, or an issue with the instrument's calibration.

Visualizing the Workflow: From Sample to Certificate of Analysis

The following diagram illustrates the logical flow of the elemental analysis process, emphasizing the critical control points that ensure data integrity.

Elemental_Analysis_Workflow Elemental Analysis Workflow for this compound cluster_0 Pre-Analysis cluster_1 Instrument Calibration cluster_2 Analysis cluster_3 Data Processing & Reporting Theoretical_Calc Theoretical Composition Calculation (C, H, N, O) Sample_Prep Sample Preparation: - Purity Check - Drying - Homogenization Weighing Accurate Weighing (Microbalance) Sample_Prep->Weighing Encapsulation Sample Encapsulation (Tin/Silver Capsule) Weighing->Encapsulation CRM_Selection Select Certified Reference Material (CRM) Calibration_Run Generate Multi-Point Calibration Curve CRM_Selection->Calibration_Run Validation Validate with Second CRM Calibration_Run->Validation Validation->Encapsulation Combustion Flash Combustion (~1000°C with O₂) Encapsulation->Combustion Gas_Processing Gas Reduction (NOx -> N₂) & Separation (GC) Combustion->Gas_Processing Detection Thermal Conductivity Detector (TCD) Gas_Processing->Detection Calculation Calculate Elemental % (Software) Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Acceptance Check Acceptance Criteria (e.g., ±0.4%) Comparison->Acceptance Report Generate Certificate of Analysis Acceptance->Report

Caption: Workflow for Elemental Analysis of a Pure Organic Compound.

Conclusion

The elemental analysis of this compound is a critical step in its characterization and development as a potential pharmaceutical agent. While several analytical techniques exist, combustion analysis remains the undisputed standard for determining the bulk C, H, N, and O composition of pure organic compounds. Adherence to rigorous protocols for sample preparation, instrument calibration with certified reference materials, and data analysis is essential for generating reliable and defensible results. By following the guidelines and methodologies outlined in this guide, researchers can ensure the integrity of their foundational analytical data, paving the way for successful downstream research and development.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • Blower, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 882-888. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • Mettler-Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]

  • Preparatory Chemistry. (n.d.). Combustion Analysis. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • CPAChem. (n.d.). Organic CRM. [Link]

  • Target Analysis. (n.d.). Organic Certified Reference Materials. [Link]

  • Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Taylor & Francis. (n.d.). Combustion analysis – Knowledge and References. [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. [Link]

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A Senior Application Scientist's Guide to Distinguishing 3-(4-Methoxyphenyl)pyrazin-2-amine from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, absolute structural certainty is not merely an academic exercise; it is a prerequisite for safety, efficacy, and intellectual property protection. For complex heterocyclic molecules like 3-(4-Methoxyphenyl)pyrazin-2-amine, the potential for regioisomeric impurities during synthesis presents a significant analytical challenge. These isomers, possessing identical molecular formulas and weights, can exhibit profoundly different pharmacological and physical properties. This guide provides an in-depth comparison of analytical methodologies designed to unambiguously distinguish the target molecule from its key regioisomers, primarily 5-(4-Methoxyphenyl)pyrazin-2-amine and 6-(4-Methoxyphenyl)pyrazin-2-amine. We will move beyond procedural lists to explore the causal logic behind experimental design, ensuring each protocol is a self-validating system for robust structural elucidation.

The Analytical Challenge: Identifying the Correct Arrangement

The core challenge lies in differentiating constitutional isomers where the connectivity of the substituents on the pyrazine core is the only variable. Standard mass spectrometry can confirm the molecular weight (201.23 g/mol ), but it cannot, by itself, determine the substitution pattern. Therefore, a multi-pronged approach leveraging techniques sensitive to the specific atomic arrangement is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of molecules in solution. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle. For this specific problem, the Nuclear Overhauser Effect (NOE) is the decisive tool.

Theoretical Foundation: Beyond Connectivity to Spatial Proximity

While 1D ¹H and ¹³C NMR provide initial clues based on chemical shifts and coupling constants, 2D experiments are required for definitive assignment. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is uniquely suited for this challenge. It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[1][2][3] This through-space correlation is the key to differentiating regioisomers where through-bond correlations (like those seen in COSY) might be ambiguous.[4]

The Decisive Experiment: Distinguishing Isomers with 2D NOESY

The substitution pattern dictates the spatial relationship between the protons on the methoxyphenyl ring and the protons on the pyrazine ring. This provides a unique and unambiguous fingerprint for each isomer.

  • For the target this compound: The ortho-protons of the methoxyphenyl ring (H-2'/H-6') are in close spatial proximity to the proton at the C5 position of the pyrazine ring (H-5). A cross-peak between these signals in a NOESY spectrum provides definitive proof of the 3-aryl substitution pattern.

  • For the 5-(4--Methoxyphenyl)pyrazin-2-amine isomer: The ortho-protons of the methoxyphenyl ring would instead show an NOE correlation to the pyrazine proton at the C6 position (H-6).

  • For the 6-(4-Methoxyphenyl)pyrazin-2-amine isomer: The ortho-protons would show an NOE to the pyrazine proton at the C5 position (H-5), similar to the target molecule. However, the ¹H NMR chemical shifts and coupling patterns of the pyrazine protons (H-3 and H-5, which would appear as doublets) would be distinctly different from the target's H-5 and H-6 protons (which appear as two doublets).

Expected NMR Data Comparison
SignalThis compound5-(4-Methoxyphenyl)pyrazin-2-amine
Pyrazine ¹H Signals Two doublets (H-5, H-6)Two singlets (H-3, H-6)
Key NOESY Cross-Peak Phenyl H-2'/H-6' Pyrazine H-5Phenyl H-2'/H-6' Pyrazine H-6
Rationale The phenyl ring at C3 is physically close to the proton at C5.The phenyl ring at C5 is physically close to the proton at C6.
Experimental Protocol: 2D NOESY Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[5]

  • Initial Scans: Acquire standard 1D ¹H, ¹³C, and 2D COSY spectra to assign as many proton and carbon signals as possible.

  • NOESY Acquisition:

    • Select a 2D NOESY pulse sequence (e.g., noesygpph).

    • Set the spectral widths to encompass all proton signals.

    • Crucially, optimize the mixing time (d8). For small molecules, this is typically in the range of 300-800 ms. A range of mixing times can be tested to maximize the NOE effect while minimizing spin diffusion.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.

  • Analysis: Carefully analyze the resulting 2D spectrum for the key cross-peaks between the aromatic protons of the methoxyphenyl ring and the pyrazine ring protons as detailed in the table above.

Visualization: NOESY Correlation Logic

NOESY_Comparison cluster_target Target: 3-Aryl Isomer cluster_isomer Isomer: 5-Aryl Isomer T_Pyrazine Pyrazine Ring (H at C5, C6) T_Phenyl Methoxyphenyl Ring (H at C2', C6') T_Phenyl->T_Pyrazine NOE to H-5 T_NH2 Amino Group (H at C2) I_Pyrazine Pyrazine Ring (H at C3, C6) I_Phenyl Methoxyphenyl Ring (H at C2', C6') I_Phenyl->I_Pyrazine NOE to H-6 I_NH2 Amino Group (H at C2)

Caption: Key distinguishing NOE correlations for the target vs. a regioisomer.

Mass Spectrometry (MS): Corroborative Evidence from Fragmentation

While the molecular ion peak will be identical for all regioisomers, their fragmentation patterns under high-energy ionization techniques like Electron Ionization (EI) can provide valuable corroborative evidence. The stability of the resulting fragment ions is influenced by the substituent positions.[6]

Hypothesized Fragmentation Differences

The fragmentation of substituted pyrazines and aromatic amines often involves characteristic losses.[7][8] The position of the bulky methoxyphenyl group relative to the nitrogen atoms and the amino group can influence which fragmentation pathways are favored.

  • Common Fragments: Expect fragments corresponding to the loss of a methyl radical (·CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the bond between the two rings.

  • Distinguishing Pathways: The stability of the pyrazine-containing cation after cleavage may differ. For instance, in the 3-aryl isomer, the proximity of the C2-amino group might influence the stability of a fragment formed by cleavage of the C3-C(phenyl) bond compared to the 5- or 6-aryl isomers.

Expected Key Fragments
m/z ValuePossible Fragment IdentityPotential Significance
201[M]⁺Molecular Ion (confirms mass)
186[M - CH₃]⁺Loss of methyl from methoxy group
172[M - HCN]⁺Loss of hydrogen cyanide from pyrazine ring
158[M - CH₃ - CO]⁺Subsequent loss of CO
133[C₉H₉O]⁺Methoxyphenyl-acetylene cation
94[C₅H₄N₂]⁺Pyrazine cation after C-C bond cleavage

The relative intensities of these fragments are expected to differ between isomers and can serve as a fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or the output of a Gas Chromatography (GC) column.

  • Ionization: Use a standard electron ionization energy of 70 eV. This high energy is crucial for inducing reproducible fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Compare the full fragmentation pattern of the unknown sample against a known reference standard of this compound. Pay close attention to the relative intensities of the key fragment ions.

Visualization: Contrasting Fragmentation Pathways

Fragmentation cluster_A Isomer A Fragmentation cluster_B Isomer B Fragmentation A_M M+ (m/z 201) A_F1 Fragment 1 (m/z 186) A_M->A_F1 -CH3 A_F3 Fragment 3 (m/z 94) A_M->A_F3 -C7H7O A_F2 Fragment 2 (m/z 158) A_F1->A_F2 -CO B_M M+ (m/z 201) B_F1 Fragment 1 (m/z 186) B_M->B_F1 -CH3 B_F2 Fragment 4 (m/z 172) B_M->B_F2 -HCN B_F3 Fragment 5 (m/z 133) B_M->B_F3 -C4H3N3

Caption: Hypothesized differential fragmentation pathways for two regioisomers.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

For routine quality control and for isolating pure isomers from a mixture, HPLC is the method of choice.[9][10] Regioisomers, despite having the same formula, often exhibit small differences in polarity and shape, which can be exploited for chromatographic separation.[11]

Method Development Strategy

The key is to select a column and mobile phase that maximize the interaction differences between the isomers. A reversed-phase C18 column is a robust starting point. The polarity difference between, for example, the 3-aryl and 5-aryl isomers arises from the different overall dipole moment due to the placement of the electron-donating amino and methoxyphenyl groups relative to the electronegative pyrazine nitrogens.

Experimental Protocol: HPLC Method Development
  • System Preparation: Use an HPLC system equipped with a UV detector (a photodiode array detector is preferred for peak purity analysis) and a high-quality reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% acetonitrile). Filter and degas all solvents.

  • Sample Preparation: Prepare a stock solution of the sample mixture at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the components. Set the UV detector to a wavelength where the compounds absorb strongly (e.g., 254 nm or a lambda-max identified from a UV scan).

  • Method Optimization: Based on the initial run, optimize the gradient to achieve baseline separation of the isomeric peaks. This may involve making the gradient shallower around the elution time of the isomers.

  • Validation: Once separation is achieved, validate the method for specificity by injecting a pure standard of the target isomer to confirm its retention time.

Visualization: HPLC Workflow

HPLC_Workflow Prep Sample Preparation (Dissolve & Filter) Inject Injection onto C18 Column Prep->Inject Gradient Mobile Phase Gradient (Water/Acetonitrile) Inject->Gradient Separate Differential Retention of Isomers Gradient->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Chromatogram Analysis (Retention Time & Area %) Detect->Analyze

Caption: Standard workflow for HPLC-based isomer separation and analysis.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When an absolute, undeniable structural proof is required, single-crystal X-ray crystallography is the gold standard.[12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an unambiguous map of molecular connectivity.[14][15]

The Crystallization Bottleneck

The primary challenge of this technique is obtaining a single, high-quality crystal suitable for diffraction, a process that can be both an art and a science.[16][17]

Experimental Protocol: X-ray Crystallography Overview
  • Crystallization: Grow single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A wide range of solvents and solvent combinations must be screened.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector. The experiment is usually conducted at low temperatures (~100 K) to minimize thermal motion.[16]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into this map and refined until the calculated diffraction pattern matches the observed pattern.

  • Final Structure: The final output is a detailed 3D model of the molecule, confirming the exact placement of the methoxyphenyl and amino groups on the pyrazine ring.

Summary and Recommendations

Each technique offers a unique set of advantages for tackling the challenge of differentiating regioisomers. The optimal strategy depends on the specific goal, whether it is definitive one-time structural elucidation or routine quality control.

TechniqueDefinitive PowerThroughputPrimary ApplicationKey Consideration
2D NOESY NMR Very HighLowPrimary structure elucidation in solutionProvides unambiguous connectivity and spatial data.
Mass Spectrometry ModerateHighConfirmation of mass and corroboration of structureRelies on reproducible and distinct fragmentation patterns.
HPLC High (for separation)HighRoutine purity analysis, quantification, and isolationRequires method development and a reference standard.
X-ray Crystallography AbsoluteVery LowUnambiguous proof of structure in solid stateRequires a high-quality single crystal.

Final Recommendation: For initial, definitive structural assignment of a newly synthesized batch, 2D NOESY NMR is the most efficient and conclusive method . For ongoing quality control of production batches where the potential isomeric impurities are known, a validated HPLC method is the most practical and high-throughput approach . Mass spectrometry serves as an excellent corroborative tool, while X-ray crystallography should be pursued for publication-quality data or when an absolute, legally defensible structural proof is required.

References

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Wieczorek, M., et al. (2015). Selective diagonal-free 13C,13C-edited aliphatic–aromatic NOESY experiment with non-uniform sampling. Journal of Biomolecular NMR, 62(3), 243-249. Retrieved from [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • Preprints.org. (2020). Synthesis of the pyrene derivative. Retrieved from [Link]

  • Raut, A. S., & Puranik, V. G. (2010). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Atanasova-Stamova, T., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Retrieved from [Link]

  • Li, X. (2011). 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11N3O). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Stephen, W. I. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Talanta, 16(7), 939-947. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ACS Publications. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • Savvas, T. (2003). x Ray crystallography. BMB Reports, 36(1), 1-10. Retrieved from [Link]

  • Clegg, W. (2015). X-Ray Crystallography. Oxford University Press. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Scientific Reports. (2019, July 29). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • Molecules. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • IUCrData. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

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Safety Operating Guide

3-(4-Methoxyphenyl)pyrazin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Effective management of 3-(4-Methoxyphenyl)pyrazin-2-amine (CAS: 1022128-78-4) requires strict adherence to hazardous waste protocols.[1][2] As an aminopyrazine derivative, this compound presents specific risks regarding aquatic toxicity and potential nitrogenous by-product formation if improperly treated.[2] This guide supersedes generic "organic waste" instructions by addressing the specific chemical stability and functional group reactivity of the pyrazine core.

Compound Identification:

Parameter Technical Detail
Chemical Name This compound
CAS Number 1022128-78-4
Molecular Formula C₁₁H₁₁N₃O
Functional Groups Aminopyrazine (Basic, N-heterocycle), Methoxybenzene (Electron-donating)

| GHS Classification | Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3 .[2] |

Core Directive: Disposal Procedures

Critical Prohibition: Under NO circumstances shall this compound be disposed of via sanitary sewer systems. The pyrazine ring is resistant to standard biological degradation in wastewater treatment plants, posing a risk of bioaccumulation and aquatic toxicity .[2]

A. Solid Waste Stream (Pure Substance & Contaminated Solids)[2]
  • Classification: Hazardous Chemical Waste (RCRA Non-listed, Characteristic: Toxic/Irritant).[2]

  • Containerization:

    • Collect solids in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

    • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[2] Explicitly list "this compound."

    • Segregation: Do not co-mingle with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic oxidation of the amine group.[2]

  • Disposal Method: High-Temperature Incineration. The waste must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of incineration at >1000°C to ensure complete mineralization of the nitrogen heterocycle and prevention of NOx emissions .[2]

B. Liquid Waste Stream (Reaction Mixtures & Mother Liquors)[2]
  • Solvent Compatibility:

    • Halogenated Streams: If dissolved in DCM or Chloroform, segregate into "Halogenated Organic Waste."[2]

    • Non-Halogenated Streams: If dissolved in Methanol, Ethyl Acetate, or DMSO, segregate into "Non-Halogenated Organic Waste."[2]

  • pH Adjustment: Do NOT attempt to neutralize or chemically deactivate in the lab.[2] The formation of diazonium salts or N-oxides during improper neutralization attempts can create unstable intermediates.[2]

  • Trace Residues: Triple rinse empty reagent bottles with a compatible solvent (e.g., methanol).[2] Collect the rinsate as hazardous liquid waste.[2] Deface the label only after the bottle is triple-rinsed and dry.[2]

Technical Rationale & Safety Logic

Why Incineration? The pyrazine ring system is aromatic and stable. Low-temperature thermal treatment or biological digestion is often insufficient to break the C-N bonds effectively.[2] High-temperature incineration ensures the conversion of the organic nitrogen into N₂ (with appropriate scrubbing for NOx), preventing the release of active pharmaceutical ingredients (APIs) or bioactive precursors into the ecosystem.[2]

Reactivity Alerts:

  • Acids: The exocyclic amine and the pyrazine nitrogens are basic.[2] Contact with strong mineral acids will generate heat and form salts, but this does not degrade the hazard.

  • Oxidizers: The electron-rich methoxyphenyl group makes the molecule susceptible to electrophilic attack.[2] Mixing with strong oxidizers can lead to uncontrolled exothermic reactions.[2]

Operational Workflows (Visualization)

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound is routed to the correct waste stream based on its physical state and solvent carrier.[2]

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (Pure or Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidContainer Container: Amber Glass/HDPE Label: 'Hazardous Solid - Toxic' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck TSDF Final Disposal: High-Temp Incineration SolidContainer->TSDF HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens HaloWaste->TSDF NonHaloWaste->TSDF

Caption: Figure 1. Decision logic for segregating aminopyrazine waste streams to ensure compliance with RCRA and TSDF acceptance criteria.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of an accidental release in the laboratory.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Evacuate->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid / Solution TypeCheck->WetSpill Sweep Gently Sweep/Scoop (Avoid Dust Generation) DrySpill->Sweep Absorb Cover with Inert Absorbent (Vermiculite/Sand) WetSpill->Absorb Bag Double Bag in Heavy Duty Plastic Sweep->Bag Absorb->Bag Label Label as Hazardous Waste Bag->Label Clean Clean Surface with Soap & Water Label->Clean

Caption: Figure 2.[1][2] Step-by-step containment and cleanup workflow to minimize exposure and environmental contamination during a spill.

References

  • PubChem. (2024).[2] Compound Summary: this compound (CID 65641848).[1][2][3] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Methoxyphenyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Methoxyphenyl)pyrazin-2-amine. As a heterocyclic aromatic amine, this compound requires careful management to mitigate potential health risks and ensure a safe laboratory environment. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with a self-validating system for safe operation, grounded in established scientific principles and authoritative safety standards.

Hazard Assessment: Understanding the Risks of Aromatic Amines

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—containing both a pyrazine and an aromatic amine moiety—necessitates a cautious approach. Aromatic amines as a class are known for their potential health hazards. Many compounds in this family are readily absorbed through the skin and can be harmful if inhaled or swallowed.[1]

Potential hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact with the powdered form or solutions can cause significant irritation.[2]

  • Respiratory Irritation: Inhalation of airborne dust can lead to irritation of the respiratory tract.[2][3]

  • Systemic Toxicity: Some aromatic amines are known to have systemic effects, and some are suspected carcinogens.[1][4] Therefore, minimizing exposure is paramount.

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) and handling plan is not merely a recommendation but a critical component of laboratory safety.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][6] The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Handling (in a certified chemical fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Not generally required if work is performed within a fume hood.
Handling outside of a fume hood or with potential for aerosolization Chemical splash goggles and a full-face shield.[5][7]Nitrile or neoprene gloves.Chemical-resistant apron over a full-length lab coat.A NIOSH-approved respirator with P100 (particulate) filters is recommended.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.[8]Full-face respirator with combination organic vapor/P100 cartridges.
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses are insufficient for splash hazards. Goggles provide a seal around the eyes to protect against fine powders and splashes, while a face shield protects the entire face.[9]

  • Hand Protection : Nitrile gloves offer good protection against incidental splashes of many chemicals and are suitable for handling solids.[9] For more prolonged contact or when handling solutions, neoprene or butyl rubber gloves provide superior resistance. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

  • Body Protection : A lab coat is the minimum requirement. A chemical-resistant apron provides an additional layer of protection against spills of corrosive or easily absorbed substances.

  • Respiratory Protection : Fine powders can easily become airborne.[3] Working in a chemical fume hood is the primary engineering control to prevent inhalation. If this is not feasible, a respirator is mandatory to prevent inhalation of the compound.[3][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure. The following protocol outlines the key steps for safely handling powdered this compound.

Workflow for Weighing and Preparing Solutions

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify fume hood is operational prep2 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Place all necessary equipment in the fume hood prep2->handle1 handle2 Weigh the compound on a tared weigh paper or in a container handle1->handle2 handle3 Carefully add the solvent to the solid to prevent dust generation handle2->handle3 handle4 Ensure the container is sealed before removing from the fume hood handle3->handle4 clean1 Wipe down the work surface in the fume hood handle4->clean1 clean2 Dispose of contaminated weigh paper and wipes in a sealed waste bag clean1->clean2 clean3 Doff PPE in the correct order (Gloves first) clean2->clean3

Caption: A step-by-step workflow for the safe handling of powdered chemicals.

Disposal Plan: Managing Chemical and Contaminated Waste

Improper disposal of amine compounds can be harmful to the environment.[11] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:
  • Solid Waste :

    • All contaminated solids, including gloves, weigh paper, and absorbent pads from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

    • The container should be kept sealed when not in use and stored in a well-ventilated area away from incompatible materials like acids and oxidizing agents.[11]

  • Liquid Waste :

    • Solutions containing this compound and the first rinse of any contaminated glassware must be collected as hazardous waste.[12]

    • Do not dispose of amine waste down the drain.[11]

  • Final Disposal :

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][13] These organizations are equipped to handle and treat chemical waste in a compliant and environmentally responsible manner.[11]

Decision Flowchart for Waste Disposal

cluster_hazardous Hazardous Waste Stream start Waste Generated q1 Is the waste contaminated with This compound? start->q1 solid_waste Contaminated Solids (Gloves, Paper, etc.) q1->solid_waste Yes (Solid) liquid_waste Contaminated Liquids (Solutions, Rinsate) q1->liquid_waste Yes (Liquid) non_hazardous Dispose of as non-hazardous waste (e.g., regular lab trash or drain, per institutional policy) q1->non_hazardous No collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid disposal Arrange for pickup by EHS or licensed disposal company collect_solid->disposal collect_liquid->disposal

Caption: A decision-making flowchart for the proper segregation of waste.

By implementing these rigorous PPE, handling, and disposal protocols, researchers can confidently work with this compound while ensuring their safety and protecting the environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Powder Coating Safety and Regulations. International Enviroguard. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Safety Data Sheet. BASF. [Link]

  • Exposure to aromatic amines. DVA (Department of Veterans' Affairs). [Link]

  • 3-(4-Methoxyphenyl)pyrazole - SAFETY DATA SHEET. Angene. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)pyrazin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.